Mpep
Description
an mGlu5 antagonist
Properties
IUPAC Name |
2-methyl-6-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWKHUASLBMWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042564 | |
| Record name | 6-methyl-2-(phenylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96206-92-7 | |
| Record name | MPEP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96206-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MPEP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096206927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-methyl-2-(phenylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-6-(PHENYLETHYNYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VC0YVI27Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MPEP mechanism of action in neurons
An In-depth Technical Guide on the Core Mechanism of Action of MPEP in Neurons
Introduction
2-Methyl-6-(phenylethynyl)-pyridine (this compound) is a pioneering pharmacological tool that has been instrumental in elucidating the physiological and pathophysiological roles of the metabotropic glutamate receptor subtype 5 (mGluR5). As a selective, non-competitive, and systemically active antagonist, this compound interacts with an allosteric site on the mGluR5 receptor.[1][2] This guide provides a detailed examination of its mechanism of action at the molecular, cellular, and network levels, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Allosteric Modulation of mGluR5
This compound's primary mechanism of action is the negative allosteric modulation of the mGluR5 receptor.[3] Unlike orthosteric antagonists that compete with the endogenous ligand glutamate at its binding site, this compound binds to a distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[3][4] This binding event induces a conformational change in the receptor that prevents its coupling to and activation of G-proteins, specifically the Gq/11 family, even when glutamate is bound to the orthosteric site.[3]
The canonical signaling pathway initiated by mGluR5 activation involves the Gq/11 protein, which activates phospholipase Cβ (PLCβ). PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][6] By preventing G-protein coupling, this compound effectively blocks this entire downstream cascade, resulting in the attenuation of glutamate-induced intracellular calcium mobilization.
Quantitative Data: Potency and Efficacy
The potency of this compound has been characterized in various in vitro assays. The following tables summarize key quantitative data.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
|---|---|---|---|---|
| IC₅₀ | 36 nM | Recombinant cells | Inhibition of glutamate-induced Ca²⁺ mobilization | [1] |
| IC₅₀ | Low nanomolar | N/A | Displacement of [³H]methoxymethyl-MTEP | [7] |
| Kᵢ | 0.6 nM | mGluR5-expressing HEK293T cells | Competitive antagonism of MPEPy binding |[8] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Kᵢ (Inhibition constant) represents the binding affinity of an inhibitor.[9][10][11]
Table 2: Effective Concentrations of this compound in Functional Assays | Effect | Concentration | Assay System | Reference | | :--- | :--- | :--- | :--- | | Antagonism of mGluR5 agonist-induced IP hydrolysis | ≥ 0.2 µM | Rat cortical neurons | Phosphoinositide (PI) Hydrolysis |[12] | | Neuroprotection against glutamate/NMDA toxicity | ≥ 20 µM | Rat cortical neurons | Cell Viability Assay |[13] | | Blockade of LTP of intrinsic excitability | 100 µM | Neocortical pyramidal neurons | Electrophysiology |[14] | | Reduction of DHPG-induced neuronal excitations | Intravenous admin. | Rat brain (in vivo) | Microiontophoresis |[1] |
Effects on Neuronal Function
Neuronal Excitability
Pharmacological activation of mGluR5 can induce a long-lasting enhancement of the intrinsic excitability of neurons, a phenomenon known as LTP-IE (Long-Term Potentiation of Intrinsic Excitability).[14] This is characterized by an increased number of action potentials fired in response to a given stimulus. This effect is mediated, in part, by the suppression of the afterhyperpolarization current (IAHP). This compound, by antagonizing mGluR5, prevents the induction of LTP-IE, thereby maintaining baseline neuronal excitability.[14] The presence of 100 μM this compound completely blocks the long-lasting increase in intrinsic excitability following synaptic stimulation.[14]
Synaptic Plasticity
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a key mechanism underlying learning and memory.[15][16][17] Given its role in modulating neuronal excitability and calcium signaling, mGluR5 is a critical player in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). This compound has been used as a tool to dissect the contribution of mGluR5 to these processes, often revealing that mGluR5 activation is necessary for certain forms of synaptic plasticity to occur.
Off-Target Effects: NMDA Receptor Interaction
A critical consideration for researchers is that this compound exhibits off-target effects, most notably the inhibition of N-methyl-D-aspartate (NMDA) receptors.[18] This activity is generally observed at higher concentrations (≥ 20 µM) than those required to antagonize mGluR5 (low nanomolar to low micromolar range).[12] Several studies have shown that the neuroprotective effects of this compound against excitotoxicity in vitro are likely due to this direct blockade of NMDA receptors rather than its action at mGluR5.[12][13] This is a crucial factor in experimental design and data interpretation, leading to the development of more selective mGluR5 antagonists like MTEP.[18][19]
Key Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay
This biochemical assay directly measures the functional consequence of Gq-coupled receptor activation.
-
Principle: Quantifies the accumulation of [³H]-inositol phosphates ([³H]-IPs), the downstream products of PLCβ activation, in cells pre-labeled with myo-[³H]-inositol.
-
Methodology:
-
Cell Culture: Primary cortical neurons or cell lines expressing mGluR5 are cultured in 96-well plates.
-
Radiolabeling: Cells are incubated overnight with myo-[³H]-inositol, which is incorporated into membrane phosphoinositides like PIP2.
-
Pre-incubation: Cells are washed and pre-incubated with this compound at various concentrations.
-
Stimulation: An mGluR5 agonist (e.g., CHPG) is added in the presence of LiCl (which prevents the breakdown of IP) to stimulate the receptor and trigger IP accumulation.
-
Extraction & Measurement: The reaction is terminated, and the accumulated [³H]-IPs are separated from the membrane components and quantified using a scintillation counter. A reduction in agonist-induced [³H]-IP accumulation indicates antagonist activity.[7][13]
-
Intracellular Calcium Measurement (FLIPR Assay)
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to monitor changes in intracellular Ca²⁺.
-
Principle: Utilizes a Ca²⁺-sensitive fluorescent dye that increases its emission intensity upon binding to free cytosolic Ca²⁺.
-
Methodology:
-
Cell Plating: mGluR5-expressing cells (e.g., HEK293T) are plated in 96- or 384-well plates.[8]
-
Dye Loading: Cells are incubated with a Ca²⁺-sensing dye (e.g., Fluo-4 AM).
-
Measurement: The plate is placed in the FLIPR instrument. This compound is added first to establish a baseline and allow for receptor binding. Subsequently, an mGluR5 agonist (e.g., glutamate) is added, and the change in fluorescence, corresponding to the intracellular Ca²⁺ concentration, is recorded in real-time.[8] A blunted fluorescence peak in the presence of this compound indicates antagonism.
-
Radioligand Binding Assay
This technique is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Principle: Measures the ability of an unlabeled compound (this compound) to compete with and displace a radiolabeled ligand (e.g., [³H]this compound or [³H]methoxyPEPy) from the mGluR5 receptor.[3]
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing mGluR5.
-
Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filter is measured. The concentration of this compound that displaces 50% of the radioligand is the IC₅₀, which can then be used to calculate the Kᵢ.[3][20]
-
Conclusion
This compound acts as a potent and selective negative allosteric modulator of the mGluR5 receptor, preventing Gq/11-mediated signal transduction and subsequent intracellular calcium release. This mechanism allows it to effectively block mGluR5-dependent increases in neuronal excitability and modulate synaptic plasticity. While it has been an invaluable tool for neuroscience research, its off-target activity at NMDA receptors at higher concentrations necessitates careful experimental design and data interpretation. For drug development professionals, understanding this dual activity is critical when evaluating its therapeutic potential and when using it as a benchmark for the development of newer, more selective mGluR5 modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Actions of the systemically active metabotropic glutamate antagonist this compound on sensory responses of thalamic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potential anxiolytic- and antidepressant-like effects of this compound, a potent, selective and systemically active mGlu5 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular calcium and neurotoxic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. Synaptic Plasticity Forms and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Models of synaptic plasticity - Scholarpedia [scholarpedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Metabotropic glutamate receptor subtype 5 antagonists this compound and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabotropic Glutamate Receptor Subtype 5 Antagonists this compound and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. From bench to bedside: The mGluR5 system in people with and without Autism Spectrum Disorder and animal model systems - PMC [pmc.ncbi.nlm.nih.gov]
What is the full chemical name for MPEP?
Full Chemical Name: 2-Methyl-6-(phenylethynyl)pyridine
This technical guide provides an in-depth overview of MPEP (2-Methyl-6-(phenylethynyl)pyridine), a pivotal pharmacological tool in neuroscience research. This compound is a well-characterized selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5) and a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] This dual activity, along with its systemic availability, has made this compound an invaluable compound for elucidating the physiological and pathological roles of these receptors.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's pharmacological profile, including quantitative data, experimental methodologies, and the signaling pathways it modulates.
Pharmacological Profile of this compound
This compound exhibits a distinct pharmacological profile characterized by its high affinity and selectivity for mGluR5, where it acts as a negative allosteric modulator (NAM), and its ability to potentiate the activity of mGluR4 as a positive allosteric modulator (PAM).
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound and a comparative compound, MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a more selective mGluR5 antagonist.[1][4]
Table 1: this compound Pharmacological Data
| Parameter | Receptor | Value | Assay Type | Reference |
| IC₅₀ | mGluR5 | 36 nM | Quisqualate-stimulated phosphoinositide hydrolysis | [5] |
| Kᵢ | mGluR5 | ~200-500 nM | [³H]-methoxyPEPy binding | [6] |
| Fold Shift | mGluR4 | 1.8-fold | L-AP4-stimulated [³⁵S]GTPγS binding | [7] |
Table 2: Comparative Pharmacology of this compound and MTEP at mGluR5
| Compound | IC₅₀ (Phosphoinositide Hydrolysis) | Kᵢ (Binding Affinity) | Off-Target Effects (e.g., NMDA receptor) |
| This compound | 36 nM | ~200-500 nM | Yes, at higher concentrations[1][2] |
| MTEP | Low nanomolar range | Not explicitly stated, but potent | Fewer off-target effects than this compound[1][4] |
Signaling Pathways Modulated by this compound
This compound's pharmacological effects are mediated through its interaction with the signaling pathways of mGluR5 and mGluR4.
mGluR5 Signaling Pathway
Metabotropic glutamate receptor 5 is a Gq/G11-coupled receptor. Its activation by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, as a negative allosteric modulator, attenuates this signaling cascade.
mGluR4 Signaling Pathway
Metabotropic glutamate receptor 4 is a Gi/o-coupled receptor. Its activation by glutamate inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a positive allosteric modulator, this compound enhances the ability of glutamate to inhibit adenylyl cyclase.
Key Experimental Protocols
The characterization of this compound's pharmacological properties relies on a suite of well-established in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
Phosphoinositide (PI) Hydrolysis Assay for mGluR5 Antagonism
This assay measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation, to quantify mGluR5 activity.
Objective: To determine the inhibitory effect of this compound on agonist-stimulated PI hydrolysis in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing mGluR5
-
[³H]-myo-inositol
-
Agonist (e.g., Quisqualate or DHPG)
-
This compound
-
Lithium chloride (LiCl) solution
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling:
-
Plate mGluR5-expressing HEK293 cells in 24-well plates.
-
Incubate the cells for 24-48 hours with medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
-
Assay:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with a LiCl solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of this compound and incubate for a specified period.
-
Stimulate the cells with a fixed concentration of an mGluR5 agonist (e.g., Quisqualate).
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).
-
Neutralize the cell lysates.
-
Separate the [³H]-inositol phosphates from free [³H]-inositol using Dowex anion-exchange chromatography.
-
Quantify the amount of [³H]-IPs using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced IP accumulation by this compound at each concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
[³⁵S]GTPγS Binding Assay for mGluR4 Positive Allosteric Modulation
This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. It is used to assess the ability of this compound to potentiate agonist-induced G-protein activation at mGluR4.[8]
Objective: To quantify the potentiation of agonist-stimulated [³⁵S]GTPγS binding by this compound in membranes from cells expressing mGluR4.
Materials:
-
Cell membranes from cells stably expressing mGluR4
-
[³⁵S]GTPγS
-
Agonist (e.g., L-AP4)
-
This compound
-
GDP
-
Assay buffer (containing MgCl₂, NaCl, HEPES)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes from mGluR4-expressing cells.
-
-
Assay:
-
In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound in the assay buffer.
-
Add a fixed, sub-maximal concentration of the mGluR4 agonist (e.g., L-AP4).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a defined period.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
-
Quantification:
-
Dry the filters and measure the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the fold-shift in the agonist's EC₅₀ value in the presence of this compound.
-
Calculate the percentage potentiation of the agonist response by this compound.
-
cAMP Accumulation Assay for mGluR4 Positive Allosteric Modulation
This assay measures the intracellular concentration of cyclic AMP (cAMP) to determine the functional activity of Gi/o-coupled receptors like mGluR4.
Objective: To assess the ability of this compound to enhance agonist-mediated inhibition of adenylyl cyclase activity.
Materials:
-
CHO or HEK293 cells stably expressing mGluR4
-
Forskolin (an adenylyl cyclase activator)
-
Agonist (e.g., L-AP4)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Culture:
-
Plate mGluR4-expressing cells in a suitable format (e.g., 96- or 384-well plates).
-
-
Assay:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of forskolin to stimulate cAMP production.
-
Simultaneously or subsequently, add a range of concentrations of the mGluR4 agonist.
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF).
-
-
Data Analysis:
-
Generate dose-response curves for the agonist in the absence and presence of this compound.
-
Determine the EC₅₀ values for the agonist and the fold-shift induced by this compound.
-
Conclusion
This compound remains a cornerstone tool for investigating the roles of mGluR5 and mGluR4 in the central nervous system. Its well-defined pharmacological profile, coupled with the availability of robust experimental protocols, enables researchers to dissect the intricate signaling pathways modulated by these receptors. This guide provides a comprehensive resource for the effective utilization of this compound in neuroscience research and drug discovery endeavors. While newer, more selective compounds like MTEP have been developed, this compound's extensive characterization ensures its continued relevance in the field.
References
- 1. frontiersin.org [frontiersin.org]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What to Expect & How to Prepare for an Electrophysiology Procedure [cvrti.utah.edu]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Selective mGluR5 Antagonism: A Technical Guide to the Discovery and History of MPEP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant target for therapeutic intervention in a host of neurological and psychiatric disorders, including anxiety, depression, chronic pain, and substance use disorders. The development of selective antagonists for this receptor has been a pivotal achievement in neuroscience research, enabling the elucidation of its physiological roles and therapeutic potential. This in-depth technical guide focuses on the discovery and history of 2-methyl-6-(phenylethynyl)-pyridine (MPEP), the prototypical selective, non-competitive antagonist of mGluR5. This compound's discovery marked a turning point, providing researchers with a powerful pharmacological tool that paved the way for a new era of drug development targeting the glutamatergic system.
The Discovery and Development of this compound: A Historical Perspective
The journey to discover this compound was part of a broader effort to develop subtype-selective ligands for the metabotropic glutamate receptors. Early research in the 1990s led to the identification of the first non-competitive mGluR5 antagonists, SIB-1757 and SIB-1893, which, while selective, had moderate potency.[1] A significant breakthrough came with the discovery of this compound, a highly selective and potent allosteric antagonist of mGluR5.[2] this compound does not bind to the orthosteric glutamate binding site but rather to an allosteric site located within the seven-transmembrane domain of the receptor, thereby inhibiting its coupling to G-proteins.[2] This novel mechanism of action conferred high selectivity for mGluR5 over other mGluR subtypes. The development of this compound was followed by the discovery of other potent and selective mGluR5 negative allosteric modulators (NAMs) such as 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), which offered an improved pharmacological profile in some respects.[1][3][4] Despite this compound's limitations for chronic therapeutic use in humans due to its short half-life and rapid brain clearance, its discovery was instrumental in validating mGluR5 as a viable drug target and has spurred the development of numerous other mGluR5 NAMs with more favorable pharmacokinetic properties.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro potency and binding affinity.
| In Vitro Potency of this compound | |
| Assay Type | IC50 |
| Quisqualate-stimulated phosphoinositide (PI) hydrolysis | 36 nM[5][6] |
| CHPG-induced IP accumulation | This compound completely abolished IP accumulation at concentrations of 0.2–200 μM[7] |
| Binding Affinity of this compound Analogues | | | :--- | :--- | :--- | | Compound | Assay | Ki | | 5this compound | [3H]-methoxyPEPy radioligand binding | 388 nM[8] |
Key Experimental Protocols
The characterization of this compound as a selective mGluR5 antagonist has relied on a variety of well-established in vitro and in vivo experimental protocols. Below are detailed methodologies for some of the key experiments cited.
In Vitro Assays
1. Phosphoinositide (PI) Hydrolysis Assay
This assay is a cornerstone for evaluating the functional antagonism of mGluR5, which is a Gq-coupled receptor that activates the phospholipase C (PLC) pathway.
-
Objective: To measure the ability of a compound to inhibit agonist-induced inositol phosphate (IP) accumulation.
-
Cell System: Typically, recombinant cell lines expressing the human or rat mGluR5 receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are used.[2]
-
Methodology:
-
Cell Culture and Labeling: Cells are cultured to an appropriate confluency and then labeled overnight with myo-[³H]inositol to incorporate the radiolabel into the cell membrane phosphoinositides.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation: A known mGluR5 agonist, such as quisqualate or (S)-3,5-dihydroxyphenylglycine (DHPG), is added to stimulate the receptor and induce the hydrolysis of phosphoinositides, leading to the accumulation of radiolabeled inositol phosphates.
-
Extraction and Quantification: The reaction is terminated, and the accumulated inositol phosphates are separated from the free myo-[³H]inositol using anion-exchange chromatography. The amount of radioactivity in the inositol phosphate fraction is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) is calculated.
-
2. Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the mGluR5 receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the receptor.
-
Radioligand: For allosteric antagonists like this compound, a radiolabeled analogue that binds to the same allosteric site is used, such as [³H]methoxyPEPy.[2]
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGluR5 receptor.
-
Methodology:
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition binding curve, from which the Ki (inhibitory constant) of the test compound can be calculated.
-
In Vivo Models
1. Conditioned Taste Aversion (CTA) in Rats
This behavioral paradigm is used to assess the role of mGluR5 in associative learning and memory.
-
Objective: To determine if this compound can attenuate the acquisition of a conditioned taste aversion.
-
Animals: Male Sprague-Dawley rats are typically used.[9]
-
Methodology:
-
Conditioning: Water-deprived rats are given access to a novel tasting solution (e.g., saccharin). Immediately following consumption, they are injected with an agent that induces malaise, such as lithium chloride (LiCl).[9]
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) prior to the saccharin presentation.[9]
-
Testing: On subsequent days, the rats are again presented with the saccharin solution, and their consumption is measured. Aversion is indicated by a significant reduction in the consumption of the saccharin solution in the control group.
-
Data Analysis: The amount of saccharin solution consumed by the this compound-treated group is compared to the control group to determine if the antagonist attenuated the learned aversion.[9]
-
2. Morphine Antinociceptive Tolerance in Mice
This model investigates the involvement of mGluR5 in the development of tolerance to the analgesic effects of opioids.
-
Objective: To examine the effect of this compound on the development of tolerance to morphine-induced antinociception.
-
Animals: Mice are used for this model.[10]
-
Methodology:
-
Baseline Antinociception: The baseline antinociceptive response to morphine is measured using a nociceptive test, such as the tail-flick test.[10]
-
Chronic Morphine Administration: Tolerance is induced by repeated administration of morphine over several days.[10]
-
Drug Co-administration: this compound or a vehicle is administered prior to each morphine injection during the chronic treatment period.[10]
-
Post-Chronic Antinociception Test: After the chronic treatment period, the antinociceptive effect of a challenge dose of morphine is re-assessed.
-
Data Analysis: A rightward shift in the morphine dose-response curve in the control group indicates the development of tolerance. The effect of this compound is determined by its ability to prevent or reduce this shift.[10]
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical Gq-coupled signaling pathway of the mGluR5 receptor.
Caption: A generalized experimental workflow for the characterization of a novel mGluR5 antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, this compound and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a high affinity this compound-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective metabotropic glutamate receptor 5 antagonist, attenuates conditioned taste aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of this compound, an mGluR5 antagonist, and memantine, an N-methyl-D-aspartate receptor antagonist, on morphine antinociceptive tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of MPEP Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPEP hydrochloride (2-Methyl-6-(phenylethynyl)pyridine hydrochloride) is a pioneering pharmacological tool and a lead compound in the study of metabotropic glutamate receptor 5 (mGluR5). As a potent, selective, and systemically active non-competitive antagonist of mGluR5, this compound has been instrumental in elucidating the physiological and pathophysiological roles of this receptor in the central nervous system (CNS).[1][2][3] Its discovery spurred the development of a new class of therapeutic agents for a range of neurological and psychiatric disorders, including anxiety, depression, pain, and epilepsy.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, detailing its mechanism of action, quantitative pharmacological data, experimental protocols, and its effects on key signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.
| Property | Value |
| Chemical Name | 2-Methyl-6-(phenylethynyl)pyridine hydrochloride |
| Molecular Formula | C₁₄H₁₁N·HCl |
| Molecular Weight | 229.71 g/mol |
| CAS Number | 219911-35-0 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (up to 100 mM), water (up to 5 mM with gentle warming), and ethanol (up to 100 mM).[3] |
Pharmacological Profile
Mechanism of Action
This compound hydrochloride exerts its primary pharmacological effects through two distinct mechanisms:
-
Negative Allosteric Modulator (NAM) of mGluR5: this compound acts as a non-competitive antagonist at the mGluR5.[3] It binds to an allosteric site within the seven-transmembrane domain of the receptor, distinct from the glutamate binding site.[5] This binding induces a conformational change in the receptor that prevents its activation by the endogenous agonist, glutamate. Some studies also suggest that this compound can act as an inverse agonist at this site.[5]
-
Positive Allosteric Modulator (PAM) of mGluR4: In addition to its potent effects on mGluR5, this compound has been shown to be a positive allosteric modulator of the mGluR4.[1][3] This means it enhances the response of the mGluR4 to its endogenous agonist.
Potency and Efficacy
The potency of this compound as an mGluR5 antagonist has been demonstrated in various in vitro assays. A key measure of its activity is the half-maximal inhibitory concentration (IC₅₀) for the inhibition of agonist-stimulated phosphoinositide (PI) hydrolysis, a primary signaling pathway for mGluR5.
| Receptor | Assay | Agonist | Cell Line/Tissue | IC₅₀ (nM) |
| mGluR5a | Phosphoinositide (PI) Hydrolysis | Quisqualate | Recombinant cells | 36[1][2][3][6][7][8] |
| mGluR5 | DHPG-stimulated PI Hydrolysis | DHPG | Rat neonatal brain slices | - |
| Hippocampus | 8.0[9] | |||
| Striatum | 20.5[9] | |||
| Cortex | 17.9[9] |
Selectivity
This compound exhibits high selectivity for the mGluR5 over other metabotropic glutamate receptors, as well as ionotropic glutamate receptors.
| Receptor Subtype | Activity | Concentration |
| mGluR1b | No agonist or antagonist activity | Up to 30 µM[1] or 100 µM[9] |
| mGluR2, mGluR3, mGluR4a, mGluR7b, mGluR8a | No agonist or antagonist activity | Up to 100 µM[6][7][9] |
| mGluR6 | No agonist or antagonist activity | Up to 10 µM[6][7] |
| NMDA (NMDAR1A/2A, -1A/2B) | No appreciable agonist or antagonist activity | -[9] |
| AMPA (GluR3) | No appreciable agonist or antagonist activity | -[9] |
| Kainate (GluR6) | No appreciable agonist or antagonist activity | -[9] |
However, it is important to note that at higher concentrations (e.g., 20 µM and above), this compound has been shown to exhibit some off-target effects, including weak antagonism of NMDA receptors.[10] This is a critical consideration in the interpretation of experimental results, particularly in neuroprotection studies.[10][11]
In Vitro Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay
This assay is a cornerstone for characterizing mGluR5 antagonists as it directly measures the functional consequence of receptor activation.
Objective: To determine the IC₅₀ value of this compound for the inhibition of agonist-induced PI hydrolysis.
Methodology:
-
Cell Culture: Cortical neuronal cultures are prepared from rat embryos and maintained in vitro.[10] Alternatively, recombinant cell lines (e.g., HEK293) stably expressing the mGluR5 are used.[12]
-
Radiolabeling: Cells are incubated overnight with myo-[³H]-inositol to label the cellular phosphoinositide pools.[10][11]
-
Antagonist Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound hydrochloride for a defined period (e.g., 20-30 minutes).[10][11]
-
Agonist Stimulation: An mGluR5 agonist, such as quisqualate or (S)-3,5-dihydroxyphenylglycine (DHPG), is added in the presence of LiCl (to inhibit inositol monophosphatase) and incubated for a further period (e.g., 30-40 minutes).[10][11]
-
Extraction and Quantification: The reaction is terminated, and the accumulated [³H]-inositol phosphates are extracted and separated using anion-exchange chromatography.[10] The radioactivity is then measured using liquid scintillation counting.
-
Data Analysis: The concentration-response curve for this compound inhibition is plotted, and the IC₅₀ value is calculated.
Cell Viability Assays (Neuroprotection Studies)
These assays are employed to assess the neuroprotective effects of this compound against excitotoxicity.
Objective: To evaluate the ability of this compound to protect neurons from glutamate- or NMDA-induced cell death.
Methodology:
-
Cell Culture: Primary cortical neurons are cultured in 96-well plates.[10][11]
-
Treatment: Cultures are pre-treated with this compound at various concentrations for 30 minutes.[10]
-
Induction of Excitotoxicity: Neurons are then exposed to a toxic concentration of glutamate or NMDA for 24 hours.[10][11]
-
Assessment of Cell Viability:
-
Lactate Dehydrogenase (LDH) Release Assay: The amount of LDH released into the culture medium from damaged cells is quantified spectrophotometrically using a commercially available kit.[10][11]
-
Calcein AM Assay: This assay measures the intracellular esterase activity in living cells. Calcein AM is a non-fluorescent, cell-permeant dye that is converted to the fluorescent calcein by esterases in viable cells. Fluorescence is measured using a fluorometer.[11]
-
-
Data Analysis: Cell viability is expressed as a percentage of control cultures, and the neuroprotective effect of this compound is determined.
In Vivo Pharmacology
This compound is centrally active following systemic administration and has demonstrated efficacy in various animal models of CNS disorders.[1]
Animal Models of Anxiety
Objective: To assess the anxiolytic-like effects of this compound.
Methodologies:
-
Conflict Drinking (Vogel) Test:
-
Animals: Male Wistar rats are used.[7]
-
Procedure: Water-deprived rats are placed in a chamber with a drinking spout. After a period of licking, they receive a mild electric shock every 20th lick.
-
Drug Administration: this compound (e.g., 1-30 mg/kg) is administered intraperitoneally (i.p.) or perorally (p.o.) 60 minutes before the test.[7][13]
-
Measurement: The number of shocks accepted during the session is recorded. An increase in the number of shocks indicates an anxiolytic-like effect.[7]
-
-
Elevated Plus-Maze Test:
-
Animals: Male Wistar rats are used.[7]
-
Procedure: The maze consists of two open and two enclosed arms. The animal is placed in the center, and its movement is tracked for a set period.
-
Drug Administration: this compound (e.g., 1-10 mg/kg, i.p. or 10-30 mg/kg, p.o.) is administered before the test.[7]
-
Measurement: The time spent in and the number of entries into the open arms are measured. An increase in these parameters suggests an anxiolytic effect.[7]
-
Animal Models of Pain
Objective: To evaluate the anti-hyperalgesic and analgesic effects of this compound.
Methodologies:
-
Inflammatory Pain Model:
-
Animals: Rats.
-
Procedure: Inflammation is induced in the hind paw by injecting Complete Freund's Adjuvant (CFA) or turpentine.[9]
-
Drug Administration: this compound is administered systemically.
-
Measurement: Mechanical hyperalgesia (increased sensitivity to mechanical stimuli) is assessed. This compound has been shown to reverse this hyperalgesia.
-
-
Nociceptive Responses in the Thalamus:
-
Animals: Anesthetized rats.[14]
-
Procedure: Extracellular recordings are made from single thalamic neurons that respond to noxious thermal stimuli.[14]
-
Drug Administration: this compound (e.g., 1 mg/kg) is administered intravenously.[14]
-
Measurement: The firing rate of the neurons in response to the noxious stimulus is recorded. This compound significantly reduces these responses.[14]
-
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of mGluR5 and the point of intervention for this compound.
Caption: mGluR5 signaling cascade and this compound's inhibitory action.
Experimental Workflow for this compound Characterization
The logical progression for characterizing a novel mGluR5 antagonist like this compound is depicted below.
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
This compound hydrochloride has proven to be an invaluable pharmacological agent for the investigation of mGluR5 function. Its high potency and selectivity as a non-competitive antagonist, coupled with its systemic activity, have enabled a broad range of in vitro and in vivo studies. These studies have firmly implicated mGluR5 in the modulation of synaptic plasticity, neuronal excitability, and complex behaviors. While newer mGluR5 antagonists with improved selectivity profiles have since been developed, this compound remains a critical reference compound and a testament to the therapeutic potential of targeting this receptor for the treatment of a variety of CNS disorders. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound hydrochloride Supplier | mGluR antagonist | CAS 219911-35-0 | Hello Bio [hellobio.com]
- 4. Effects of this compound, a selective metabotropic glutamate mGlu5 ligand, on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of this compound, an allosteric modulator of the metabotropic glutamate receptor subtype 5: review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tribioscience.com [tribioscience.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential anxiolytic- and antidepressant-like effects of this compound, a potent, selective and systemically active mGlu5 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Actions of the systemically active metabotropic glutamate antagonist this compound on sensory responses of thalamic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to MPEP Solubility in DMSO and Saline for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and its hydrochloride salt in dimethyl sulfoxide (DMSO) and saline solutions. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and best practices for solution preparation for both in vitro and in vivo research applications.
This compound and this compound Hydrochloride Solubility Data
The solubility of this compound and its hydrochloride salt has been reported in various sources. The following table summarizes the available quantitative data for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the physical form of the compound (e.g., free base vs. salt).
| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| This compound | DMSO | ≥9.95 mg/mL[1] | ≥51.5 mM | |
| This compound | DMSO | 10 mg/mL[2][3] | 51.8 mM | Described as a clear solution[3]. |
| This compound | DMSO | 17.5 mg/mL[4] | 90.6 mM | Requires sonication[4]. |
| This compound Hydrochloride | DMSO | 100 mM[5] | 100 mM | |
| This compound Hydrochloride | Saline | 100 mg/mL[4][6] | 435.35 mM | Requires sonication to achieve a clear solution[4][6]. |
Experimental Protocols
While specific, validated protocols for determining the solubility of this compound were not found in the public domain, the following are detailed, generally accepted methodologies that can be readily adapted for this compound and its analogs.
Protocol 1: Equilibrium Solubility Determination
This protocol is designed to determine the equilibrium solubility of this compound in a given solvent, which is a critical parameter for biopharmaceutical classification.
Materials:
-
This compound or this compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Saline (0.9% NaCl), sterile
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator
-
Water bath sonicator
-
Incubator or water bath capable of maintaining 37 ± 1 °C
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a validated spectrophotometric method for concentration analysis
Procedure:
-
Preparation of Solvent: Prepare the desired solvent (DMSO or saline). For saline, ensure it is sterile if for subsequent biological use.
-
Addition of Excess Compound: Add an excess amount of this compound powder to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration:
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator in an incubator set at 37 ± 1 °C. This temperature is often used to simulate physiological conditions.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vial to confirm the presence of undissolved this compound.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated HPLC or spectrophotometric method.
-
-
Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor. It is recommended to perform a minimum of three replicate determinations.
Protocol 2: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol outlines the preparation of this compound solutions in DMSO for use in cell-based assays.
Materials:
-
This compound or this compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Initial Dissolution in DMSO:
-
Add the required volume of anhydrous DMSO to the tube to achieve a high-concentration stock solution (e.g., 10 mM to 100 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath. Gentle warming to 37°C may also be applied if the compound is not temperature sensitive.
-
-
Preparation of Working Solutions:
-
For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Prepare working solutions by diluting the DMSO stock solution in the appropriate cell culture medium. It is recommended to perform this dilution in a stepwise manner to prevent precipitation of the compound.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the cells.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 3: Preparation of this compound Solutions for In Vivo Studies
This protocol describes the preparation of this compound hydrochloride in saline for systemic administration in animal models.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing this compound Hydrochloride: In a sterile tube, weigh the required amount of this compound hydrochloride powder.
-
Dissolution in Saline:
-
Add the desired volume of sterile saline to the tube.
-
Vortex the mixture thoroughly.
-
To aid dissolution and achieve a clear solution, sonicate the mixture in a water bath. Gentle warming may also be employed.
-
-
Final Formulation: For compounds with lower aqueous solubility, a co-solvent system may be necessary. A common formulation for oral or intraperitoneal administration is a mixture of DMSO, a surfactant (e.g., Tween 80), and saline. In such cases, the this compound would first be dissolved in a small volume of DMSO, followed by the addition of the surfactant and then saline, with thorough mixing at each step. The final concentration of DMSO should be kept as low as possible.
-
Administration: The prepared solution should be used on the same day. Visually inspect the solution for any precipitation before administration.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in this compound solubility and solution preparation, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Decision-making process for this compound solution preparation.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. labpartnering.org [labpartnering.org]
Beyond the Primary Target: An In-depth Technical Guide to the Cellular Targets of MPEP Besides mGluR5
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a widely utilized pharmacological tool, primarily recognized for its potent and selective negative allosteric modulation of the metabotropic glutamate receptor 5 (mGluR5). This property has positioned this compound as a key compound in neuroscience research, particularly in studies related to neuropsychiatric and neurological disorders. However, a growing body of evidence reveals that this compound's cellular interactions extend beyond mGluR5, influencing a range of other physiologically significant targets. This technical guide provides a comprehensive overview of these "off-target" interactions, presenting quantitative binding and functional data, detailed experimental methodologies for assessing these interactions, and visual representations of the involved signaling pathways. Understanding the complete target profile of this compound is critical for the accurate interpretation of experimental results and for guiding the development of more selective therapeutic agents.
Introduction
The study of glutamatergic neurotransmission has been significantly advanced by the availability of selective pharmacological agents. This compound, with its high affinity for mGluR5, has been instrumental in elucidating the role of this receptor in synaptic plasticity, pain, anxiety, and addiction. Nevertheless, observations of mGluR5-independent effects of this compound have prompted a deeper investigation into its broader pharmacological profile. This guide synthesizes the current knowledge of this compound's interactions with cellular targets other than mGluR5, providing a crucial resource for researchers employing this compound.
Off-Target Profile of this compound: Quantitative Data
This compound exhibits a range of affinities for several non-mGluR5 targets. The following tables summarize the available quantitative data from radioligand binding and functional assays.
Table 1: this compound Binding Affinities (Ki) for Non-mGluR5 G-Protein Coupled Receptors (GPCRs)
| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Reference |
| mGluR4 | Human | Positive Allosteric Modulator Assay | N/A | Potentiates L-AP4 response | [1][2] |
| Serotonin 5-HT1A | Rat | Radioligand Binding | [3H]8-OH-DPAT | > 10,000 | [3] |
| Serotonin 5-HT2A | Rat | Radioligand Binding | [3H]Ketanserin | > 10,000 | [3] |
| Dopamine D1 | Rat | Radioligand Binding | [3H]SCH23390 | > 10,000 | [3] |
| Dopamine D2 | Rat | Radioligand Binding | [3H]Spiperone | > 10,000 | [3] |
| Muscarinic M1 | Rat | Radioligand Binding | [3H]Pirenzepine | > 10,000 | [3] |
| Muscarinic M2 | Rat | Radioligand Binding | [3H]AF-DX 384 | > 10,000 | [3] |
Table 2: this compound Functional Activity (IC50 / EC50) at Various Ion Channels and Transporters
| Target | Species | Assay Type | Effect | IC50 / EC50 (µM) | Reference |
| NMDA Receptor | Rat (Cortical Neurons) | Whole-Cell Patch Clamp | Inhibition of NMDA-evoked current | ~20-200 | [4] |
| Voltage-Gated Sodium Channels (Site 2) | Rat (Brain) | Radioligand Binding | No significant inhibition at 10 µM | [5] | |
| Dopamine Transporter (DAT) | Rat (Striatum) | Microdialysis | Modulates dopamine release | Indirect Effect | [6] |
| Serotonin Transporter (SERT) | Human | Radioligand Binding | No significant inhibition | >10 | [3] |
| Norepinephrine Transporter (NET) | Human | Radioligand Binding | No significant inhibition | >10 | [3] |
Key Off-Target Interactions and Signaling Pathways
NMDA Receptor Antagonism
A significant body of evidence indicates that this compound acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.[4] This interaction is observed at concentrations commonly used to study mGluR5 antagonism (in the micromolar range) and may contribute to the neuroprotective effects attributed to this compound.
The antagonistic action of this compound on NMDA receptors directly inhibits the influx of Ca2+ through the ion channel pore. This reduction in Ca2+ influx can, in turn, modulate downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are crucial for synaptic plasticity and cell survival.[7]
Figure 1: this compound's antagonistic effect on the NMDA receptor signaling pathway.
Positive Allosteric Modulation of mGluR4
This compound has been shown to act as a positive allosteric modulator (PAM) at metabotropic glutamate receptor 4 (mGluR4).[1][2] As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate. This effect is observed at concentrations that are significantly higher than those required for mGluR5 antagonism.
mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By potentiating the effect of glutamate, this compound can indirectly lead to a more pronounced reduction in cAMP and subsequent modulation of downstream effectors like Protein Kinase A (PKA).
Figure 2: this compound as a positive allosteric modulator of the mGluR4 signaling pathway.
Modulation of Dopamine and Glycine Levels
In vivo microdialysis studies have demonstrated that this compound can modulate the extracellular levels of dopamine and glycine in the nucleus accumbens.[6] This effect appears to be indirect, potentially arising from the complex interplay between glutamatergic, dopaminergic, and glycinergic systems.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing NMDA Receptor Antagonism
This protocol is designed to measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Workflow:
References
- 1. Identification of a high affinity this compound-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of a high affinity this compound-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitlaw.com [bitlaw.com]
- 4. US9586890B2 - Screening methods for the binding affinity of chemical entities to biological molecules and NEDD4-1 inhibitors identified by the screening methods - Google Patents [patents.google.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. AU2022419993A2 - Off-target prediction method for antigen-recognition molecules binding to mhc-peptide targets - Google Patents [patents.google.com]
- 7. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
MPEP: A Technical Examination of its Safety Profile and Off-Target Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a pioneering selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Widely utilized as a pharmacological tool to investigate the physiological and pathophysiological roles of mGluR5, its comprehensive safety profile and off-target effects are critical considerations for the interpretation of experimental results and for any potential therapeutic development. This technical guide provides an in-depth analysis of the known safety and off-target interaction profile of this compound, compiling available quantitative data, detailing relevant experimental methodologies, and illustrating associated signaling pathways. While this compound exhibits high affinity for mGluR5, it is now understood to possess significant off-target activities, most notably as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor and a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This guide synthesizes the preclinical data defining these interactions and highlights the conspicuous absence of publicly available, formal preclinical safety pharmacology data and clinical trial information regarding its safety and tolerability in humans.
Off-Target Interaction Profile
This compound's interaction with proteins other than its intended target, mGluR5, is a crucial aspect of its pharmacological profile. The following tables summarize the available quantitative data on its primary target affinity and key off-target activities.
Table 1: Quantitative Analysis of this compound's Primary and Off-Target Activities
| Target | Interaction Type | Assay Type | Species | IC50 / pKi / % Modulation | Reference(s) |
| mGluR5 | Negative Allosteric Modulator | [3H]-MPEP Radioligand Binding | Human | pKi: 8.47 (Ki: 3.4 nM) | [1] |
| NMDA Receptor | Weak Antagonist | Whole-Cell Electrophysiology | Rat | 20 µM: Reduced steady-state current to 67.4% of control | [2] |
| Whole-Cell Electrophysiology | Rat | 200 µM: Reduced steady-state current to 35.1% of control | [2] | ||
| Single-Channel Patch Clamp | Rat | 20 µM: Reduced channel open time to 79.4% of control | [2] | ||
| Single-Channel Patch Clamp | Rat | 200 µM: Reduced channel open time to 49.4% of control | [2] | ||
| mGluR4 | Positive Allosteric Modulator | [35S]GTPγS Binding | Human | 100 µM: 1.8-fold left-shift of L-AP4 concentration-response | [3] |
| [35S]GTPγS Binding | Human | 100 µM: Potentiated L-AP4 response to 2.8-fold over basal | [3] |
Table 2: Summary of Unavailable Safety and Off-Target Data
| Data Category | Status | Comments |
| Comprehensive Off-Target Panel (e.g., CEREP) | Not Publicly Available | A broad screening panel to identify binding affinities (Ki) across a wide range of receptors, ion channels, and transporters has not been found in the public domain for this compound. |
| Cardiovascular Safety Pharmacology (ICH S7B) | Not Publicly Available | No specific data from in vivo telemetry studies in non-rodent species (e.g., dogs) evaluating effects on blood pressure, heart rate, and ECG parameters are publicly available. |
| Respiratory Safety Pharmacology (ICH S7A) | Not Publicly Available | No specific data from studies such as whole-body plethysmography in rodents to assess effects on respiratory rate, tidal volume, and other respiratory parameters are publicly available. |
| Central Nervous System Safety Pharmacology (ICH S7A) | Not Publicly Available | No specific, quantitative results from functional observational battery (FOB) or Irwin tests in rodents, detailing dose-dependent effects on behavior, coordination, and reflexes, are publicly available. |
| Clinical Safety and Tolerability | Not Publicly Available | No data from Phase I clinical trials, case reports, or other human studies detailing the safety, tolerability, or adverse event profile of this compound have been identified in the public domain. |
Key Off-Target Signaling Pathways
The off-target activities of this compound on NMDA and mGluR4 receptors can confound experimental results. The following diagrams illustrate the canonical signaling pathways for mGluR5, and the off-target pathways affected by this compound.
References
A Comprehensive Preclinical Review of MPEP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a systemically active compound, this compound has been extensively investigated in a multitude of preclinical studies to explore its therapeutic potential across a range of neurological and psychiatric disorders. This technical guide provides a comprehensive review of the preclinical data on this compound, with a focus on its efficacy in various animal models, its pharmacokinetic profile, and the detailed experimental methodologies employed in these studies.
Mechanism of Action
This compound exerts its primary pharmacological effect by binding to an allosteric site on the mGluR5, thereby negatively modulating the receptor's response to glutamate. This action has been shown to be highly selective for mGluR5 over other mGluR subtypes. However, it is crucial to note that at higher concentrations, this compound can also exhibit off-target effects, most notably as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This dual activity should be a consideration in the interpretation of preclinical data.
Pharmacology and Pharmacokinetics
The in vitro and in vivo pharmacological properties of this compound have been characterized in various preclinical species.
Table 1: In Vitro and In Vivo Pharmacology of this compound
| Parameter | Species | Value | Reference |
| IC50 (mGluR5) | Rat | 36 nM | --INVALID-LINK-- |
| Off-target Activity (NMDA Receptor) | Rat Cortical Neurons | Significant reduction in NMDA evoked current at 20 µM and 200 µM | --INVALID-LINK-- |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Species | Route | Dose | Cmax | Tmax | Half-life (t1/2) | Bioavailability (F) | Reference |
| Cmax | Rat | Oral | 20 mg/kg | ~1.7 µg/mL | ~30 min | - | ~39.4% | --INVALID-LINK-- |
| Tmax | Rat | Oral | 20 mg/kg | - | ~30 min | - | - | --INVALID-LINK-- |
| Half-life | Rat | Intravenous | 5 mg/kg | - | - | ~2.88 h | - | --INVALID-LINK-- |
| Bioavailability | Rat | Oral vs. IV | 20 mg/kg (oral) | - | - | - | ~39.4% | --INVALID-LINK-- |
| Cmax | Mouse | Intraperitoneal | 10 mg/kg | - | - | - | - | --INVALID-LINK-- |
| Half-life | Mouse | Intraperitoneal | - | - | - | ~2.4 - 3.4 h | - | --INVALID-LINK-- |
Note: Pharmacokinetic data for this compound is not extensively consolidated in single public sources. The table represents values gleaned from various publications and may vary based on experimental conditions.
Preclinical Efficacy in Animal Models
This compound has demonstrated significant efficacy in a variety of preclinical models, most notably for Fragile X Syndrome, anxiety, depression, and pain.
Table 3: Summary of this compound Efficacy in Preclinical Models
| Indication | Animal Model | Key Efficacy Endpoints | Effective Dose Range (Route) | Reference |
| Fragile X Syndrome | Fmr1 Knockout Mice | Reduction in audiogenic seizures; Normalization of open-field behavior | 10-30 mg/kg (i.p.) | --INVALID-LINK-- |
| Anxiety | Rats (Elevated Plus Maze) | Increased time spent in open arms | 1-10 mg/kg (i.p.) | --INVALID-LINK-- |
| Depression | Mice (Forced Swim Test) | Decreased immobility time | 1-20 mg/kg (i.p.) | --INVALID-LINK-- |
| Pain | Rats (Hot Plate Test) | Increased latency to paw lick/jump | 3-30 mg/kg (i.p.) | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of preclinical findings. The following sections outline the protocols for key behavioral assays used to evaluate this compound.
Fragile X Syndrome Models
1. Audiogenic Seizure (AGS) Test in Fmr1 Knockout Mice
-
Objective: To assess the anticonvulsant effects of this compound on seizure susceptibility.
-
Animals: Fmr1 knockout mice and wild-type littermate controls (e.g., on a C57BL/6J background), typically between 21 and 28 days of age.
-
Apparatus: A sound-attenuating chamber containing a bell or a siren capable of producing a high-intensity sound (e.g., 120 dB).
-
Procedure:
-
Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle to the mice.
-
After a set pretreatment time (e.g., 30 minutes), place the mouse individually into the test chamber.
-
Present the acoustic stimulus for a fixed duration (e.g., 60 seconds).
-
Observe and score the seizure severity based on a standardized scale (e.g., 0 = no response; 1 = wild running; 2 = clonic seizure; 3 = tonic seizure; 4 = respiratory arrest/death).
-
-
Data Analysis: Compare seizure scores and the incidence of seizures between this compound-treated and vehicle-treated groups.
2. Open Field Test in Fmr1 Knockout Mice
-
Objective: To evaluate the effects of this compound on hyperactivity and anxiety-like behavior.
-
Animals: Fmr1 knockout mice and wild-type littermate controls.
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle.
-
After a specified pretreatment time (e.g., 30 minutes), place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a set duration (e.g., 10-30 minutes).
-
Track the mouse's movement using an automated video-tracking system.
-
-
Data Analysis: Key parameters include total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone. A reduction in the characteristic hyperlocomotion and an increase in center time in Fmr1 knockout mice are indicative of therapeutic efficacy.[1]
Anxiety Models
3. Elevated Plus Maze (EPM) in Rats
-
Objective: To assess the anxiolytic effects of this compound.
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
Following a pretreatment period (e.g., 30-60 minutes), place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a fixed time (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of an anxiolytic effect.
Depression Models
4. Forced Swim Test (FST) in Mice
-
Objective: To evaluate the antidepressant-like effects of this compound.
-
Animals: Adult male mice (e.g., C57BL/6J or Swiss Webster).
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (e.g., to a depth of 15 cm at 23-25°C).
-
Procedure:
-
Administer this compound (e.g., 1-20 mg/kg, i.p.) or vehicle.
-
After a pretreatment period (e.g., 30-60 minutes), place the mouse in the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
-
Data Analysis: A significant reduction in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Pain Models
5. Hot Plate Test in Rats
-
Objective: To assess the analgesic properties of this compound against thermal pain.
-
Animals: Adult male rats.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Administer this compound (e.g., 3-30 mg/kg, i.p.) or vehicle.
-
At various time points after administration (e.g., 30, 60, 90 minutes), place the rat on the hot plate.
-
Measure the latency to the first sign of nociception, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Data Analysis: A significant increase in the latency to respond to the thermal stimulus in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
Signaling Pathways and Visualizations
The therapeutic effects of this compound in preclinical models are rooted in its modulation of mGluR5-mediated signaling cascades.
mGluR5 Signaling Pathway
Activation of mGluR5, a Gq-coupled receptor, initiates a cascade of intracellular events. The diagram below illustrates the canonical mGluR5 signaling pathway. This compound, as an antagonist, blocks the initiation of this cascade.
Caption: Canonical mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Preclinical Behavioral Study
The following diagram illustrates a typical workflow for conducting a preclinical behavioral study with this compound.
Caption: A typical experimental workflow for a preclinical behavioral study.
Conclusion
This compound has demonstrated a robust and consistent preclinical efficacy profile across a range of animal models for various neurological and psychiatric disorders. Its primary mechanism as an mGluR5 antagonist is well-established, although its off-target effects at higher concentrations warrant careful consideration in experimental design and data interpretation. The detailed protocols and quantitative data summarized in this guide provide a valuable resource for researchers and drug development professionals seeking to build upon the existing knowledge of this compound and to design future preclinical studies. Further research to fully elucidate its pharmacokinetic-pharmacodynamic relationships and to explore its therapeutic potential in a wider array of models will be crucial for its potential translation to the clinic.
References
MPEP vs. MTEP for In Vivo Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of two widely used metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators: 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). While both compounds have been instrumental in elucidating the role of mGluR5 in various physiological and pathological processes, significant differences in their pharmacological profiles, particularly concerning selectivity and off-target effects, are critical considerations for designing and interpreting in vivo studies. This guide offers a detailed analysis to aid researchers in selecting the appropriate tool for their specific experimental needs.
Introduction to mGluR5 and its Antagonists
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system.[1][2] Group I mGluRs, which include mGluR1 and mGluR5, are coupled to Gq/G11 proteins and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C.
This compound was one of the first potent, selective, and systemically active non-competitive antagonists for mGluR5 and has been extensively used in preclinical research.[1][2] However, subsequent studies revealed significant off-target activities, most notably the inhibition of NMDA receptors, which can confound the interpretation of results.[1][2][4] This led to the development of MTEP, a structurally distinct compound with higher selectivity for mGluR5 and fewer off-target effects.[1][5]
Core Signaling Pathway: mGluR5 Activation
The canonical signaling pathway for mGluR5 begins with the binding of glutamate, leading to a conformational change that activates the associated Gq protein. This initiates a cascade that is fundamental to the receptor's function in modulating synaptic plasticity.
Quantitative Data Presentation
The following tables summarize the key quantitative differences between this compound and MTEP based on published in vitro and in vivo data.
Table 1: Comparative In Vitro Profile
| Parameter | This compound | MTEP | Key Takeaway |
| mGluR5 Affinity (IC50/Ki) | 12.3 nM (Ki)[6] | 5 nM (IC50), 16 nM (Ki) | Both are potent mGluR5 antagonists with nanomolar affinity. |
| mGluR5 Functional Inhibition | Inhibits CHPG-induced IP hydrolysis at ≥ 0.2 µM[5][7] | Inhibits CHPG-induced IP hydrolysis at ≥ 0.02 µM[5][7] | MTEP is approximately 10-fold more potent in functional assays. |
| Selectivity vs. mGluR1 | Moderate | High[1][5] | MTEP shows superior selectivity over the other Group I mGluR. |
| NMDA Receptor Interaction | Non-competitive antagonist at concentrations ≥ 20 µM[4][7] | Weakly affects NMDA receptors, only at high concentrations (≥ 200 µM in rat neurons)[5][7] | This compound's significant off-target action on NMDA receptors is a major drawback. |
| Other Receptor Activity | - | IC50 > 30 µM for MAO-A, >100 µM for mGluR1/2/7 | MTEP has a cleaner off-target profile. |
Table 2: Comparative Pharmacokinetic Properties in C57BL/6 Mice (Oral Administration)
| Parameter | This compound (30 mg/kg, p.o.) | MTEP (30 mg/kg, p.o.) | Key Takeaway |
| Tmax (Time to peak concentration) | 0.6 h[8] | 0.3 h[8] | Both are rapidly absorbed. |
| Half-life (t1/2) | ~2.0 h[8] | ~0.5 h[8] | MTEP has a significantly shorter half-life. |
| Bioavailability | Good systemic bioavailability[9] | Favorable pharmacokinetic properties[8] | Both are suitable for systemic in vivo use. |
| Brain Penetration | Brain-permeable | Brain-permeable | Both compounds effectively cross the blood-brain barrier. |
Table 3: Comparative In Vivo Efficacy and Dosing in Rodents
| Model / Effect | This compound | MTEP | Reference |
| Anxiolytic Activity | Effective | ED50 = 1 mg/kg (i.p.), 7 mg/kg (p.o.) | |
| Antiparkinsonian-like Effects | Not specified | 0.5 - 3 mg/kg (i.p.) reduces haloperidol-induced rigidity | [9] |
| Ethanol Self-Administration | 1-10 mg/kg (i.p.) dose-dependently reduces | 1-2 mg/kg reduces self-administration | [6][10] |
| Conditioned Taste Aversion | 6-12 mg/kg (i.p.) attenuates CTA | Not specified | [11] |
| Seizure Protection | Dose-dependent protection against tonic extension seizures | Ineffective in 6-Hz model, but neuroprotective in kainate model | [12] |
| Receptor Occupancy | ED50 ~0.7 mg/kg | ED50 ~0.8 mg/kg; full occupancy at 10 mg/kg (i.p.) | [6] |
Experimental Protocols and Workflows
Adherence to standardized protocols is crucial for reproducibility in in vivo research. The following sections provide generalized methodologies for studies involving this compound or MTEP.
General Protocol for In Vivo Compound Administration
This protocol outlines the fundamental steps for administering this compound or MTEP to rodents for behavioral or pharmacokinetic studies.
-
Animal Model:
-
Species/Strain: C57BL/6 mice or Sprague-Dawley rats are commonly used.[13]
-
Health Status: Animals should be healthy, drug-naïve, and acclimated to the facility for at least one week prior to the experiment.[14]
-
Housing: Standard housing conditions (e.g., 12h light/dark cycle, controlled temperature, ad libitum access to food and water) should be maintained.[15]
-
-
Compound Preparation:
-
Vehicle: The choice of vehicle is critical and depends on the compound's solubility. Common vehicles include saline (0.9% NaCl), phosphate-buffered saline (PBS), or a suspension in a small percentage of Tween 80 or carboxymethylcellulose.[8]
-
Formulation: For intraperitoneal (i.p.) injection, ensure the compound is fully dissolved or forms a homogenous suspension. For oral gavage (p.o.), a micro-suspension is often used.[8][16]
-
Dose Calculation: Calculate the required volume based on the animal's most recent body weight and the target dose (mg/kg).
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route for achieving rapid systemic exposure.[9][10] Oral gavage (p.o.) is used to assess oral bioavailability and efficacy.[8]
-
Procedure: Use appropriate and sterile techniques for the chosen route of administration. For i.p. injections in rodents, target the lower abdominal quadrant, avoiding the midline.[16]
-
Timing: Administer the compound at a specific time relative to the experimental procedure (e.g., 30-60 minutes before a behavioral test) to coincide with peak brain concentrations.[11][13]
-
-
Experimental and Control Groups:
-
Treatment Groups: Include multiple dose groups to establish a dose-response relationship.[14]
-
Control Group: A vehicle control group that receives the same volume of the vehicle solution via the same administration route is mandatory.[13]
-
Randomization & Blinding: Animals should be randomly assigned to groups. The experimenter assessing the outcome should be blinded to the treatment conditions to minimize bias.[14][15]
-
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to national and institutional guidelines for the care and use of laboratory animals.[14]
Experimental Workflow Visualization
The logical flow of a typical in vivo behavioral experiment is critical for timing and consistency.
Logical Comparison and Recommendation
The choice between this compound and MTEP hinges on the specific requirements of the study. MTEP's superior selectivity makes it the preferred compound for definitively implicating mGluR5 in a biological process.
Conclusion
MTEP represents a significant improvement, offering higher potency in functional assays and, most importantly, a much greater degree of selectivity for mGluR5 with minimal off-target activities.[1][5][7] For researchers aiming to specifically investigate the role of mGluR5 in in vivo models of disease or behavior, MTEP is the superior and recommended compound. When interpreting historical literature that utilized this compound, it is crucial to consider the potential for confounding effects from its non-mGluR5 targets.
References
- 1. Metabotropic glutamate receptor subtype 5 antagonists this compound and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor Subtype 5 Antagonists this compound and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTEP, a new selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), produces antiparkinsonian-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mGluR5 antagonist this compound selectively inhibits the onset and maintenance of ethanol self-administration in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a selective metabotropic glutamate receptor 5 antagonist, attenuates conditioned taste aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Structural Analogues of MPEP: A Technical Guide to mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the structural analogues of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a pioneering negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This receptor is a critical target in the central nervous system implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. This document details the key chemical scaffolds, structure-activity relationships (SAR), pharmacological data, and experimental methodologies used to characterize these compounds.
Introduction to this compound and mGluR5
Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission.[1] Upon activation by its endogenous ligand, glutamate, mGluR5 couples to a Gqα protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.[1]
This compound was the first potent, selective, and brain-penetrant non-competitive antagonist discovered for mGluR5.[2] It binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor, distinct from the glutamate binding site.[2] This allosteric modulation provides a more nuanced approach to receptor inhibition compared to competitive antagonists. The discovery of this compound spurred extensive research efforts to develop analogues with improved potency, selectivity, and pharmacokinetic properties, leading to the identification of several key structural classes.
Core Structural Analogues and Structure-Activity Relationships (SAR)
The development of this compound analogues has led to several distinct chemical series. The core structure generally consists of a central acetylene linker connecting a pyridine (or other nitrogen-containing heterocycle) and another aromatic or heteroaromatic ring system.
Pyridine and Pyrimidine Analogues: This class represents the most direct derivatives of this compound. A key analogue is MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine), which demonstrated that replacing the phenyl ring of this compound with a thiazole ring could maintain high affinity.[1] Another significant analogue is CTEP (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine), which exhibits high potency and a long duration of action in vivo.[3][4] SAR studies on this scaffold have shown that modifications to the phenyl ring can dramatically alter pharmacological activity, in some cases converting a negative modulator into a partial or even positive allosteric modulator.[5][6]
Fenobam and Analogues: Originally developed as a non-benzodiazepine anxiolytic with an unknown mechanism, Fenobam (N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea) was later identified as a potent and selective mGluR5 NAM.[7][8] Structurally distinct from this compound, Fenobam lacks the central acetylene linker, featuring a urea-based core. This discovery opened up a new avenue for non-alkyne mGluR5 modulators, addressing potential metabolic liabilities associated with the acetylene group.[9]
The general synthesis of pyridine-based analogues like this compound and MTEP often relies on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling .[10][11] This reaction efficiently creates the crucial carbon-carbon bond between a halo-pyridine (or halo-thiazole) and a terminal alkyne (e.g., phenylacetylene).
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound and its key structural analogues. Data is derived from radioligand binding assays and functional assays measuring the inhibition of agonist-induced intracellular calcium mobilization or inositol phosphate accumulation.
| Compound | Chemical Scaffold | Modification vs. This compound | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Pyridine-ethynyl-phenyl | - | 12.6 - 16 | 6.4 - 87 | [1][9][12] |
| MTEP | Pyridine-ethynyl-thiazole | Phenyl ring replaced by methyl-thiazole | 42 | - | [1] |
| CTEP | Pyridine-ethynyl-imidazole | Complex imidazole-phenyl substitution | 2.2 - 16.4 | 2.2 - 11.4 | [12][13] |
| 5this compound | Pyridine-ethynyl-phenyl | Methyl group at position 5 of pyridine | - | Neutral Ligand | [14] |
| Fenobam | Phenyl-urea-imidazolinone | Non-alkyne, urea-based core | 31 - 54 (Kd) | 84 | [7] |
Key Experimental Methodologies
The characterization of this compound analogues relies on a standard set of in vitro assays to determine their affinity, potency, and mechanism of action.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound for the mGluR5 allosteric binding site by measuring its ability to displace a radiolabeled ligand, typically [3H]this compound.
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Cell membrane preparation from these cells.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
Radioligand: [3H]this compound.
-
Unlabeled Ligand for non-specific binding: this compound (10 µM).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Membrane Preparation: Culture and harvest mGluR5-expressing HEK293 cells. Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, various concentrations of the test compound, and a fixed concentration of [3H]this compound (typically at its Kd value).
-
Controls: For total binding, add only [3H]this compound. For non-specific binding, add [3H]this compound and a saturating concentration of unlabeled this compound.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This cell-based functional assay measures a compound's ability to inhibit the increase in intracellular calcium ([Ca2+]i) that occurs upon mGluR5 activation by an agonist.
Objective: To determine the functional potency (IC50) of a test compound as a negative allosteric modulator.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGluR5 agonist (e.g., Glutamate or Quisqualate).
-
A fluorescence plate reader with an integrated liquid handling system.
Protocol:
-
Cell Plating: Seed the mGluR5-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the assay buffer containing the calcium-sensitive fluorescent dye. Incubate the plate for approximately 60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.
-
Compound Pre-incubation: Wash the cells with the assay buffer to remove excess dye. Add the assay buffer containing various concentrations of the test compound (the potential NAM) to the wells. Incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate into the fluorescence reader. Measure the baseline fluorescence for a few seconds.
-
Agonist Stimulation: Using the instrument's liquid handler, inject a fixed concentration of the mGluR5 agonist (typically an EC80 concentration, which gives 80% of the maximal response) into each well.
-
Data Recording: Immediately after agonist addition, continuously measure the fluorescence intensity over time (e.g., for 60-120 seconds) to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the logarithm of the test compound's concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the NAM that inhibits 50% of the agonist-induced calcium response.
Visualizing Pathways and Workflows
mGluR5 Signaling Cascade
The canonical signaling pathway for mGluR5 involves its coupling to Gq proteins, leading to downstream calcium mobilization.
Caption: Canonical mGluR5 signaling pathway initiated by glutamate and inhibited by NAMs.
Drug Discovery Workflow for mGluR5 NAMs
The process of discovering and developing novel this compound analogues follows a structured, multi-stage workflow from initial screening to lead optimization.
Caption: A typical drug discovery workflow for developing novel mGluR5 NAMs.
References
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A close structural analog of 2-methyl-6-(phenylethynyl)-pyridine acts as a neutral allosteric site ligand on metabotropic glutamate receptor subtype 5 and blocks the effects of multiple allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MPEP in In Vitro Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade leading to the release of calcium (Ca²⁺) from intracellular stores. This process is crucial in various physiological and pathological processes in the central nervous system. In vitro calcium imaging is a widely used technique to study the function of GPCRs like mGluR5 and to characterize the pharmacological effects of compounds like this compound. This document provides detailed protocols and application notes for utilizing this compound in in vitro calcium imaging experiments to investigate mGluR5 signaling.
Principle of the Assay
This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells expressing mGluR5. An agonist, such as (S)-3,5-Dihydrophenylglycine (DHPG) or (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG), is used to stimulate the mGluR5 receptor, leading to an increase in [Ca²⁺]i. This compound is then applied to inhibit this agonist-induced calcium response, allowing for the characterization of its antagonistic properties.
Signaling Pathway
The activation of mGluR5 by an agonist triggers a well-defined signaling pathway that results in the mobilization of intracellular calcium. The diagram below illustrates this cascade and the point of inhibition by this compound.
Caption: mGluR5 signaling pathway and this compound inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's inhibitory effects on mGluR5-mediated signaling from published literature. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell Type | Assay Condition | Reference |
| IC₅₀ | 36 nM | Recombinant cells | Inhibition of quisqualate-stimulated phosphoinositide hydrolysis | [Not explicitly cited] |
| Effective Concentration | 25 µM | Cultured rat hippocampal neurons | Inhibition of synaptically-induced [Ca²⁺]i spikes | [2][3] |
| Effective Concentration | 10 µM - 100 µM | Lamprey spinal cord neurons | Inhibition of DHPG-induced [Ca²⁺]i oscillations | [4] |
| Experimental Observation | This compound Concentration | Cell Type | Effect | Reference |
| Inhibition of [Ca²⁺]i spikes (Frequency) | 25 µM | Cultured rat hippocampal neurons | Significant decrease | [3] |
| Inhibition of [Ca²⁺]i spikes (Area Under Curve) | 25 µM | Cultured rat hippocampal neurons | Significant decrease | [3] |
| Blockade of DHPG-induced Ca²⁺ transients | 25 µM | Hippocampal CA1 neurons | Significant suppression | [5] |
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro calcium imaging experiment to assess the inhibitory effect of this compound on mGluR5 activation.
Materials and Reagents
-
Cell Culture: Cultured cells endogenously or recombinantly expressing mGluR5 (e.g., primary cortical neurons, HEK293-mGluR5).
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester)
-
mGluR5 Agonist: (S)-3,5-Dihydrophenylglycine (DHPG) or (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG)
-
mGluR5 Antagonist: this compound hydrochloride
-
Solvents: Anhydrous Dimethyl sulfoxide (DMSO)
-
Buffers:
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
Probenecid (optional, to prevent dye leakage)
-
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Workflow for this compound calcium imaging assay.
Detailed Protocol
1. Cell Preparation:
-
Seed mGluR5-expressing cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Culture the cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO₂.
2. Calcium Indicator Loading:
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the experiment, prepare a loading buffer by diluting the Fluo-4 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02-0.05%) can aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit anion exchangers and reduce dye leakage.
-
Aspirate the cell culture medium from the wells and wash the cells once with the physiological buffer.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
After incubation, gently wash the cells two to three times with the physiological buffer to remove excess dye.
-
Add fresh physiological buffer to each well and allow the cells to de-esterify the dye for at least 30 minutes at room temperature.
3. This compound Treatment and Agonist Stimulation:
-
Prepare stock solutions of this compound and the mGluR5 agonist (DHPG or CHPG) in DMSO or an appropriate solvent.
-
Prepare serial dilutions of this compound in the physiological buffer to achieve the desired final concentrations for the dose-response analysis. Include a vehicle control (buffer with the same final concentration of DMSO).
-
Replace the buffer in the wells with the this compound solutions or vehicle control and pre-incubate the cells for 15-30 minutes.
-
Place the microplate in a fluorescence plate reader or on a fluorescence microscope equipped for kinetic reading.
-
Record the baseline fluorescence (F₀) for a short period (e.g., 10-30 seconds).
-
Add the mGluR5 agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) to the wells.
-
Immediately start recording the fluorescence intensity (F) over time for a period sufficient to capture the full calcium response (e.g., 2-5 minutes).
4. Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀).
-
Determine the peak fluorescence response for each well.
-
To determine the inhibitory effect of this compound, normalize the peak response in the presence of this compound to the peak response in the vehicle control wells.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with a suitable sigmoidal model to determine the IC₅₀ value of this compound.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure complete removal of extracellular Fluo-4 AM by thorough washing. The use of a background suppressor in the imaging buffer can also be beneficial.
-
Low Signal-to-Noise Ratio: Optimize cell density and dye loading conditions (concentration and incubation time). Ensure the health and viability of the cells.
-
Off-Target Effects: Be aware that at higher concentrations (>20 µM), this compound may exhibit off-target effects, such as blockade of NMDA receptors.[1] It is advisable to use the lowest effective concentration of this compound and to include appropriate controls to rule out non-specific effects.
-
Cell Type Variability: The optimal concentrations of agonist and this compound, as well as dye loading conditions, may vary between different cell types. It is recommended to perform initial optimization experiments for each new cell line.
These application notes and protocols provide a comprehensive guide for utilizing this compound in in vitro calcium imaging studies to investigate mGluR5 pharmacology. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance their drug discovery and neuroscience research.
References
- 1. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group 1 metabotropic glutamate receptor 5 is involved in synaptically-induced Ca2+-spikes and cell death in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kjpp.net [kjpp.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Dissolving MPEP for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies investigating the role of mGluR5 in various neurological and psychiatric disorders. Proper dissolution and formulation of this compound are critical for ensuring accurate dosing, bioavailability, and minimizing potential adverse effects in animal models. These application notes provide detailed protocols and quantitative data for the effective preparation of this compound solutions for animal administration.
Data Presentation
This compound Hydrochloride Solubility Data
The following table summarizes the solubility of this compound hydrochloride in various solvents, compiled from supplier datasheets and research articles. This information is crucial for preparing stock solutions and final dosing formulations.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 17.5 - 39 | 76.19 - 201.82 | Fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| Water | 1.15 - 25 | 5 - 108.84 | Gentle warming, sonication, and for higher concentrations, heating to 80°C may be required to achieve complete dissolution.[2][3] |
| Saline (0.9% NaCl) | ~100 | ~435.35 | Ultrasonic assistance is recommended for dissolution.[2][4] |
| Ethanol | ~100 (for this compound HCl) | ~100 (for this compound HCl) | |
| 100 mM HEPES (pH 7.4) | Sufficient for in vivo doses | Sufficient for in vivo doses | Used as a vehicle in some studies, suggesting the importance of a buffered solution.[5] |
Note: The molecular weight of this compound hydrochloride is approximately 229.7 g/mol . Solubility can vary between batches and suppliers. It is always recommended to perform a small-scale solubility test.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using DMSO and Saline (for Intraperitoneal Injection)
This protocol is suitable for preparing this compound solutions for intraperitoneal (i.p.) injections in rodents, where this compound's aqueous solubility may be a limiting factor. The use of a small amount of DMSO as a co-solvent is a common practice.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add a small volume of anhydrous DMSO to the this compound powder. The volume of DMSO should be just enough to create a concentrated stock solution. For example, to achieve a final injection solution with 1% DMSO, you can make a 100x stock solution in DMSO.
-
Vortexing: Vortex the tube vigorously until the this compound is completely dissolved in the DMSO, forming a clear solution.
-
Dilution with Saline: While vortexing, slowly add the sterile 0.9% saline to the DMSO-MPEP solution to reach the final desired concentration and volume. The final concentration of DMSO in the injection solution should be kept as low as possible, ideally below 5% and not exceeding 10%, to avoid toxicity.
-
Final Inspection: Ensure the final solution is clear and free of any precipitate. If precipitation occurs, the concentration may be too high for this vehicle composition.
-
Administration: The solution should be prepared fresh on the day of use. If short-term storage is necessary, it can be stored at -20°C for up to one month, but it is crucial to warm the solution to room temperature and check for any precipitation before injection.[6]
Protocol 2: Preparation of this compound Aqueous Solution (for Intraperitoneal or Intravenous Injection)
This protocol is suitable for this compound hydrochloride, which has some solubility in aqueous solutions. Gentle heating and sonication can aid dissolution.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Water bath sonicator
-
Water bath or heating block
-
pH meter and solutions for adjustment (e.g., 0.1 M NaOH and 0.1 M HCl)
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Adding Vehicle: Add the sterile 0.9% saline or PBS to the tube.
-
Aiding Dissolution:
-
Sonication: Place the tube in a water bath sonicator and sonicate until the powder is dissolved.
-
Gentle Warming: If sonication is not sufficient, gently warm the solution in a water bath (e.g., 37°C) while intermittently vortexing. Avoid excessive heat, which could degrade the compound. For higher concentrations, heating up to 80°C may be necessary, but should be done with caution.[2]
-
-
pH Measurement and Adjustment (Critical Step):
-
Allow the solution to cool to room temperature.
-
Measure the pH of the solution using a calibrated pH meter.
-
The ideal pH for parenteral injections is close to physiological pH (7.0-7.4).
-
If necessary, adjust the pH dropwise using sterile 0.1 M NaOH or 0.1 M HCl.
-
-
Final Inspection and Use: Ensure the final solution is clear and free of particulates. The solution should be prepared fresh before each experiment.
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for animal studies.
mGluR5 Signaling Pathway Inhibition by this compound
Caption: this compound non-competitively inhibits mGluR5 signaling.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MPEP in Hippocampal Slice Recording
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), in hippocampal slice electrophysiology. These guidelines are intended to assist researchers in designing and executing experiments to investigate the role of mGluR5 in synaptic plasticity, neuronal excitability, and neuroprotection.
Introduction
This compound is a widely used pharmacological tool to study the physiological and pathological roles of mGluR5. In the hippocampus, mGluR5s are implicated in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), as well as in excitotoxic neuronal death. Understanding the appropriate concentration and application of this compound is crucial for obtaining reliable and interpretable results in hippocampal slice recordings.
Quantitative Data Summary
The effective concentration of this compound in hippocampal slice recordings varies depending on the specific application. The following table summarizes this compound concentrations used in different experimental paradigms as reported in the literature.
| Experimental Paradigm | This compound Concentration | Key Findings |
| Epileptiform Activity | 50 µM | Inhibited low [Mg2+]o-induced interictal epileptiform activity in the CA1 region of rat hippocampal slices.[1] |
| Neuroprotection | 25 µM | Showed neuroprotective effects against 0.1 mM [Mg2+]o-induced neuronal cell death in cultured rat hippocampal neurons.[2] |
| Neurotoxicity | 20 µM and 200 µM | Provided significant protection against NMDA and glutamate-mediated neurodegeneration in cultured rat cortical cells.[3][4] |
| Long-Term Potentiation (LTP) | 10 µM | Had no effect on the induction or expression of LTP at mossy fiber to somatostatin-expressing interneuron synapses.[5] |
Note: Researchers should perform concentration-response curves to determine the optimal this compound concentration for their specific experimental conditions. It is also important to be aware that some studies suggest this compound may have off-target effects as a noncompetitive NMDA receptor antagonist at higher concentrations (20 µM and above)[3][4].
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a common procedure for ex vivo electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane, CO2)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome or tissue chopper
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) for recording (see composition below)
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogenated cutting solution.[6][7]
-
Isolate the hippocampus.
-
Section the hippocampus into 300-400 µm thick transverse slices using a vibratome or tissue chopper in ice-cold, carbogenated cutting solution.[8][9]
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen. Allow slices to recover for at least 1 hour at room temperature or 32-34°C before recording.[10][11]
Solution Compositions:
| Cutting Solution (example) | Recording aCSF (example) |
| High Mg2+, low Ca2+ to reduce excitotoxicity during slicing.[10] | Physiological concentrations of ions to maintain neuronal viability and function.[10] |
| (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4.[11][12] | (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 5 HEPES, 2 CaCl2, 2 MgSO4.[12] |
| Continuously bubble with carbogen (95% O2 / 5% CO2).[10][11] | Continuously bubble with carbogen (95% O2 / 5% CO2).[10][11] |
| pH adjusted to 7.3-7.4.[11][12] | pH adjusted to 7.3-7.4.[11][12] |
Electrophysiological Recording
This protocol outlines the general steps for performing extracellular field potential recordings from hippocampal slices.
Materials:
-
Perfusion system
-
Stimulating and recording electrodes (e.g., tungsten or glass micropipettes)
-
Amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at a flow rate of 2-3 mL/min.[6] The temperature is typically maintained at 32-34°C.[10]
-
Position the stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals) and the recording electrode in the corresponding dendritic or somatic layer (e.g., stratum radiatum of CA1).
-
Determine the stimulus intensity that elicits a response approximately 50% of the maximal amplitude.[6]
-
Record a stable baseline of synaptic responses for at least 20-30 minutes before drug application.[6]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the final desired concentration in aCSF immediately before use.
-
Apply this compound to the slice via bath perfusion for the desired duration. Ensure complete washout of the drug if studying reversibility.
Visualizations
Signaling Pathway of mGluR5
References
- 1. Roles of metabotropic glutamate receptor 5 in low [Mg2+]o-induced interictal epileptiform activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group 1 metabotropic glutamate receptor 5 is involved in synaptically-induced Ca2+-spikes and cell death in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synaptic plasticity at the dentate gyrus granule cell to somatostatin-expressing interneuron synapses supports object location memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. multichannelsystems.com [multichannelsystems.com]
- 10. precisionary.com [precisionary.com]
- 11. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with MPEP
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] MGluR5 is a G-protein coupled receptor critically involved in modulating synaptic plasticity, the cellular mechanism underlying learning and memory. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.
These application notes provide detailed protocols for utilizing this compound to investigate synaptic plasticity, both in vitro and in vivo. The provided methodologies are intended to serve as a comprehensive guide for researchers in academia and the pharmaceutical industry.
A crucial consideration when using this compound is its potential for off-target effects, particularly at higher concentrations, where it has been shown to act as a non-competitive NMDA receptor antagonist.[2][3] Researchers should exercise caution and incorporate appropriate controls to verify the specificity of this compound's effects on mGluR5.
Data Presentation
In Vitro Electrophysiology Data with this compound
| Parameter | Condition | Reported Effect of this compound (10 µM) | Reference |
| mGluR-LTD | DHPG-induced LTD in WT mice hippocampal slices | Reduced but not blocked | [4] |
| mGluR-LTD | DHPG-induced LTD in SPKO mice hippocampal slices | No alteration in the magnitude of LTD | [4] |
| PP-LFS-induced LTD | Susceptible mice model of depression | Significantly prevented LTD expression | [5] |
| Ketamine-induced Potentiation | fEPSPs in CA1 region of hippocampal slices | Inhibited ketamine-induced potentiation | |
| BDNF-induced Potentiation | Hippocampal slices | Prevents BDNF-induced synaptic potentiation |
In Vivo Behavioral Data with this compound
| Behavioral Test | Animal Model | This compound Dose (i.p.) | Observed Effect | Reference |
| Conflict Drinking Test | Male Wistar rats | 1 and 10 mg/kg | Significantly increased the number of shocks accepted | [6] |
| Elevated Plus-Maze Test | Male Wistar rats | 3 and 10 mg/kg | Significantly increased time spent in and entries into open arms | [6] |
| Four-Plate Test | Male Albino Swiss mice | 30 mg/kg | Slightly but significantly increased the number of punished crossings | [1] |
| Tail Suspension Test | Male C57BL/6J mice | 1, 10, and 20 mg/kg | Significantly decreased immobility time | [6] |
| Behavioral Despair Test | Male Wistar rats | Up to 10 mg/kg | Inactive | [6] |
| Passive Avoidance Test | Male Wistar rats | 1 mg/kg (i.v.) | Impaired acquisition, improved consolidation and retrieval | [7] |
| Open Field Test | Male Wistar rats | 1 mg/kg (i.v.) | Significantly enhanced locomotor and exploratory activity | [7] |
Experimental Protocols
I. In Vitro Electrophysiology: Hippocampal Slice Recordings
This protocol details the methodology for preparing acute hippocampal slices and performing extracellular field potential recordings to study the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD).
1. This compound Stock Solution Preparation (10 mM)
-
Reagent: this compound hydrochloride (Molecular Weight: 245.72 g/mol )
-
Solvent: Sterile, deionized water or DMSO.
-
Procedure:
-
Weigh out 2.46 mg of this compound hydrochloride.
-
Dissolve in 1 mL of the chosen solvent to make a 10 mM stock solution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C. The final concentration for experiments is typically 10 µM, achieved by diluting the stock solution in artificial cerebrospinal fluid (ACSF).
-
2. Artificial Cerebrospinal Fluid (ACSF) Preparation
Two types of ACSF are typically used: a cutting solution with high sucrose to protect neurons during slicing and a recording ACSF that mimics the physiological ionic environment.
-
Cutting ACSF (1 Liter):
-
Sucrose: 75 g
-
NaCl: 87 mM
-
KCl: 2.5 mM
-
NaHCO₃: 25 mM
-
NaH₂PO₄: 1.25 mM
-
CaCl₂: 0.5 mM
-
MgCl₂: 7 mM
-
Glucose: 10 mM
-
-
Recording ACSF (1 Liter):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaHCO₃: 26 mM
-
NaH₂PO₄: 1.25 mM
-
CaCl₂: 2 mM
-
MgSO₄: 2 mM
-
Glucose: 10 mM
-
-
Preparation Procedure:
-
Dissolve all salts except CaCl₂ and MgSO₄ in ~900 mL of deionized water while continuously bubbling with carbogen (95% O₂ / 5% CO₂).
-
Add CaCl₂ and MgSO₄ slowly to prevent precipitation.
-
Adjust the final volume to 1 Liter with deionized water.
-
The pH should be 7.3-7.4 and the osmolarity between 300-310 mOsm/L.[8]
-
Continuously bubble both solutions with carbogen for at least 15-20 minutes before and during use.[9]
-
3. Hippocampal Slice Preparation
-
Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogenated cutting ACSF.[10]
-
Isolate the hippocampus.
-
Cut 300-400 µm thick transverse slices using a vibratome in ice-cold, carbogenated cutting ACSF.[10]
-
Transfer the slices to a holding chamber containing carbogenated recording ACSF and allow them to recover for at least 1 hour at room temperature or 30 minutes at 32-34°C before recording.[11]
4. Electrophysiological Recording
-
Transfer a single slice to the recording chamber, continuously perfused with heated (32-34°C) and carbogenated recording ACSF.[11]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
5. LTP Induction Protocol (Theta-Burst Stimulation)
-
After a stable baseline, apply theta-burst stimulation (TBS). A common protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.[12]
-
To study the effect of this compound, pre-incubate the slice with 10 µM this compound for at least 20 minutes before inducing LTP.
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
6. LTD Induction Protocol (Paired-Pulse Low-Frequency Stimulation)
-
Following a stable baseline, apply paired-pulse low-frequency stimulation (PP-LFS). A typical protocol involves delivering 900 pairs of pulses at 1 Hz with a 50 ms inter-pulse interval.[13]
-
To investigate the role of mGluR5, apply 10 µM this compound to the bath at least 20 minutes prior to and during the LFS protocol.
-
Monitor the fEPSP slope for at least 60 minutes after the induction protocol to determine the extent of LTD.
II. In Vivo Behavioral Studies
These protocols describe common behavioral assays used to assess the anxiolytic- and antidepressant-like effects of this compound.
1. This compound Solution Preparation for Injection
-
Vehicle: Saline (0.9% NaCl) or saline with a small amount of Tween 80 or DMSO to aid dissolution.
-
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 1-30 mg/kg) and the weight of the animal.
-
Dissolve the this compound in the vehicle. Sonication may be necessary to achieve complete dissolution.
-
Administer via intraperitoneal (i.p.) injection. The injection volume is typically 5-10 ml/kg.
-
2. Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[6]
-
Procedure:
-
Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.[6]
-
Allow the animal to explore the maze for a 5-minute session.[3]
-
Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.
-
Anxiolytic-like effects are indicated by an increase in the time spent in and the number of entries into the open arms.
-
3. Tail Suspension Test (TST) for Depression-Like Behavior
-
Apparatus: A suspension bar and tape.[5]
-
Procedure:
-
Administer this compound (e.g., 1-20 mg/kg, i.p.) or vehicle 60 minutes prior to the test.[6]
-
Suspend the mouse by its tail from the suspension bar using adhesive tape. The body should hang freely.[5]
-
The test duration is typically 6 minutes.[7]
-
Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
4. Vogel Conflict Test for Anti-Anxiety Effects
-
Apparatus: An operant chamber with a grid floor and a drinking spout connected to a shock generator.[14]
-
Procedure:
-
Water-deprive rats for 48 hours prior to the test.
-
Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle.
-
Place the rat in the chamber. After a set number of licks from the drinking spout (e.g., 20), a mild electric shock is delivered through the spout and grid floor.[14]
-
The session typically lasts for a fixed period (e.g., 3-5 minutes).[15]
-
Record the total number of licks and shocks.
-
An anxiolytic effect is indicated by an increase in the number of shocks the animal is willing to accept to drink.
-
Visualizations
Caption: this compound antagonizes mGluR5 signaling pathway.
Caption: In vitro electrophysiology workflow with this compound.
Caption: In vivo behavioral testing workflow with this compound.
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 4. protocols.io [protocols.io]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Hippocampal slice preparation for electrophysiology [protocols.io]
- 10. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisionary.com [precisionary.com]
- 12. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different forms of LTD in the CA1 region of the hippocampus: role of age and stimulus protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orchidscientific.com [orchidscientific.com]
- 15. Vogel conflict test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for MPEP Administration in Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of MPEP (2-Methyl-6-(phenylethynyl)pyridine), a selective and systemically active antagonist of the metabotropic glutamate receptor 5 (mGluR5), in rodent behavioral experiments. This compound is a valuable tool for investigating the role of mGluR5 in various neurological and psychiatric conditions.
Introduction to this compound
This compound is a potent and selective non-competitive antagonist of the mGluR5 receptor.[1] Glutamate, the primary excitatory neurotransmitter in the central nervous system, modulates neuronal activity through both ionotropic (iGluR) and metabotropic (mGluR) receptors.[2] The mGluR family, which is G-protein coupled, is classified into three groups.[2] mGluR5 falls into Group I and is typically located postsynaptically, where its activation leads to the upregulation of phospholipase C (PLC) and subsequent activation of the second messengers diacylglycerol (DAG) and inositol triphosphate (IP3).[2][3] This signaling cascade can modulate the function of other receptors, such as NMDA receptors, and influence intracellular calcium levels.[2][4]
This compound has been extensively used to explore the physiological and pathophysiological functions of mGluR5, with research suggesting its potential utility in conditions such as anxiety, depression, pain, and addiction.[1][5][6] However, it is important to note that at higher concentrations, this compound may exhibit off-target effects, including inhibition of NMDA receptors.[1][3]
This compound Administration Routes and Dosages
The choice of administration route and dosage for this compound is critical and depends on the specific research question, the animal model, and the behavioral paradigm being employed. The most common routes of administration for this compound in rodents are intraperitoneal (i.p.) and oral (p.o.).
Data Presentation: this compound Dosage and Effects in Rodent Behavioral Models
| Behavioral Model | Species | Administration Route | Effective Dose Range (mg/kg) | Observed Effects | Reference |
| Anxiety Models | |||||
| Vogel Conflict Test | Rat | i.p. | 3 - 30 | Anxiolytic-like effects | [7] |
| Conditioned Lick Suppression | Rat | i.p. | 3 - 30 | Anxiolytic-like effects | [7] |
| Geller-Seifter Conflict | Rat | p.o. | 10 - 30 | Significant anxiolytic effect | [8] |
| Conditioned Emotional Response | Rat | p.o. | 10 - 30 | Significant anxiolytic effect | [8] |
| Elevated Plus Maze | Rat | i.p. | 1 - 30 | Anxiolytic-like effects | [6] |
| Four-Plate Test | Mouse | i.p. | 1 - 30 | Anxiolytic-like effects | [6] |
| Light-Dark Box | Immature Rat (18 & 25 days old) | i.p. | 10, 20, 40 | Increased time in light part (anxiolytic-like) | [9] |
| Depression Models | |||||
| Tail Suspension Test | Mouse | i.p. | 1 - 20 | Shortened immobility time | [6] |
| Olfactory Bulbectomy | Rat | i.p. | 10 (daily for 14 days) | Restored learning deficit | [5] |
| Learning and Memory Models | |||||
| Delayed Match to Position | Rat | p.o. | up to 30 | No effect on working memory | [8] |
| Morris Water Maze | Rat | p.o. | 3 - 30 | No significant impairment of spatial learning | [8] |
| Passive Avoidance Test | Rat | i.v. | 1 | Impaired acquisition, improved consolidation and retrieval | [10] |
| Addiction Models | |||||
| Nicotine Self-Administration | Rat | i.p. | 1 - 9 | Dose-dependently reduced nicotine self-administration | [11] |
| Nicotine Self-Administration | Mouse | i.p. | 5 - 20 | Decreased nicotine self-administration | [11] |
| Ethanol Self-Administration | C57BL/6J Mouse | i.p. | 10 | Inhibited onset and maintenance | [2] |
| Locomotor Activity | |||||
| Open Field Test | Rat | i.v. | 1 | Enhanced locomotor and exploratory activity | [10] |
| General Locomotor Activity | Rodents | i.p. | 3 - 30 | Reduced locomotor activity at higher doses | [7] |
Experimental Protocols
This compound Solution Preparation
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% sterile saline, distilled water, or a specific buffer as determined by solubility and experimental design)
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
-
Sterile syringes and needles
Protocol:
-
Determine the required concentration of the this compound solution based on the desired dose (mg/kg) and the injection volume (typically 5-10 ml/kg for rodents).
-
Weigh the appropriate amount of this compound hydrochloride.
-
Dissolve the this compound in the chosen vehicle. This compound hydrochloride is generally soluble in aqueous solutions.
-
Use a vortex mixer to ensure the this compound is fully dissolved.
-
If necessary, adjust the pH of the solution to a physiologically compatible range (typically pH 6.0-7.4).
-
Prepare fresh solutions on the day of the experiment to ensure stability and efficacy.
Intraperitoneal (i.p.) Injection Protocol for Mice
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 ml) with an appropriate gauge needle (e.g., 25-27G)
-
Animal scale
-
70% ethanol and gauze pads
-
Appropriate personal protective equipment (gloves, lab coat)
Protocol:
-
Weigh the mouse to determine the precise volume of the this compound solution to be injected.
-
Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse, securing the head and body.
-
Tilt the mouse's head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[12]
-
The injection site is typically in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[13][14]
-
Wipe the injection site with a 70% ethanol-soaked gauze pad.[15]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[15]
-
Aspirate slightly by pulling back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. If either is observed, discard the syringe and prepare a new injection.[13]
-
If aspiration is clear, inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions following the injection.
Open Field Test Protocol
The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.[16][17][18]
Materials:
-
Open field arena (e.g., a 44.5 x 44.5 x 20 cm clear Plexiglas box for mice)[16]
-
Video tracking software
-
70% ethanol or other appropriate cleaning solution
-
Stopwatch
Protocol:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[16]
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 30-60 minutes).
-
Clean the open field arena thoroughly with 70% ethanol between each animal to remove olfactory cues.[16]
-
Gently place the mouse in the center or at the periphery of the arena.[16][17]
-
Start the video recording and allow the animal to explore the arena for a set period (typically 5-20 minutes).[16][17]
-
After the test, return the animal to its home cage.
-
Analyze the recorded video using tracking software to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center zone versus the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
Grooming behavior
-
Mandatory Visualizations
This compound Mechanism of Action: mGluR5 Signaling Pathway
Caption: this compound antagonizes the mGluR5 signaling cascade.
Experimental Workflow for a Behavioral Study Using this compound
Caption: Workflow for this compound behavioral experiments.
Logical Relationship of this compound's Anxiolytic Effect
Caption: this compound's anxiolytic effect pathway.
References
- 1. Metabotropic glutamate receptor subtype 5 antagonists this compound and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGluR5 antagonist this compound selectively inhibits the onset and maintenance of ethanol self-administration in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple this compound administrations evoke anxiolytic- and antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential anxiolytic- and antidepressant-like effects of this compound, a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, this compound and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of the mGlu5 receptor antagonist this compound in rodent tests of anxiety and cognition: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 10. Effect of this compound on rat's behavioral activity in experimental episodes of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mGluR5 antagonist this compound decreased nicotine self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.vt.edu [research.vt.edu]
- 14. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. mmpc.org [mmpc.org]
- 17. MPD: JaxCC1: project protocol [phenome.jax.org]
- 18. anilocus.com [anilocus.com]
Application Notes and Protocols: MPEP in Models of Fragile X Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X Syndrome (FXS) is the most prevalent inherited cause of intellectual disability and a leading genetic contributor to autism spectrum disorder.[1][2][3] The syndrome arises from a mutation in the FMR1 gene, which silences the expression of the Fragile X Mental Retardation Protein (FMRP). FMRP is an RNA-binding protein crucial for regulating synaptic protein synthesis. Its absence leads to a range of debilitating symptoms, including cognitive impairments, anxiety, and an increased risk of seizures.
A key pathological mechanism implicated in FXS is the "mGluR theory," which posits that the absence of FMRP leads to exaggerated signaling through metabotropic glutamate receptor 5 (mGluR5). This hyperactivity is thought to underlie many of the synaptic and behavioral deficits observed in FXS. Consequently, mGluR5 has emerged as a promising therapeutic target.
2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a selective and potent non-competitive antagonist of mGluR5. It has been extensively studied in preclinical models of FXS, primarily in the Fmr1 knockout (KO) mouse, and has shown efficacy in ameliorating a variety of the syndrome's phenotypes. These application notes provide a comprehensive overview of the use of this compound in FXS models, including its effects on behavioral and cellular endpoints, along with detailed protocols for its administration and the assessment of its efficacy.
Mechanism of Action of this compound in Fragile X Syndrome
This compound acts as a negative allosteric modulator of mGluR5, reducing its activity. In the context of FXS, where the lack of FMRP leads to unchecked mGluR5-mediated protein synthesis, this compound helps to normalize this dysregulated signaling pathway. By inhibiting excessive mGluR5 activity, this compound has been shown to correct various downstream cellular and behavioral abnormalities in Fmr1 KO mice.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound treatment on key behavioral and molecular phenotypes in Fmr1 KO mice.
Table 1: Effect of this compound on Audiogenic Seizures in Fmr1 KO Mice
| This compound Dose (mg/kg, i.p.) | Seizure Parameter | Vehicle Control | This compound Treated | Percent Reduction | Reference |
| 30 | Wild Running Incidence | Not specified | Not specified | 82% | [4] |
| 30 | Seizure Incidence | Not specified | Not specified | 75% | [4] |
| 30 | Death Rate | Not specified | Not specified | 100% | [4] |
| 30 | Grade 3 Seizure Rate (Males) | 38% (5/13) | 25% (2/8) | 34% | [5] |
| 30 | Grade 3 Seizure Rate (Females) | 40% (8/20) | 33% (2/6) | 17.5% | [5] |
Table 2: Effect of this compound on Open-Field Behavior in Fmr1 KO Mice
| This compound Dose (mg/kg, i.p.) | Behavioral Parameter | Fmr1 KO + Vehicle | Fmr1 KO + this compound | Wild-Type Control | Reference |
| 10 or 30 | Center Square Entries | Increased | Indistinguishable from WT | Normal | [3] |
| 10 or 30 | Center Square Duration | Increased | Indistinguishable from WT | Normal | [3] |
Table 3: Effect of this compound on Hebb-Williams Maze Performance in Fmr1 KO Mice
| This compound Dose (mg/kg, i.p.) | Maze | Mean Errors (Saline) | Mean Errors (this compound) | p-value | Reference |
| 20 | Trial 1 | ~4.5 | ~2.5 | < 0.005 | [6] |
| 20 | Trial 2 | ~3.5 | ~2.0 | < 0.005 | [6] |
| 20 | Trial 4 | ~3.0 | ~1.5 | < 0.005 | [6] |
| 20 | Trial 5 | ~2.5 | ~1.0 | < 0.005 | [6] |
Table 4: Effect of this compound on Postsynaptic Density Protein-95 (PSD-95) Levels in Fmr1 KO Mice
| This compound Dose (mg/kg, i.p.) | Brain Region | PSD-95/β-tubulin Ratio (Vehicle) | PSD-95/β-tubulin Ratio (this compound) | p-value | Reference |
| 20 | Dorsal Hippocampus | Lower than this compound treated | Significantly Higher | 0.007 | [3] |
Experimental Protocols
Protocol 1: this compound Administration
This protocol details the preparation and intraperitoneal (i.p.) injection of this compound for in vivo studies in mice.
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Dulbecco's Phosphate-Buffered Saline (DPBS)[4]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)[7]
-
70% ethanol swabs
-
Analytical balance
Procedure:
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the average weight of the mice.
-
Determine the final injection volume, typically not exceeding 10 mL/kg.[7] For a 25g mouse, the maximum volume would be 0.25 mL.
-
Aseptically weigh the this compound powder and dissolve it in the appropriate volume of sterile saline or DPBS to achieve the desired concentration (e.g., 1 mg/mL).[4]
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
It is recommended to warm the solution to room or body temperature before injection to minimize discomfort.[8]
-
-
Intraperitoneal Injection:
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Tilting the mouse's head slightly downwards can help move the abdominal organs away from the injection site.[8]
-
The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]
-
Wipe the injection site with a 70% ethanol swab.
-
Using a new sterile syringe and needle for each animal, insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[8]
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Administer this compound 30 minutes prior to behavioral testing.[3][5]
-
Protocol 2: Audiogenic Seizure (AGS) Assay
This assay assesses the susceptibility of mice to seizures induced by a loud auditory stimulus.
Materials:
-
Sound-attenuating chamber
-
Sound source capable of producing a high-intensity stimulus (e.g., 120 dB)[9]
-
Timer
-
Video recording equipment (optional but recommended for scoring)
Procedure:
-
Acclimation:
-
Individually place each mouse in the sound-attenuating chamber and allow it to acclimate for at least 1 minute.
-
-
Stimulus Presentation:
-
Scoring:
-
Observe and score the mouse's behavior during the stimulus presentation according to a seizure severity scale. A common scoring system is:
-
0: No response.
-
1: Wild running.
-
2: Clonic seizure (jerking of the limbs).
-
3: Tonic seizure (rigid extension of the limbs).
-
4: Respiratory arrest/death.
-
-
Data Analysis:
-
Record the maximum seizure score for each mouse.
-
Calculate the percentage of mice in each treatment group that exhibit each seizure stage.
-
Compare the mean seizure severity scores between treatment groups using appropriate statistical tests.
Protocol 3: Open-Field Test
This test is used to assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open-field arena (e.g., a square or circular enclosure, typically 50x50 cm, with walls to prevent escape).[11]
-
Video tracking software for automated data collection.
-
70% ethanol for cleaning the arena between trials.
Procedure:
-
Habituation:
-
Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
-
Testing:
-
Gently place the mouse in the center of the open-field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 20 minutes).[12]
-
Record the session using video tracking software.
-
-
Cleaning:
-
Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.
-
Data Analysis:
-
The video tracking software can automatically analyze various parameters, including:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone: Another measure of anxiety-like behavior.
-
Velocity: Speed of movement.
-
Protocol 4: Western Blot for PSD-95
This protocol describes the detection and quantification of PSD-95 protein levels in mouse brain tissue.
Materials:
-
Mouse brain tissue (e.g., hippocampus)
-
RIPA buffer or other suitable lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-PSD-95 (e.g., rabbit polyclonal or mouse monoclonal)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PSD-95 antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.[9][13]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the PSD-95 band intensity to a loading control protein (e.g., β-actin or β-tubulin).
-
Conclusion
This compound has demonstrated significant promise as a pharmacological tool for dissecting the role of mGluR5 in the pathophysiology of Fragile X Syndrome and as a potential therapeutic agent. The data consistently show that this compound can rescue key behavioral and molecular phenotypes in the Fmr1 KO mouse model. The protocols provided herein offer a standardized framework for researchers to investigate the effects of this compound and other mGluR5 antagonists in the context of FXS, facilitating the discovery and development of novel treatments for this debilitating disorder.
References
- 1. Suppression of two major Fragile X Syndrome mouse model phenotypes by the mGluR5 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the performance of individuals with fragile X syndrome and Fmr1 knockout mice on Hebb-Williams mazes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methyl-6-(phenylethynyl) pyridine (this compound) reverses maze learning and PSD-95 deficits in Fmr1 knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Reduces Seizure Severity in Fmr-1 KO mice over Expressing Human Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Delayed reduction in hippocampal post-synaptic density protein-95 expression temporally correlates with cognitive dysfunction following controlled cortical impact in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Spatiotemporal expression of PSD-95 in Fmr1 knockout mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on avoidance learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PSD95 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: MPEP in Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a potent, selective, and systemically active antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in the pathophysiology of anxiety. The mGluR5 receptor, a G-protein coupled receptor, is densely expressed in brain regions implicated in anxiety, such as the amygdala and hippocampus.[3][4] Antagonism of mGluR5 by this compound has been shown to produce anxiolytic-like effects in a variety of preclinical models, suggesting that mGluR5 antagonists may represent a novel therapeutic avenue for the treatment of anxiety disorders.[1][2][5]
These application notes provide a comprehensive overview of the use of this compound in anxiety research, including its mechanism of action, preclinical efficacy data, and detailed protocols for key experimental paradigms.
Mechanism of Action
This compound acts as a non-competitive antagonist at the mGluR5 receptor. The binding of glutamate to mGluR5 typically activates a Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This cascade of events modulates neuronal excitability and synaptic plasticity. This compound blocks these downstream effects by preventing the conformational changes in the mGluR5 receptor that are necessary for G-protein coupling.
Furthermore, research suggests that the anxiolytic effects of this compound may be mediated, at least in part, through the modulation of neuropeptide Y (NPY) signaling in the amygdala.[3][6] Studies have shown that the anxiolytic action of this compound in the amygdala involves NPY and its Y1 receptors, and is independent of the GABA-A benzodiazepine receptor complex.[6]
Preclinical Data Summary
This compound has demonstrated anxiolytic-like activity across a range of rodent models of anxiety. The following tables summarize the quantitative data from key preclinical studies.
Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test
| Species | Dose (mg/kg, i.p.) | % Increase in Time Spent in Open Arms | % Increase in Open Arm Entries | Reference |
| Rat | 10 | ~150% | ~100% | [1] |
| Rat | 30 | ~200% | ~120% | [1] |
Table 2: Effects of this compound in Conflict-Based Anxiety Models
| Test | Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Vogel Conflict Test | Rat | 1 | 330% increase in punished licks | [2] |
| Vogel Conflict Test | Rat | 10 | 507% increase in punished licks | [2] |
| Four-Plate Test | Mouse | 10 | Significant increase in punished crossings | [1] |
| Four-Plate Test | Mouse | 30 | Significant increase in punished crossings | [1] |
| Geller-Seifter Conflict Test | Rat | 10-30 | Significant increase in punished responses | [7] |
Table 3: Effects of this compound in the Light-Dark Box Test
| Species | Dose (mg/kg, i.p.) | Effect | Reference | |---|---|---|---|---| | Rat (immature) | 10, 20, 40 | Increased time spent in the light compartment |[4] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the anxiolytic effects of this compound are provided below.
Elevated Plus-Maze (EPM) Test
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
For rats: arms are typically 50 cm long and 10 cm wide, with closed arms having 40 cm high walls.
-
For mice: arms are typically 30 cm long and 5 cm wide, with closed arms having 15 cm high walls.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituate the animal to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specified time before testing (e.g., 30-60 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
-
Thoroughly clean the maze with 70% ethanol between each animal.
Vogel Conflict Test
Principle: This is a conflict-based model where a thirsty animal is punished with a mild electric shock for drinking. Anxiolytic drugs increase the number of punished licks.
Apparatus:
-
An operant chamber with a grid floor capable of delivering a mild electric shock.
-
A drinking spout connected to a water source and a lickometer to record licks.
-
A shock generator.
Procedure:
-
Water-deprive the animals for 24-48 hours prior to the test, with free access to food.
-
On the test day, administer this compound or vehicle.
-
Place the animal in the operant chamber.
-
After a brief habituation period, allow the animal access to the drinking spout.
-
After a set number of licks (e.g., 20), deliver a mild foot shock through the grid floor each time the animal licks the spout.
-
Record the total number of licks and the number of shocks received during a fixed session (e.g., 3-5 minutes).
-
An increase in the number of shocks accepted is indicative of an anxiolytic effect.
Four-Plate Test
Principle: This test is based on the suppression of exploratory behavior in a novel environment by a mild foot shock. Anxiolytic compounds increase the number of punished crossings between metal plates.
Apparatus:
-
A square box with a floor made of four identical metal plates.
-
A shock generator that can deliver a brief electric shock when the animal crosses from one plate to another.
Procedure:
-
Administer this compound or vehicle to the mice.
-
Place the mouse in the center of the four-plate apparatus.
-
Allow a brief habituation period (e.g., 15 seconds) without shock.
-
For a set period (e.g., 60 seconds), deliver a mild electric shock each time the mouse crosses from one plate to another.
-
Record the number of punished crossings.
-
An increase in the number of punished crossings suggests an anxiolytic effect.
Light-Dark Box Test
Principle: This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Apparatus:
-
A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments.
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a 5-10 minute session.
-
Record the session with a video camera.
-
Analyze the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
In Vivo Electrophysiology
Principle: To record the effects of this compound on neuronal activity (e.g., single-unit firing, local field potentials) in brain regions associated with anxiety, such as the amygdala, in anesthetized or freely moving animals.
Procedure (General Outline):
-
Surgically implant a microelectrode array into the target brain region (e.g., basolateral amygdala) of the animal.
-
Allow the animal to recover from surgery.
-
For acute experiments, the animal may be anesthetized. For chronic experiments, the recordings are performed in awake, freely moving animals.
-
Connect the implanted electrode to a recording system.
-
Record baseline neuronal activity.
-
Administer this compound systemically or directly into the brain region of interest via a cannula.
-
Record the changes in neuronal firing rate, bursting activity, and local field potential oscillations (e.g., theta and gamma power) following this compound administration.
-
Correlate the electrophysiological changes with behavioral measures of anxiety if the animal is awake and performing a behavioral task.
In Vivo Microdialysis
Principle: To measure the extracellular concentrations of neurotransmitters, such as glutamate, GABA, and neuropeptide Y, in specific brain regions in response to this compound administration.
Procedure (General Outline):
-
Surgically implant a microdialysis probe into the target brain region (e.g., amygdala).
-
Allow the animal to recover.
-
On the day of the experiment, connect the probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of the neurotransmitters of interest in the dialysate samples using techniques such as high-performance liquid chromatography (HPLC).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Proposed mechanism of this compound's anxiolytic action via NPY signaling.
Caption: Experimental workflow for the Elevated Plus-Maze (EPM) test.
Clinical Data
To date, there is a lack of publicly available data from clinical trials investigating the efficacy of this compound for the treatment of anxiety disorders in humans. The development of this compound appears to have been focused on its use as a preclinical research tool to validate the mGluR5 receptor as a target for anxiolytic drugs. While other mGluR5 antagonists have entered clinical development for various indications, the clinical trajectory of this compound itself for anxiety remains unclear.
Conclusion
This compound has been a valuable pharmacological tool in anxiety research, providing robust preclinical evidence for the role of mGluR5 in the modulation of anxiety-related behaviors. The data consistently demonstrate its anxiolytic-like effects across multiple, well-validated animal models. The detailed protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of mGluR5 antagonists for anxiety and related disorders. Future research should aim to elucidate the precise neural circuits and downstream signaling pathways through which this compound exerts its anxiolytic effects and to explore the translational potential of these findings to human anxiety disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential anxiolytic- and antidepressant-like effects of this compound, a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anxiolytic- and antidepressant-like effects of this compound, a potent, selective and systemically active mGlu5 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain levels of GABA, glutamate and aspartate in sociable, aggressive and timid mice: an in vivo microdialysis study [pubmed.ncbi.nlm.nih.gov]
- 5. Single units in the medial prefrontal cortex with anxiety-related firing patterns are preferentially influenced by ventral hippocampal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multisite electrophysiology recordings in mice to study cross-regional communication during anxiety - PMC [pmc.ncbi.nlm.nih.gov]
MPEP as a Tool to Investigate Addiction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Addiction is a complex neuropsychiatric disorder characterized by compulsive drug-seeking and use despite adverse consequences. The glutamatergic system, particularly the metabotropic glutamate receptor 5 (mGluR5), has emerged as a critical player in the neurobiological pathways underlying addiction. 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a selective and potent non-competitive antagonist of mGluR5. Its ability to cross the blood-brain barrier and its specific action on mGluR5 make it an invaluable pharmacological tool for investigating the role of this receptor in the development and maintenance of addictive behaviors. These application notes provide an overview of how this compound is utilized in preclinical research to dissect addiction pathways, along with detailed protocols for key experimental paradigms.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGluR5 receptor.[1] Group I mGluRs, which include mGluR5, are Gq-protein coupled receptors.[1] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This signaling cascade is implicated in various forms of synaptic plasticity that are thought to underlie learning, memory, and the pathological changes in the brain associated with addiction.[2] By antagonizing mGluR5, this compound effectively dampens this signaling pathway, allowing researchers to probe its contribution to addiction-related behaviors.
Signaling Pathways in Addiction Investigated with this compound
This compound has been instrumental in elucidating the role of mGluR5-mediated signaling in addiction. Two key downstream pathways that have been extensively studied are the Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathways. Both are implicated in the long-term synaptic changes that drive addictive behaviors.[2]
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the activation of mGluR5 and the point of intervention for this compound.
ERK Signaling Pathway in Addiction
The ERK pathway is a downstream target of mGluR5 and is critically involved in drug-induced neuroplasticity. The diagram below shows a simplified workflow of how drugs of abuse can activate the ERK pathway, a process that can be modulated by this compound through its action on mGluR5.
Key Preclinical Models Utilizing this compound
This compound is widely used in various animal models of addiction to assess the role of mGluR5 in different phases of the addiction cycle, including acquisition, maintenance, extinction, and relapse of drug-seeking behavior.
Drug Self-Administration
This operant conditioning paradigm is considered the gold standard for assessing the reinforcing properties of a drug.
Experimental Workflow:
Detailed Protocol (Rodent Model):
-
Surgical Preparation: Anesthetize the animal (e.g., rat or mouse) and surgically implant a chronic indwelling catheter into the jugular vein. Allow for a recovery period of at least 5-7 days.
-
Apparatus: Place the animal in an operant conditioning chamber equipped with two levers (one active, one inactive) and a drug infusion pump connected to the catheter.
-
Acquisition Phase: Train the animal to press the active lever to receive an intravenous infusion of the drug of abuse (e.g., cocaine, heroin). Each press on the active lever results in a drug infusion, while presses on the inactive lever have no consequence. This phase typically continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
This compound Administration: Prior to a test session, administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.). The dose and pretreatment time will vary depending on the specific drug of abuse and experimental question.
-
Test Session: Place the animal back in the operant chamber and allow it to self-administer the drug for a set period (e.g., 2 hours). Record the number of active and inactive lever presses.
-
Data Analysis: Compare the number of drug infusions and lever presses between the this compound-treated and vehicle-treated groups. A significant reduction in active lever pressing in the this compound group suggests that mGluR5 antagonism attenuates the reinforcing effects of the drug.
Quantitative Data Summary:
| Drug of Abuse | Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Self-Administration | Reference |
| Ethanol | C57BL/6J Mice | 3, 10, 30 | Dose-dependent decrease in ethanol self-administration.[3] | [3] |
| Cocaine | Rats | 1, 3 | Dose-dependently attenuated reinstatement of cocaine seeking.[4] | [4] |
| Nicotine | Rats | Not specified | This compound reductions in nicotine self-administration.[3] | [3] |
Conditioned Place Preference (CPP)
The CPP paradigm is used to measure the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug.
Experimental Workflow:
Detailed Protocol (Rodent Model):
-
Apparatus: Use a three-chamber CPP apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Pre-Conditioning (Baseline) Phase: On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a set time (e.g., 15 minutes). Record the time spent in each chamber to establish any baseline preference.
-
Conditioning Phase: This phase typically lasts for 4-8 days. On alternating days, administer the drug of abuse (e.g., morphine, cocaine) and confine the animal to one of the conditioning chambers. On the other days, administer saline and confine the animal to the opposite chamber. The pairing of the drug with the initially non-preferred or preferred chamber can be biased or unbiased.
-
This compound Administration: this compound can be administered before each conditioning session to test its effect on the acquisition of CPP, or before the post-conditioning test to assess its effect on the expression of CPP.
-
Post-Conditioning (Test) Phase: On the test day, place the animal in the central chamber (in a drug-free state) and allow it to freely access all chambers. Record the time spent in each chamber.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. A significant reduction in the preference score in the this compound-treated group indicates that mGluR5 antagonism blocks the rewarding properties of the drug.
Quantitative Data Summary:
| Drug of Abuse | Animal Model | This compound Dose (mg/kg, i.p.) | Effect on CPP | Reference |
| Ethanol | Mice | 10, 20 | Significantly reduced the expression and reinstatement of ethanol-induced CPP.[5] | [5] |
| Morphine | Mice | 30 | Significantly inhibited the acquisition and expression of morphine-induced CPP.[6] | [6] |
| Cocaine | Rats | 10 | Potentiated acquisition of CPP induced by cocaine.[7] | [7] |
| Nicotine | Rats | 10 | Potentiated acquisition of CPP induced by nicotine.[7] | [7] |
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of the neurochemical effects of this compound on drug-induced changes.
Experimental Workflow:
Detailed Protocol (Rodent Model):
-
Surgical Preparation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting a specific brain region, such as the nucleus accumbens (NAc) or prefrontal cortex.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
This compound and Drug Administration: Administer this compound or vehicle. After a set pretreatment time, administer the drug of abuse.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a specified period after drug administration.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, glutamate) in the dialysate samples using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[8]
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the effects of the drug of abuse in the presence of this compound versus vehicle.
Quantitative Data Summary:
While direct quantitative data for this compound's effect on drug-induced dopamine release from the provided search results is limited, microdialysis studies generally show that drugs of abuse increase dopamine levels in reward-related brain regions.[8] this compound's ability to reduce drug-seeking behavior suggests it would modulate these neurochemical changes. For example, this compound administered into the nucleus accumbens shell attenuated cocaine priming-induced reinstatement of drug seeking, indicating a modulation of the local neurochemical environment.[4]
Conclusion
This compound has proven to be an indispensable tool for investigating the role of the mGluR5 receptor in the complex neurocircuitry of addiction. Through its use in a variety of preclinical models, researchers have been able to demonstrate that mGluR5 is critically involved in the reinforcing and rewarding properties of multiple drugs of abuse. The detailed protocols and data presented here provide a framework for utilizing this compound to further explore the intricate signaling pathways that contribute to addiction, with the ultimate goal of developing novel and more effective therapeutic interventions. The consistent findings across different models highlight the potential of mGluR5 antagonists as a promising avenue for addiction treatment.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of the Extracellular Signal-Regulated Kinase Cascade for Cocaine-Rewarding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-induced Alterations in the Extracellular Signal-regulated Kinase (ERK) Signalling Pathway: Implications for Reinforcement and Reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-induced alterations in the extracellular signal-regulated kinase (ERK) signalling pathway: implications for reinforcement and reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase Cɛ activity regulates mGluR5 surface expression in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for MPEP Treatment in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies involving the mGluR5 negative allosteric modulator (NAM), 2-Methyl-6-(phenylethynyl)pyridine (MPEP), in mouse models. This document includes detailed protocols for this compound administration, relevant behavioral assays, and molecular analyses to assess treatment efficacy.
Introduction to this compound
This compound is a potent, selective, and systemically active non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). It readily crosses the blood-brain barrier and has demonstrated efficacy in a variety of preclinical mouse models of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. This compound's mechanism of action involves the modulation of glutamatergic signaling, which is implicated in synaptic plasticity, learning, and memory.
This compound Administration Protocols
The appropriate administration route and dosage of this compound will depend on the specific experimental design and research question. It is recommended to conduct pilot studies to determine the optimal dose for a particular mouse strain and behavioral paradigm.
Vehicle Preparation: this compound is typically dissolved in saline (0.9% NaCl). For oral administration, it can be suspended in a vehicle such as 0.5% methylcellulose.
Table 1: this compound Administration Routes and Dosages in Mice
| Administration Route | Dosage Range | Needle Gauge (for injection) | Injection Volume | Notes |
| Intraperitoneal (i.p.) | 0.5 - 30 mg/kg | 25-30 G | < 10 ml/kg | Commonly used for systemic administration. Injections should be made into the lower right abdominal quadrant to avoid internal organs. |
| Oral Gavage (p.o.) | 3 - 30 mg/kg | 18-20 G (gavage needle) | < 10 ml/kg | Ensures precise oral dosing. Care must be taken to avoid esophageal or stomach perforation. |
| Subcutaneous (s.c.) | 10 - 30 mg/kg | 26-27 G | < 10 ml/kg | Provides a slower, more sustained release compared to i.p. injection. Injections are typically given in the loose skin over the shoulders. |
Intraperitoneal (i.p.) Injection Protocol
-
Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Positioning: Tilt the mouse's head downwards at a slight angle.
-
Injection Site: Identify the lower right quadrant of the abdomen.
-
Injection: Insert a 25-30 gauge needle at a 30-45° angle. Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Administration: Slowly inject the this compound solution.
-
Withdrawal: Carefully withdraw the needle and return the mouse to its home cage.
-
Monitoring: Observe the mouse for any signs of distress post-injection.
Oral Gavage (p.o.) Protocol
-
Restraint: Firmly restrain the mouse to prevent movement.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.
-
Administration: Once the needle is in the stomach, slowly administer the this compound suspension.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for any signs of respiratory distress.
Subcutaneous (s.c.) Injection Protocol
-
Restraint: Scruff the mouse to create a "tent" of skin over the shoulders.
-
Injection: Insert a 26-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Administration: Inject the this compound solution to form a small bleb under the skin.
-
Withdrawal: Remove the needle and return the mouse to its cage.
Experimental Design and Workflow
A typical experimental design for evaluating this compound in a mouse model involves acclimatization, baseline behavioral testing, this compound treatment, and post-treatment behavioral and molecular analyses.
Caption: A typical experimental workflow for this compound treatment in mice.
Behavioral Assays
The choice of behavioral assays will depend on the specific hypothesis being tested. Below are protocols for commonly used assays to assess anxiety, depression-like behavior, and social interaction.
Open Field Test (OFT)
The OFT is used to assess locomotor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 40 x 40 cm) with walls. The arena is typically divided into a central zone and a peripheral zone.
Protocol:
-
Acclimate the mouse to the testing room for at least 30 minutes.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video tracking system.
-
Clean the arena thoroughly with 70% ethanol between trials.
Data Analysis:
Table 2: Key Parameters for the Open Field Test
| Parameter | Description | Interpretation |
| Total Distance Traveled | The total distance the mouse moves during the test. | An indicator of general locomotor activity. |
| Time in Center | The amount of time the mouse spends in the central zone of the arena. | An increase in center time is indicative of reduced anxiety-like behavior. |
| Number of Center Entries | The number of times the mouse enters the central zone. | Complements the time in center measurement. |
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[1]
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
Protocol:
-
Acclimate the mouse to the testing room.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video tracking system.
-
Clean the maze thoroughly between trials.
Data Analysis:
Table 3: Key Parameters for the Elevated Plus Maze
| Parameter | Description | Interpretation |
| Time in Open Arms | The percentage of time spent in the open arms relative to the total time on the maze. | An increase in the time spent in the open arms suggests an anxiolytic effect.[2] |
| Number of Open Arm Entries | The percentage of entries into the open arms relative to the total number of arm entries. | Complements the time in open arms measurement. |
| Total Arm Entries | The total number of entries into any arm of the maze. | An indicator of general activity. |
Forced Swim Test (FST)
The FST is used to assess depression-like behavior, often referred to as "behavioral despair".[3][4]
Apparatus: A transparent cylinder filled with water.
Protocol:
-
Fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Gently place the mouse into the water.
-
The test duration is typically 6 minutes.[5]
-
Record the session for later scoring.
-
After the test, remove the mouse, dry it with a towel, and place it in a warm cage to recover.
Data Analysis:
Table 4: Key Parameters for the Forced Swim Test
| Parameter | Description | Interpretation |
| Immobility Time | The time the mouse spends floating or making only minimal movements to keep its head above water. | A decrease in immobility time is indicative of an antidepressant-like effect.[6] |
| Latency to Immobility | The time it takes for the mouse to first become immobile. | An increase in latency can also suggest an antidepressant effect. |
Three-Chamber Social Interaction Test
This test assesses social preference and social novelty.[7][8]
Apparatus: A three-chambered box with openings between the chambers. Small wire cages are placed in the two outer chambers.
Protocol:
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test: Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Social Novelty Test: Place a new, unfamiliar "stranger 2" mouse in the previously empty wire cage. The original "stranger 1" mouse remains in its cage. Place the test mouse back in the center chamber and allow it to explore for 10 minutes.
Data Analysis:
Table 5: Key Parameters for the Three-Chamber Social Interaction Test
| Phase | Parameter | Interpretation |
| Sociability | Time spent in the chamber with the stranger mouse vs. the empty cage. | A preference for the chamber with the stranger mouse indicates normal sociability. |
| Social Novelty | Time spent in the chamber with the novel stranger 2 vs. the familiar stranger 1. | A preference for the chamber with the novel stranger indicates normal social memory and novelty preference. |
Molecular Analysis Protocols
Following behavioral testing, brain tissue can be collected for molecular analysis to investigate the effects of this compound on mGluR5 signaling pathways.
Western Blotting
Protocol:
-
Tissue Homogenization: Dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) and homogenize in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., mGluR5, p-ERK, p-CREB, Homer) overnight at 4°C. Validated antibodies for p-ERK and p-CREB are commercially available.[1][7][9][10][11][12][13][14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands, normalizing to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR)
Protocol:
-
RNA Extraction: Extract total RNA from the brain tissue using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using target-specific primers (e.g., for Grm5, Homer1) and a SYBR Green or TaqMan-based detection system.
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing to a reference gene (e.g., Gapdh, Actb).
mGluR5 Signaling Pathway
This compound acts as a negative allosteric modulator of mGluR5, thereby inhibiting its downstream signaling cascades.
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies in mice.
Table 6: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route | Reference |
| Tmax | ~10-15 min | i.p. | General knowledge |
| Cmax | Dose-dependent | i.p. / p.o. | Varies by study |
| Half-life (t1/2) | ~1-2 hours | i.p. / p.o. | General knowledge |
| Oral Bioavailability | Good | p.o. | [16] |
| Brain/Plasma Ratio | ~3.1 | p.o. | [16] |
Table 7: Dose-Response of this compound in Behavioral Assays in Mice
| Assay | Effective Dose Range | Effect | Reference |
| Open Field Test | 10 - 30 mg/kg (i.p.) | Increased center time, variable effects on locomotion. | [17] |
| Elevated Plus Maze | 10 - 30 mg/kg (p.o.) | Increased open arm time and entries. | [16] |
| Forced Swim Test | 10 - 20 mg/kg (i.p.) | Decreased immobility time. | General knowledge |
| Audiogenic Seizures (Fragile X model) | 10 - 30 mg/kg (i.p.) | Suppression of seizures. | [18] |
Conclusion
These application notes and protocols provide a framework for designing and conducting experiments with this compound in mice. It is crucial to carefully consider the specific research question, choose appropriate mouse models and behavioral assays, and optimize drug administration and molecular analysis protocols. Adherence to these guidelines will contribute to the generation of robust and reproducible data in the investigation of mGluR5 as a therapeutic target.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of two inhibitors of metabolic glutamate receptor 5 on expression of endogenous homer scaffold protein 1 in the auditory cortex of mice with tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-CREB-1 (Ser133) Polyclonal Antibody (BS-0036R) [thermofisher.com]
- 8. Modulation of oral bioavailability of anticancer drugs: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. bosterbio.com [bosterbio.com]
- 11. biocompare.com [biocompare.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. rndsystems.com [rndsystems.com]
- 14. biocompare.com [biocompare.com]
- 15. Phospho-ERK 1/2 (Thr202/Tyr204) Polyclonal Antibody - Elabscience® [elabscience.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Chronic MPEP Administration in Rats
These application notes provide detailed information and standardized protocols for the chronic administration of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), in various rat models. This document is intended for researchers, scientists, and drug development professionals investigating the long-term effects of mGluR5 antagonism.
Data Presentation: Summary of this compound Dosages and Effects
The following table summarizes the quantitative data from several studies on the chronic administration of this compound in rats, detailing the dosage, administration route, duration of treatment, the rat model used, and the principal observed effects.
| Dosage Range | Administration Route | Treatment Duration | Rat Model | Principal Observed Effects |
| 1 mg/kg/day | Intravenous (i.v.) | 5 consecutive days | Hypoxia | Diminished the beneficial effects of this compound on memory consolidation and retrieval that were observed with acute administration.[1] |
| 3 mg/kg/day | Intraperitoneal (i.p.) | 2 weeks | 6-OHDA-lesioned (Parkinson's Disease) | Did not produce significant antiparkinsonian effects on its own but did reduce the functional effects of an mGluR5 agonist in the lesioned striatum.[2] |
| 1 - 9 mg/kg | Intraperitoneal (i.p.) | Daily until stable responding | Nicotine Self-Administration | Dose-dependently reduced nicotine self-administration without affecting food-maintained responding.[3] |
| 6 - 12 mg/kg | Intraperitoneal (i.p.) | Single injection prior to conditioning | Conditioned Taste Aversion | Attenuated the acquisition of conditioned taste aversion.[4] |
| 10 - 40 mg/kg | Intraperitoneal (i.p.) | Single injection | Anxiety (immature rats) | Exhibited anxiolytic-like effects in the light-dark box test in 18- and 25-day-old rats. |
Signaling Pathway
The following diagram illustrates the signaling pathway of the metabotropic glutamate receptor 5 (mGluR5) and the point of intervention by its antagonist, this compound.
Experimental Protocols
Parkinson's Disease Model (6-OHDA Lesion)
This protocol describes the induction of a unilateral 6-hydroxydopamine (6-OHDA) lesion in rats to model Parkinson's disease, followed by chronic this compound administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
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Ascorbic acid
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Sterile 0.9% saline
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Anesthetic (e.g., isoflurane, ketamine/xylazine)
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Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
This compound
-
Vehicle for this compound (e.g., saline, 10% Tween 80 in saline)
Procedure:
-
Preparation of 6-OHDA Solution:
-
Prepare a fresh solution of 6-OHDA in 0.02% ascorbic acid-saline to a final concentration of 4 µg/µL.
-
Protect the solution from light and use it immediately.
-
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the medial forebrain bundle (MFB) at the desired coordinates (e.g., AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm from dura, with the incisor bar set at -2.4 mm).
-
Slowly infuse 2 µL of the 6-OHDA solution (8 µg total) into the MFB over 4 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care, including analgesics and soft food.
-
-
Chronic this compound Administration:
-
Allow the rats to recover for at least two weeks after surgery.
-
Confirm the lesion by assessing rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (2.5 mg/kg, i.p.).
-
Prepare this compound solution in the appropriate vehicle.
-
Administer this compound (e.g., 3 mg/kg/day) or vehicle via intraperitoneal (i.p.) injection for the desired duration (e.g., 2 weeks).[2]
-
Experimental Workflow:
Nicotine Self-Administration Model
This protocol details the procedure for establishing nicotine self-administration in rats and subsequently testing the effects of chronic this compound treatment.
Materials:
-
Male Wistar rats (300-350g)
-
Intravenous catheters
-
Anesthetic
-
Operant conditioning chambers
-
Nicotine hydrogen tartrate
-
This compound
-
Vehicle for this compound
Procedure:
-
Intravenous Catheter Implantation:
-
Anesthetize the rat.
-
Implant a chronic indwelling catheter into the right jugular vein.
-
Exteriorize the catheter on the back of the rat.
-
Allow at least one week for post-operative recovery. Flush catheters daily with heparinized saline to maintain patency.
-
-
Nicotine Self-Administration Training:
-
Place rats in the operant chambers.
-
Allow rats to self-administer nicotine (e.g., 0.03 mg/kg/infusion, i.v.) on a fixed-ratio schedule (e.g., FR1 or FR5). Each lever press delivers a single infusion of nicotine.
-
Conduct daily sessions (e.g., 1-2 hours) until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over 3 consecutive days).
-
-
Chronic this compound Treatment:
-
Once a stable baseline is established, administer this compound (e.g., 1-9 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.[3]
-
Continue daily this compound administration and self-administration sessions to assess the chronic effects on nicotine intake.
-
Experimental Workflow:
Hypoxia Model
This protocol describes the induction of repeated short-term hypoxia in rats to study its effects on behavior and the modulatory role of chronic this compound.
Materials:
-
Male Wistar rats
-
Hypoxia chamber
-
Gas mixture (2% O2 in N2)
-
This compound
-
Vehicle for this compound
Procedure:
-
Induction of Hypoxia:
-
Chronic this compound Administration:
-
Administer this compound (e.g., 1 mg/kg, i.v.) or vehicle prior to each hypoxia session.[1]
-
-
Behavioral Testing:
-
Conduct behavioral tests such as the open field test and passive avoidance test to assess locomotor activity, anxiety, and memory.
-
Experimental Workflow:
Anxiety Model (Immature Rats)
This protocol describes the use of the light-dark box test to assess anxiety-like behavior in immature rats following this compound administration.
Materials:
-
Immature Wistar rats (18- and 25-day-old)
-
Light-dark box apparatus
-
This compound
-
Vehicle for this compound (e.g., saline)
Procedure:
-
This compound Administration:
-
Administer this compound (10, 20, or 40 mg/kg, i.p.) or saline to the immature rats.
-
-
Light-Dark Box Test:
-
15 minutes after the injection, place the rat in the dark compartment of the light-dark box.
-
Allow the rat to freely explore the apparatus for 5 minutes.
-
Record the time spent in the light compartment, the number of transitions between compartments, and the number of squares crossed in the light compartment.
-
A second session can be conducted 60 minutes after the injection to assess the duration of the anxiolytic-like effect.
-
Experimental Workflow:
References
- 1. Effect of this compound on rat's behavioral activity in experimental episodes of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with the mGlu5R antagonist this compound reduces the functional effects of the mGlu5R agonist CHPG in the striatum of 6-hydroxydopamine-lesioned rats: possible relevance to the effects of mGlu5R blockade in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mGluR5 antagonist this compound decreased nicotine self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective metabotropic glutamate receptor 5 antagonist, attenuates conditioned taste aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MPEP not dissolving properly in vehicle solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving MPEP (2-Methyl-6-(phenylethynyl)pyridine) in vehicle solutions for experimental use.
Troubleshooting Guide: this compound Dissolution Issues
Question: My this compound hydrochloride is not dissolving in my aqueous vehicle (e.g., saline or PBS). What should I do?
Answer:
This compound hydrochloride has limited solubility in aqueous solutions. If you are observing precipitation or incomplete dissolution, please follow this troubleshooting workflow:
Detailed Steps:
-
Concentration Check : this compound hydrochloride's aqueous solubility is limited. For direct dissolution in saline or PBS, ensure your target concentration is at or below 5 mM (~1.15 mg/mL).[1][2] Higher concentrations will likely require a co-solvent system.
-
Gentle Warming and Agitation : Heating the solution can aid dissolution. Warm your vehicle to 37°C and then add the this compound hydrochloride powder. Vortex vigorously or use a bath sonicator for 5-10 minutes to facilitate dissolution.[1][2]
-
Caution : Avoid aggressive heating, as it may degrade the compound.
-
-
pH Adjustment : The solubility of this compound, a weakly basic compound, can be influenced by pH. Solubility may be improved in slightly acidic conditions. If your buffer is neutral or alkaline, consider adjusting the pH to a slightly acidic range (e.g., 6.0-6.5).
-
Use of a Co-solvent System : For higher concentrations or for in vivo administration, a co-solvent vehicle is often necessary. A common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it into the final vehicle. Refer to the Experimental Protocols section for a detailed procedure.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound hydrochloride?
A1: this compound hydrochloride has the highest solubility in organic solvents like DMSO and ethanol. Its solubility in water is limited. See the table below for a summary.
Q2: Should I use this compound free base or the hydrochloride salt form?
A2: The hydrochloride salt form of this compound is generally preferred for biological experiments due to its higher aqueous solubility compared to the free base. Salt forms of weakly basic compounds typically exhibit better dissolution in aqueous media.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mM).[1][2][3] This stock can then be diluted into your final aqueous buffer or vehicle to the desired working concentration. This method minimizes the final percentage of DMSO in your experiment.
Q4: What is the recommended storage condition for this compound solutions?
A4: Prepare solutions fresh on the day of use if possible.[3] If storage is required, aliquot stock solutions (e.g., in DMSO) and store them at -20°C for up to one month or -80°C for longer periods.[3] Before use, equilibrate the aliquot to room temperature and ensure no precipitate has formed.[3] Avoid repeated freeze-thaw cycles.
Q5: My this compound precipitates out of solution over time, even when using a co-solvent. What could be the cause?
A5: This indicates solution instability. Factors that can contribute to this include:
-
Final Co-solvent Concentration: The percentage of the organic solvent (like DMSO) in the final solution may be too low to maintain solubility.
-
pH of the Final Solution: The pH of your final aqueous buffer can affect the stability of the dissolved this compound.
-
Temperature: Storing the final solution at a lower temperature can decrease solubility and lead to precipitation.
For in vivo studies, it's crucial to ensure the final formulation is a clear solution before administration.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 | ~22.97 | - |
| Ethanol | 100 | ~22.97 | - |
| Water | 5 | ~1.15 | Requires gentle warming to achieve. |
Data sourced from multiple suppliers and may vary slightly between batches.[1][2][3] Molecular Weight of this compound HCl is 229.71 g/mol .
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Aqueous Buffer
This protocol is for preparing a working solution of this compound in an aqueous buffer (e.g., PBS, aCSF) for cell-based assays.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Weigh the required amount of this compound hydrochloride.
-
Dissolve it in pure DMSO to a final concentration of 100 mM (22.97 mg/mL).
-
Vortex until fully dissolved. This is your stock solution.
-
-
Prepare the Working Solution:
-
Warm your sterile aqueous buffer to 37°C.
-
Add the required volume of the 100 mM this compound stock solution to the pre-warmed buffer to achieve your final desired concentration.
-
Important: Ensure the final concentration of DMSO is kept to a minimum, typically ≤ 0.1%, to avoid solvent toxicity in cell cultures.
-
Vortex the final solution immediately and thoroughly.
-
-
Final Check:
-
Visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your experimental setup.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of an this compound solution in a common co-solvent vehicle for systemic administration in animal models (e.g., intraperitoneal injection).
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound hydrochloride powder and place it in a sterile conical tube.
-
Initial Dissolution in DMSO: Add a volume of DMSO that will constitute 10% of your final desired volume. Vortex thoroughly until the this compound is completely dissolved. Brief sonication can be used to aid dissolution.
-
Addition of PEG300: Add a volume of PEG300 that will be 40% of the final volume. Vortex until the solution is clear and homogenous.
-
Addition of Tween® 80: Add a volume of Tween® 80 that will be 5% of the final volume. Vortex thoroughly.
-
Final Dilution with Saline: Slowly add sterile saline (45% of the final volume) to the mixture while continuously vortexing. The slow addition is crucial to prevent precipitation.
-
Final Inspection: The final solution should be a clear, homogenous solution. Visually inspect for any signs of precipitation before administration.
Example Formulation for 1 mL of a 5 mg/mL this compound Solution:
-
This compound HCl: 5 mg
-
DMSO: 100 µL
-
PEG300: 400 µL
-
Tween® 80: 50 µL
-
Saline: 450 µL
Mandatory Visualizations
mGluR5 Signaling Pathway
This compound is a selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). Activation of mGluR5 by glutamate initiates a Gq-protein-coupled signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 3. This compound hydrochloride Supplier | mGluR antagonist | CAS 219911-35-0 | Hello Bio [hellobio.com]
MPEP Technical Support Center: Troubleshooting Unexpected Behavioral Side Effects
Welcome to the MPEP Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing the mGluR5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (this compound), in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, particularly unexpected behavioral side effects.
Frequently Asked Questions (FAQs)
Q1: We are observing a general decrease in locomotor activity in our this compound-treated group, which is confounding our results in a novel object recognition task. Is this a known side effect?
A1: Yes, decreased locomotor activity is a well-documented side effect of this compound, particularly at higher doses.[1] This can interfere with the interpretation of cognitive and anxiety-related behavioral assays that rely on exploratory behavior. It is crucial to differentiate between cognitive deficits and a simple reluctance to move.
Q2: Our animals treated with this compound are showing impaired performance on the rotarod test. Is this indicative of motor toxicity?
A2: this compound has been shown to impair motor coordination, which can manifest as reduced performance on the rotarod test.[1] This effect is dose-dependent and may not necessarily be a sign of neurotoxicity, but rather a functional alteration of motor control circuits. It is advisable to conduct a dose-response study to find a therapeutic window where the desired effects are present without significant motor impairment.
Q3: Can this compound's effects be biphasic? We've noticed some hyperactivity at very low doses, contrary to the expected sedative effects at higher doses.
A3: While less common, biphasic dose-response effects can occur with CNS-active compounds. Some studies have reported that low doses of this compound can facilitate the effects of psychostimulants like amphetamine, which could be perceived as hyperactivity in certain contexts.[2] Careful dose-response analysis is critical to characterize the full behavioral profile of this compound in your specific experimental paradigm.
Q4: Are there any known off-target effects of this compound that could explain some of the unexpected behavioral outcomes we are observing?
A4: this compound has been reported to have off-target effects, most notably as a non-competitive antagonist of the NMDA receptor at higher concentrations.[3][4] This interaction could contribute to some of the observed motor and cognitive side effects, as NMDA receptor function is critical for these processes.
Troubleshooting Guides
Issue 1: Confounding Sedative Effects in Behavioral Assays
Problem: You are running an anxiety or learning and memory paradigm (e.g., Elevated Plus Maze, Morris Water Maze) and the this compound-treated animals are showing reduced exploration or movement, making it difficult to interpret the results as either anxiolytic/pro-cognitive or simply a result of motor suppression.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the minimal effective dose of this compound for your desired therapeutic effect and the threshold for motor-suppressant side effects.
-
Control Experiments: Run a separate cohort of animals in an open field test to specifically quantify locomotor activity at the doses used in your primary behavioral assay. This will allow you to dissociate sedative effects from other behavioral changes.
-
Alternative Agonists/Antagonists: If the therapeutic window for this compound is too narrow in your model, consider using a more selective mGluR5 antagonist, such as MTEP, which may have a different side effect profile.[1]
-
Adjust Testing Parameters: For cognitive tasks, ensure that the motivational cues are sufficiently high to encourage exploration even in the presence of mild sedation. For example, in the Morris Water Maze, ensure the water temperature is aversive enough to motivate escape.
Issue 2: Poor Performance in Motor Coordination Tasks
Problem: Animals treated with this compound show significant deficits in the rotarod or beam walking test, suggesting motor impairment.
Troubleshooting Steps:
-
Baseline Training: Ensure all animals are adequately trained on the motor task to a stable baseline before drug administration. This will help to reduce variability and more accurately assess the drug's effect.
-
Pharmacokinetic Considerations: Consider the timing of your behavioral test relative to the administration of this compound. The peak motor-impairing effects may occur at a different time point than the desired therapeutic effect. A time-course study can help to optimize your experimental window.
-
Cross-Validate with Other Motor Tests: Use a battery of motor tests to get a more comprehensive picture of the motor deficits. For example, a grip strength test can help determine if the issue is coordination or muscle weakness.
-
Investigate NMDA Receptor Interaction: If you suspect the motor impairments are due to off-target NMDA receptor antagonism, you could try to co-administer a low dose of an NMDA receptor agonist to see if it rescues the phenotype. However, this should be done with caution and with appropriate control groups.
Data on this compound Behavioral Side Effects
The following tables summarize quantitative data on the behavioral side effects of this compound from rodent studies.
| Behavioral Assay | Species | This compound Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Locomotor Activity | Rat/Mouse | 3 - 30 | Reduced locomotor activity | [1] |
| Rat/Mouse | 10 | Potentiates conditioned place preference for various drugs | [5] | |
| Mouse | 1, 5, 20 | No effect on its own in conditioned place preference | [6] | |
| Rotarod Performance | Rat/Mouse | 3 - 30 | Impaired performance | [1] |
| Operant Responding | Rat/Mouse | 3 - 30 | Impaired responding for food reward | [1] |
| Conditioned Taste Aversion | Rat | 6, 12 | Attenuated conditioned taste aversion | [7] |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents.
Methodology:
-
Apparatus: An automated rotarod apparatus with a textured rod to provide grip.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the first trial.
-
Training (Day 1):
-
Place each animal on the stationary rod for 60 seconds.
-
Begin rotation at a low constant speed (e.g., 4 rpm) for 2-3 trials of 60 seconds each, with an inter-trial interval of at least 15 minutes.
-
-
Testing (Day 2):
-
Administer this compound or vehicle at the predetermined time before testing.
-
Place the animal on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
Record the latency to fall from the rod.
-
Perform 2-3 trials with an inter-trial interval of at least 15 minutes.
-
The apparatus should be cleaned with 70% ethanol between each animal.
-
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor movement.
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before testing.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before testing.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 15-30 minutes).
-
The tracking system will record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
The arena should be cleaned with 70% ethanol between each animal to eliminate olfactory cues.
-
Signaling Pathways and Experimental Workflows
This compound's Dual Influence on Neuronal Signaling
This compound's primary mechanism of action is the negative allosteric modulation of the mGluR5 receptor. This receptor is coupled to the Gq G-protein, and its activation typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the release of intracellular calcium and the activation of Protein Kinase C (PKC). However, at higher concentrations, this compound can also act as a non-competitive antagonist at the NMDA receptor, which can independently influence neuronal excitability and plasticity. The unexpected behavioral side effects of this compound, such as motor impairment and cognitive deficits, may arise from this off-target effect or the complex crosstalk between mGluR5 and NMDA receptor signaling pathways.
Caption: this compound's dual action on mGluR5 and NMDA receptors.
Experimental Workflow for Troubleshooting this compound-Induced Behavioral Side Effects
This workflow outlines a logical sequence of experiments to identify and mitigate unexpected behavioral side effects of this compound.
Caption: A workflow for troubleshooting this compound side effects.
References
- 1. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, this compound and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of the mGluR5 antagonist this compound and the mGluR2/3 antagonist LY341495 on rats’ performance in the 5-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mGluR5 antagonist 2-methyl-6-(phenylethynyl)-pyridine (this compound) potentiates conditioned place preference induced by various addictive and non-addictive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mGluR5 antagonist this compound reduces the conditioned rewarding effects of cocaine but not other drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective metabotropic glutamate receptor 5 antagonist, attenuates conditioned taste aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent MPEP precipitation in solution
Welcome to the Technical Support Center for MPEP (2-Methyl-6-(phenylethynyl)pyridine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly the prevention of its precipitation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its different forms?
A1: this compound, or 2-Methyl-6-(phenylethynyl)pyridine, is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). It is a valuable tool for studying the role of mGluR5 in various physiological and pathological processes. This compound is commonly available in two forms: this compound freebase and this compound hydrochloride. The hydrochloride salt is generally more soluble in aqueous solutions.
Q2: Why does my this compound solution precipitate?
A2: this compound, particularly the freebase form, has limited aqueous solubility. Precipitation commonly occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium. This happens because the sudden change in solvent polarity causes the this compound to crash out of the solution.
Q3: How can I prevent this compound from precipitating in my experiments?
A3: To prevent precipitation, it is crucial to carefully prepare and handle this compound solutions. Key strategies include:
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Choosing the right form: Use this compound hydrochloride for better aqueous solubility.
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Using appropriate solvents: Prepare high-concentration stock solutions in DMSO or ethanol.
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Stepwise dilution: Avoid adding a concentrated stock solution directly to your aqueous buffer. Instead, perform intermediate dilutions.
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Controlling the final solvent concentration: Keep the final concentration of the organic solvent in your working solution as low as possible (typically below 0.5%).
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pH adjustment: The solubility of this compound is pH-dependent. Since it is a basic compound, its solubility is generally higher at a lower pH.
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Gentle warming and sonication: These techniques can help to dissolve this compound and to redissolve any precipitate that may have formed.
Q4: How should I store this compound solutions?
A4: this compound stock solutions in DMSO or ethanol should be stored at -20°C for up to one month.[1] It is recommended to prepare fresh solutions for use whenever possible.[1] Before use, allow the frozen stock solution to equilibrate to room temperature to ensure any precipitated this compound has redissolved.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting this compound precipitation issues.
Problem: this compound precipitates upon dilution of the stock solution into an aqueous buffer (e.g., PBS).
| Possible Cause | Solution |
| High final concentration of this compound. | The concentration of this compound in the final aqueous solution may be above its solubility limit. This compound hydrochloride is soluble in PBS (pH 7.2) at up to 5 mg/mL.[2] If a higher concentration is required, consider alternative formulation strategies. |
| Rapid change in solvent polarity. | Avoid direct dilution of a highly concentrated DMSO stock into the aqueous buffer. Perform one or more intermediate dilutions in the organic solvent before the final dilution into the aqueous phase. |
| Suboptimal pH of the aqueous buffer. | As a basic compound, this compound is more soluble at a lower pH. If your experimental conditions allow, consider using a buffer with a slightly acidic pH. |
| Low temperature of the aqueous buffer. | Ensure your aqueous buffer is at room temperature or slightly warmed (e.g., 37°C) before adding the this compound solution. |
Problem: this compound precipitates in cell culture medium.
| Possible Cause | Solution |
| Interaction with media components. | Some components of cell culture media can interact with this compound and reduce its solubility. |
| High final DMSO concentration. | Ensure the final DMSO concentration in the cell culture medium is as low as possible, typically below 0.1% to 0.5%, to minimize both precipitation and cytotoxicity. |
| Incorrect dilution procedure. | Add the this compound solution to the cell culture medium dropwise while gently vortexing or swirling to ensure rapid and even distribution. |
Quantitative Data on this compound Solubility
The following table summarizes the solubility of this compound hydrochloride in various solvents.
| Solvent | Solubility |
| DMSO (Dimethyl sulfoxide) | 30 mg/mL[2] |
| Ethanol | 30 mg/mL[2] |
| DMF (Dimethylformamide) | 30 mg/mL[2] |
| PBS (Phosphate-Buffered Saline), pH 7.2 | 5 mg/mL[2] |
| Water | Soluble to 5 mM with gentle warming[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
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This compound hydrochloride powder
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Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
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Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. The molecular weight of this compound hydrochloride is 229.7 g/mol .[3]
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution for 1-2 minutes until the this compound hydrochloride is completely dissolved. If necessary, use a brief sonication in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C.
Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in DMSO.
-
Final Dilution: Add 10 µL of the 1 mM intermediate stock to 990 µL of PBS to achieve a final concentration of 10 µM.
-
Mixing: Immediately after adding the intermediate stock, vortex the solution gently to ensure it is well mixed. The final DMSO concentration in this working solution is 1%.
Visualizations
mGluR5 Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5 receptor. The following diagram illustrates the canonical signaling pathway initiated by the activation of mGluR5.
References
MPEP Technical Support Center: Troubleshooting Low Potency in Cell Culture
Welcome to the MPEP Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering unexpectedly low potency of this compound (2-Methyl-6-(phenylethynyl)pyridine), a selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound showing lower than expected potency (e.g., a high IC50 value) in my cell-based assay?
Several factors can contribute to the apparent low potency of this compound. This guide will walk you through the most common causes, from experimental setup to reagent quality.
Troubleshooting Guide:
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Verify mGluR5 Expression in Your Cell Line: this compound's potency is directly dependent on the presence and expression level of its target, the mGluR5 receptor.
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Recommendation: Confirm mGluR5 mRNA and protein expression in your specific cell line using techniques like RT-qPCR and Western blotting.[1][2][3] Different cell lines, even of the same type, can have varying expression levels.[1][2][3] For example, mGluR5 expression has been reported in cell lines such as HEK293, CHO, and various cancer cell lines like those from multiple myeloma and oral squamous cell carcinoma.[1][4][5]
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Check for this compound Degradation, Solubility, and Stability: The chemical integrity and bioavailability of this compound in your culture media are critical.
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Recommendation: this compound is known to have limited aqueous solubility.[6] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. Avoid repeated freeze-thaw cycles of your stock solution. Be aware that components in the media can affect the stability of compounds.[6][7][8][9]
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Optimize this compound Concentration and Incubation Time: Inappropriate concentration ranges or incubation times can lead to misleading results.
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Recommendation: Perform a full dose-response curve to determine the IC50 value. The reported IC50 for this compound is typically in the nanomolar range, for instance, 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis. Ensure your incubation time is sufficient for this compound to exert its effect.
-
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Assess Cell Health and Viability: Unhealthy or stressed cells can respond unpredictably to treatment.
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Recommendation: Regularly monitor your cell cultures for viability and normal morphology. High cell density or nutrient depletion can alter cellular responses.
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Consider Potential Off-Target Effects: At high concentrations, the specificity of any compound can decrease.
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Evaluate Assay Conditions: The specifics of your assay can significantly impact the outcome.
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Recommendation: For agonist-induced assays, ensure you are using an appropriate agonist concentration (typically EC50 to EC80) to stimulate the receptor. The presence of serum in the media can also affect this compound's apparent potency due to protein binding.[14][15][16] Consider reducing the serum concentration or using a serum-free medium for the assay.[14][15][16]
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Q2: How can I be sure my cell line is appropriate for studying this compound?
The suitability of a cell line depends on endogenous or engineered expression of mGluR5.
Troubleshooting Guide:
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Endogenous Expression: Some cell lines, particularly those of neuronal origin or certain cancer cell lines, endogenously express mGluR5.[1][2][3] However, expression levels can be variable.[1][3]
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Recombinant Expression: For cell lines that do not naturally express mGluR5, such as standard HEK293 or CHO cells, stable or transient transfection with a vector encoding the mGluR5 gene is necessary.[4][5]
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Verification is Key: Regardless of the origin, it is essential to verify mGluR5 expression at both the mRNA and protein level in the specific cell batch you are using for your experiments.
Q3: Could my this compound stock solution be the problem?
Yes, improper preparation and storage of your this compound stock can lead to reduced potency.
Troubleshooting Guide:
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Solvent and Concentration: Use a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
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Working Dilutions: When preparing working dilutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Quantitative Data Summary
The potency of this compound can vary depending on the cell line and the specific assay used. The following table provides a summary of reported IC50 values for this compound in different experimental settings.
| Cell Line | Assay Type | Agonist Used | This compound IC50 |
| HEK293 (expressing rat mGluR5) | Phosphoinositide (PI) Hydrolysis | Quisqualate | 36 nM |
| Rat Cortical Slices | DHPG-stimulated PI Hydrolysis | DHPG | 8.0 nM (Neonatal Hippocampus), 20.5 nM (Striatum), 17.9 nM (Cortex) |
| Multiple Myeloma Cell Lines (e.g., OPM2) | MTT Assay (inhibition of proliferation) | DHPG | Not explicitly an IC50, but effective at inhibiting agonist-induced effects |
| CHO-K1 (expressing human mGluR1b) | Not specified | Not specified | No appreciable activity up to 100 µM |
Experimental Protocols
1. Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a key downstream event of mGluR5 activation.
Methodology:
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Cell Plating: Seed cells expressing mGluR5 (e.g., CHO or HEK293) into a 96-well or 384-well black, clear-bottom microplate to achieve a confluent monolayer on the day of the assay.[17][18] Incubate overnight.
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Dye Loading: Prepare a loading solution with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[18] Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C in the dark.[17][18]
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Compound Addition: Wash the cells to remove excess dye.[17] Add varying concentrations of this compound to the wells and incubate for a predetermined time.
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Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a stable baseline fluorescence. Inject a fixed concentration of an mGluR5 agonist (e.g., DHPG or quisqualate) and immediately begin measuring fluorescence intensity over time to capture the calcium transient.[17]
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Data Analysis: Calculate the change in fluorescence in response to the agonist. Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the IC50 value.
2. ERK1/2 Phosphorylation Assay
This assay assesses this compound's ability to block agonist-induced phosphorylation of ERK1/2, a downstream signaling molecule in the mGluR5 pathway.
Methodology:
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Cell Culture and Serum Starvation: Culture mGluR5-expressing cells to near confluency. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-12 hours before the experiment.[19]
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This compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.
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Agonist Stimulation: Add an mGluR5 agonist (e.g., DHPG) and incubate for a short period (typically 5-15 minutes) to induce ERK1/2 phosphorylation.
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Cell Lysis: Place the plate on ice, aspirate the media, and add lysis buffer to each well.[19]
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Western Blotting:
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[19]
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Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
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After detecting the p-ERK1/2 signal, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[19]
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2.[19] Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized values against the this compound concentration to determine the IC50.
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for low this compound potency in cell culture.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 2. pnas.org [pnas.org]
- 3. Hodgkin Lymphoma Cell Lines and Tissues Express mGluR5: A Potential Link to Ophelia Syndrome and Paraneoplastic Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MPEP Experimental Variability
Welcome to the technical support center for MPEP (2-Methyl-6-(phenylethynyl)pyridine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in experiments involving this selective mGluR5 negative allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent inhibitory effects of this compound in my cell-based assays?
A1: Inconsistent this compound efficacy can stem from several factors:
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Cell Passage Number: As the passage number of cell lines increases, the expression level of mGluR5 can fluctuate, leading to varied responses to this compound. It is crucial to use cells within a consistent and low passage number range for all experiments.
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Cell Density: The density of your cell culture can influence receptor expression and signaling. Ensure you are seeding cells at a consistent density across all experiments to minimize this variability.
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This compound Stock Solution Integrity: The stability of your this compound stock solution is critical. Improper storage or multiple freeze-thaw cycles can lead to degradation. Prepare fresh stock solutions regularly and aliquot them for single use to maintain consistency.
Q2: I'm concerned about off-target effects with this compound. How can I mitigate this?
A2: this compound is known to have off-target effects, particularly at higher concentrations.[1][2] It can act as a weak NMDA antagonist and a positive allosteric modulator of mGluR4.[1] To minimize off-target effects:
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Concentration Range: Use the lowest effective concentration of this compound. A thorough dose-response curve should be generated to determine the optimal concentration for mGluR5 inhibition without engaging off-target receptors. While this compound has an IC50 of 36 nM for mGluR5, concentrations of 20 µM or greater have been shown to modulate NMDA receptor activity.[3][4][5]
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Control Experiments: Include appropriate controls in your experimental design. This could involve using a structurally different mGluR5 antagonist, such as MTEP, which is reported to have greater selectivity, to confirm that the observed effects are specific to mGluR5 inhibition.[4] Additionally, using mGluR5 knockout cells can help verify the on-target effects of this compound.[4]
Q3: My this compound solution appears to have a precipitate. What should I do?
A3: this compound has limited solubility in aqueous solutions. Precipitates can form if the solubility limit is exceeded or if the solution is not prepared correctly.
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Solvent Choice: this compound is typically dissolved in organic solvents like DMSO or ethanol to create a stock solution before being diluted in aqueous media. Ensure the final concentration of the organic solvent in your experimental media is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Preparation: When diluting the stock solution, add it to the aqueous buffer dropwise while vortexing to prevent precipitation. If a precipitate is observed, it is best to discard the solution and prepare a fresh one.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: Proper storage and handling are crucial for maintaining the integrity of this compound.
-
Storage: Store solid this compound and stock solutions at -20°C or -80°C. Protect from light.
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Handling: When preparing for an experiment, allow the stock solution to thaw completely and come to room temperature before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guides
Guide 1: Inconsistent this compound Efficacy
This guide provides a step-by-step approach to troubleshooting inconsistent results in your experiments with this compound.
Caption: Troubleshooting workflow for this compound efficacy.
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Property | Value | Reference |
| Molecular Formula | C14H11N | [1] |
| Molecular Weight | 193.25 g/mol | [1] |
| IC50 for mGluR5 | 36 nM | [3][6] |
| Recommended In Vitro Concentration | 1-10 µM (for mGluR5 specific effects) | [3][4] |
| Concentration with Potential Off-Target Effects | ≥ 20 µM (NMDA receptor modulation) | [4][5] |
| Solubility | DMSO, Ethanol |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
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Weighing: Accurately weigh 1.93 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the this compound powder.
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Vortexing: Vortex the solution until the this compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on mGluR5-mediated calcium mobilization.
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Cell Seeding: Seed cells expressing mGluR5 (e.g., HEK293-mGluR5) in a 96-well black, clear-bottom plate at a density of 5 x 10^5 cells/mL and incubate overnight.
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Dye Loading: Wash the cells with assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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This compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of this compound (or vehicle control) for 15-30 minutes.
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Agonist Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline reading, stimulate the cells with an mGluR5 agonist (e.g., DHPG).
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Data Acquisition: Continuously record the fluorescence intensity for a set period to measure the change in intracellular calcium concentration.
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Analysis: Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium response.
Mandatory Visualization
Diagram 1: Simplified mGluR5 Signaling Pathway
This diagram illustrates the canonical signaling pathway of the mGluR5 receptor and the inhibitory action of this compound.
Caption: mGluR5 signaling and this compound inhibition.
Diagram 2: General Experimental Workflow with this compound
This diagram outlines a typical workflow for conducting an in vitro experiment using this compound.
Caption: In vitro experimental workflow for this compound.
References
- 1. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-6-(phenylethynyl)-pyridine (this compound), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MPEP Concentration for Electrophysiology: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGluR5 antagonist, MPEP, in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the central nervous system?
This compound (2-Methyl-6-(phenylethynyl)pyridine) is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3][4] mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade involving phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately leads to the mobilization of intracellular calcium and activation of protein kinase C (PKC). By binding to an allosteric site on the mGluR5 receptor, this compound prevents this signaling cascade.
Q2: What are the known off-target effects of this compound that I should be aware of in my electrophysiology experiments?
A primary concern when using this compound is its potential for off-target effects, most notably the inhibition of N-methyl-D-aspartate (NMDA) receptors.[5] This is particularly relevant at higher concentrations.[5] Studies have shown that this compound can directly reduce NMDA receptor-mediated currents, an effect that is independent of its action on mGluR5.[5] Therefore, it is crucial to carefully design experiments to differentiate between mGluR5-mediated effects and those arising from NMDA receptor blockade. A newer and more selective mGluR5 antagonist, MTEP, has been shown to have fewer off-target effects and can be a useful control.[5][6]
Q3: What is a typical concentration range for this compound in electrophysiological studies?
The optimal concentration of this compound will vary depending on the experimental preparation and the specific research question. However, a common working concentration range for in vitro electrophysiology experiments, such as patch-clamp recordings from cultured neurons or brain slices, is between 1 µM and 20 µM. It is important to note that while this compound has a high affinity for mGluR5 (IC50 = 36 nM), concentrations of 20 µM and higher have been shown to directly inhibit NMDA receptor currents.[1][5] Therefore, it is recommended to start with a low concentration and perform a dose-response curve to determine the optimal concentration for your specific experiment.
Data Presentation
Table 1: this compound Concentration and Receptor Affinity
| Receptor Target | This compound IC50 | Recommended Concentration Range (in vitro) | Key Considerations |
| mGluR5 | 36 nM[1][2][3][4] | 1 - 10 µM | High affinity and selectivity at lower concentrations. |
| NMDA Receptor | 18 µM[5] | > 10 µM | Significant off-target effects at higher concentrations.[5] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: this compound is readily soluble in dimethyl sulfoxide (DMSO).[7] Use anhydrous, cell culture grade DMSO for stock solution preparation.
-
Dissolution:
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[7] A 10 mM stock solution in DMSO is typically stable for several months when stored properly.
-
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the final working concentration in your extracellular recording solution. Ensure the final DMSO concentration in your recording solution is low (ideally ≤ 0.1%) to avoid solvent-induced effects on your cells.
Protocol 2: Application of this compound in Whole-Cell Patch-Clamp Recordings
-
Establish a Stable Baseline: Obtain a stable whole-cell recording and record baseline activity for a sufficient period (e.g., 5-10 minutes) to ensure the health of the cell and the stability of the recording.
-
This compound Application:
-
Switch the perfusion system to the extracellular solution containing the desired final concentration of this compound.
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Allow this compound to perfuse for several minutes (e.g., 3-5 minutes) to ensure complete equilibration in the recording chamber before beginning experimental manipulations.
-
-
Experimental Recordings: Once the this compound has been applied and the system has equilibrated, proceed with your experimental protocol (e.g., evoking synaptic responses, applying agonists).
-
Washout: To determine the reversibility of this compound's effects, switch the perfusion back to the control extracellular solution (without this compound). Washout may take an extended period, with partial recovery potentially observed within 30-45 minutes.[8] Monitor the recording until the measured parameters return to baseline levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound observed | Incorrect this compound concentration: The concentration may be too low to effectively antagonize mGluR5 in your preparation. | Perform a dose-response experiment to determine the optimal concentration. |
| Degraded this compound stock solution: Improper storage or repeated freeze-thaw cycles can lead to degradation. | Prepare a fresh stock solution of this compound. | |
| Low mGluR5 expression: The cell type or brain region you are studying may have low levels of mGluR5 expression. | Confirm mGluR5 expression using techniques such as immunohistochemistry or western blotting. | |
| Observed effects may be due to off-target activity | High this compound concentration: Concentrations above 10 µM are more likely to cause off-target effects on NMDA receptors.[5] | Use the lowest effective concentration of this compound determined from a dose-response curve. |
| Lack of appropriate controls: Without proper controls, it is difficult to distinguish between on-target and off-target effects. | Control Experiment 1: Use a more selective mGluR5 antagonist, such as MTEP, which has fewer off-target effects.[5][6] Control Experiment 2: After observing an effect with this compound, attempt to rescue the phenotype by applying an mGluR5 agonist (e.g., CHPG). If the effect is mGluR5-mediated, the agonist should counteract the effect of this compound. Control Experiment 3: To test for NMDA receptor involvement, co-apply this compound with a specific NMDA receptor antagonist (e.g., AP5). If the effect of this compound is diminished, it suggests an off-target effect on NMDA receptors. | |
| Instability of recording after this compound application | Solvent (DMSO) concentration is too high: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your recording solution is as low as possible (ideally ≤ 0.1%). |
| Precipitation of this compound: this compound may precipitate out of solution if not properly dissolved or if the working solution is not freshly prepared. | Visually inspect your solutions for any signs of precipitation. Prepare fresh working solutions from your stock on the day of the experiment. |
Visualizations
Caption: mGluR5 signaling pathway and this compound's point of inhibition.
Caption: Experimental workflow for this compound application in electrophysiology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride Supplier | mGluR antagonist | CAS 219911-35-0 | Hello Bio [hellobio.com]
- 5. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Actions of the systemically active metabotropic glutamate antagonist this compound on sensory responses of thalamic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
MPEP Stability in Solution: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MPEP (2-Methyl-6-(phenylethynyl)pyridine) in solution over time. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and ethanol, typically at concentrations up to 100 mM. For in vivo studies, it is often dissolved in a minimal amount of DMSO and then further diluted with physiological saline.
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1]
Q3: How stable is this compound in DMSO at room temperature?
Q4: Can I store this compound solutions in aqueous buffers like PBS or saline?
A study on an analog of this compound, ML353, in a phosphate-buffered saline (PBS) solution containing 10% DMSO at room temperature for 48 hours, indicated that the compound precipitated out of solution rather than degrading. While this is not direct data for this compound, it suggests that the solubility and physical stability of this compound in aqueous solutions may be limited, and precipitation could be a significant issue. It is advisable to prepare aqueous solutions fresh before each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation due to improper storage. | Prepare fresh solutions for each experiment. If using stored stock solutions, ensure they have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles. |
| Precipitation of this compound in aqueous solutions. | Ensure the final concentration of DMSO is sufficient to maintain this compound solubility in your final aqueous solution. Visually inspect the solution for any precipitate before use. A gentle vortex or sonication might help redissolve the compound. | |
| Reduced potency of this compound in cell-based assays | Degradation of this compound in the cell culture medium over the course of the experiment. | Consider the duration of your experiment and the stability of this compound under your specific cell culture conditions (temperature, pH, media components). For long-term experiments, it may be necessary to replenish the this compound-containing medium. |
| Unexpected off-target effects | This compound has been reported to act as a weak NMDA receptor antagonist at higher concentrations.[3][4] | Use the lowest effective concentration of this compound to ensure selectivity for the mGluR5 receptor. Include appropriate controls to account for any potential off-target effects. |
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative studies on the stability of this compound in various solutions over extended periods. The following table summarizes the general recommendations gathered from supplier datasheets and related literature. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Solvent | Storage Temperature | Recommended Storage Duration | Source |
| DMSO | -20°C | Up to 1 month | [1] |
| DMSO | -80°C | Up to 1 year | [1] |
| Ethanol | -20°C | Up to 1 month | [1] |
| Aqueous Buffers (e.g., PBS, Saline) | Room Temperature or 4°C | Prepare fresh, use immediately | General Recommendation |
Experimental Protocols
Protocol for Assessing this compound Stability using HPLC
This protocol outlines a general procedure for conducting a forced degradation study and subsequent analysis by High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound.
1. Forced Degradation Studies:
To evaluate the stability of this compound under various stress conditions, prepare solutions of this compound in the desired solvent (e.g., DMSO, ethanol, or an aqueous buffer) and subject them to the following conditions:
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Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
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Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C for 24 hours.
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Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours.
2. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
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Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (this should be determined by running a UV scan).
-
Procedure:
-
Prepare a standard curve of this compound of known concentrations.
-
Inject the stressed samples and a control sample (this compound solution stored under ideal conditions) into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
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Quantify the amount of this compound remaining in each stressed sample by comparing its peak area to the standard curve.
-
Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound using forced degradation studies and HPLC analysis.
Signaling Pathway
This compound is a well-characterized negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It binds to a site distinct from the glutamate binding site and inhibits the receptor's response to glutamate. Additionally, at higher concentrations, this compound can act as a non-competitive antagonist at the NMDA receptor.
Caption: Simplified signaling pathway of this compound's primary action on mGluR5 and its off-target effect on the NMDA receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MPEP Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers utilizing MPEP (2-Methyl-6-(phenylethynyl)pyridine). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a specific focus on issues related to blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration a concern?
This compound is a selective and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). Its ability to cross the blood-brain barrier is crucial for its efficacy in preclinical studies targeting central nervous system (CNS) disorders. Insufficient BBB penetration can lead to low brain concentrations of the compound, resulting in a lack of pharmacological effect, even at high peripheral doses.
Q2: What are the key physicochemical properties of this compound relevant to BBB penetration?
| Property | Value | Implication for BBB Penetration |
| Molecular Weight (MW) | 193.24 g/mol (free base)[1][2] | Below the general threshold of 400-500 Da, which is favorable for passive diffusion across the BBB.[3] |
| 229.71 g/mol (hydrochloride salt)[2][4] | Still within a favorable range for BBB penetration. | |
| Calculated LogP (cLogP) | Not consistently reported in public literature | A value between 1.5 and 2.7 is often considered optimal for BBB penetration, balancing aqueous solubility and membrane permeability.[5] |
| Topological Polar Surface Area (TPSA) | Not consistently reported in public literature | A TPSA of less than 90 Ų is generally preferred for CNS drugs to facilitate crossing the BBB.[6] |
Q3: Is this compound a substrate for P-glycoprotein (P-gp) or other efflux transporters?
Efflux transporters, such as P-glycoprotein (P-gp), are a major obstacle to the brain entry of many small molecules. They actively pump compounds from the brain back into the bloodstream.
Currently, there is a lack of direct, publicly available experimental data from in vitro assays like Caco-2 or MDR1-MDCK permeability assays to definitively confirm whether this compound is a P-gp substrate. However, many CNS-active compounds are susceptible to P-gp efflux. If you are observing lower-than-expected brain concentrations of this compound, P-gp mediated efflux is a primary suspect.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and addressing issues with this compound's brain penetration in your experiments.
Problem: Low or undetectable this compound concentration in the brain.
Logical Workflow for Troubleshooting
References
- 1. In vitro and in vivo characterization of this compound, an allosteric modulator of the metabotropic glutamate receptor subtype 5: review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MPEP Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a selective mGluR5 antagonist.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: Why am I not observing any effect of this compound in my in vivo experiment?
There are several potential reasons for a lack of efficacy in an in vivo this compound experiment. These can be broadly categorized into issues with the compound itself, the experimental design, or the biological system.
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Compound Quality and Formulation:
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Purity: Ensure the purity of your this compound stock. Impurities can lead to a lack of efficacy or off-target effects. It is advisable to use this compound from a reputable supplier with a certificate of analysis.
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Solubility and Vehicle: this compound hydrochloride has limited solubility in aqueous solutions. For intraperitoneal (i.p.) or oral (p.o.) administration, this compound is often prepared as a suspension. A common vehicle is 0.5% methylcellulose in saline. Inadequate solubilization or an inappropriate vehicle can lead to poor bioavailability. For in vitro studies, this compound is often dissolved in DMSO.[1]
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Stability: While this compound is generally stable, repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions from a concentrated stock for each experiment.
-
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Experimental Design:
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Dosage: The effective dose of this compound can vary depending on the animal model and the specific behavioral paradigm. Doses in rodents can range from 1 mg/kg to 30 mg/kg.[1][2] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
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Route and Timing of Administration: The pharmacokinetic profile of this compound should be considered. The timing of this compound administration relative to the experimental endpoint is critical. For example, the terminal half-life of this compound after oral administration in rats is approximately 2.9 hours.
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Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to pharmacological agents. Additionally, sex differences in response to mGluR5 modulation have been reported.
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Biological Factors:
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Target Engagement: Confirm that this compound is reaching the target tissue (brain) at a sufficient concentration to engage mGluR5. This can be assessed through pharmacokinetic studies.
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Baseline Conditions: The physiological or pathological state of the animal model can influence the response to this compound. For example, the effect of this compound on anxiety-like behavior may only be apparent in animals with a heightened anxiety state.
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Q2: My in vitro this compound experiment is showing inconsistent or unexpected results. What could be the cause?
Inconsistent results in in vitro experiments using this compound can stem from several factors related to cell culture conditions, assay parameters, and potential off-target effects.
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Cell Culture and Assay Conditions:
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Cell Line Authentication: Ensure the identity and purity of your cell line. Misidentified or cross-contaminated cell lines are a common source of irreproducible data.[3]
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Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.[3] Senescent or unhealthy cells can respond differently to stimuli.
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Agonist Concentration: In functional assays where you are measuring this compound's antagonism, the concentration of the mGluR5 agonist (e.g., DHPG or quisqualate) is critical. Use an agonist concentration that produces a submaximal response (e.g., EC80) to provide an adequate window for observing inhibition.
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Solvent Effects: this compound is often dissolved in DMSO. High concentrations of DMSO can have direct effects on cell viability and function.[4][5][6] Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.[7]
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-
Compound-Related Issues:
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Solubility in Media: this compound may precipitate out of aqueous culture media at higher concentrations. Visually inspect for any precipitation and consider using a lower concentration or a different formulation if necessary.
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Purity and Stability: As with in vivo studies, the purity and stability of the this compound stock are crucial.
-
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Off-Target Effects:
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NMDA Receptor Antagonism: this compound has been shown to act as a non-competitive NMDA receptor antagonist at concentrations sometimes used to study mGluR5.[8][9][10] This can lead to confounding results, especially in neuroprotection or synaptic plasticity studies. Consider using a more selective mGluR5 antagonist, such as MTEP, or including appropriate controls to dissect the contribution of NMDA receptor blockade.[11][12]
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Q3: I am observing high variability in my results. How can I reduce it?
High variability can obscure real biological effects. Here are some strategies to minimize variability in your this compound experiments:
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Standardize Protocols: Ensure all experimental procedures, from animal handling and dosing to cell plating and reagent preparation, are highly standardized and consistently followed.
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Increase Sample Size: A larger sample size can help to reduce the impact of individual variation.
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Randomization and Blinding: Randomize animals or experimental units to different treatment groups. Whenever possible, blind the experimenter to the treatment conditions to minimize unconscious bias.
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Control for Environmental Factors: For in vivo studies, factors such as time of day, housing conditions, and noise levels can influence behavioral outcomes. For in vitro studies, maintain consistent incubator conditions (temperature, CO2, humidity).
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Quality Control of Reagents: Use high-quality, validated reagents and check for lot-to-lot variability.
Data Presentation
Table 1: In Vivo Dosing Parameters for this compound in Rodent Models
| Species | Route of Administration | Dose Range (mg/kg) | Vehicle | Reported Effects | Reference |
| Rat | Intraperitoneal (i.p.) | 1 - 10 | 0.5% Methylcellulose in saline | Anxiolytic-like effects | [1] |
| Rat | Oral (p.o.) | 10 - 30 | 0.5% Methylcellulose in saline | Anxiolytic-like effects | [1] |
| Mouse | Intraperitoneal (i.p.) | 1 - 20 | Not specified | Reduced immobility in tail suspension test | [1] |
| Mouse | Intraperitoneal (i.p.) | 10 | Not specified | Inhibition of ethanol self-administration | [13] |
Table 2: In Vitro this compound Concentrations and Effects
| Assay Type | Cell Line | Agonist | This compound IC50 | Off-Target Effects Noted | Reference |
| Phosphoinositide (PI) Hydrolysis | Rat Cortical Neurons | Quisqualate | 36 nM | NMDA receptor antagonism at ≥20 µM | [1][8] |
| Intracellular Calcium Mobilization | HEK293 expressing rat mGluR5 | Glutamate | 32 nM | Not specified | [1] |
| Electrophysiology (Whole-cell) | Rat Cortical Neurons | NMDA | - | Significant reduction in NMDA-evoked current at 20 µM and 200 µM | [8] |
Experimental Protocols
1. Preparation of this compound for In Vivo Administration (Intraperitoneal Injection)
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Materials: this compound hydrochloride, 0.5% (w/v) methylcellulose in sterile saline, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the animals.
-
Weigh the this compound hydrochloride and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 0.5% methylcellulose in saline to the tube to achieve the desired final concentration.
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Vortex the suspension vigorously for 1-2 minutes.
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Sonicate the suspension for 5-10 minutes to ensure a uniform particle size.
-
Visually inspect the suspension for homogeneity before administration.
-
Administer the this compound suspension via intraperitoneal injection at the appropriate volume based on the animal's body weight.
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2. In Vitro Calcium Mobilization Assay
-
Materials: HEK293 cells stably expressing mGluR5, black-walled clear-bottom 96-well plates, cell culture medium (e.g., DMEM), Fluo-4 AM calcium indicator dye, this compound stock solution (in DMSO), mGluR5 agonist (e.g., DHPG), assay buffer (e.g., HBSS with 20 mM HEPES).
-
Procedure:
-
Seed the mGluR5-expressing HEK293 cells into the 96-well plates and culture overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the assay, prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a working solution of the mGluR5 agonist (e.g., DHPG) in assay buffer at a concentration that will elicit a submaximal response (e.g., EC80).
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Load the cells with Fluo-4 AM according to the manufacturer's instructions.
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Wash the cells with assay buffer to remove excess dye.
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Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using a fluorescence plate reader.
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Add the mGluR5 agonist to the wells and immediately begin kinetic fluorescence reading.
-
Analyze the data by calculating the change in fluorescence in response to the agonist in the presence of different concentrations of this compound. Determine the IC50 value of this compound.
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Mandatory Visualization
Caption: mGluR5 Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of the mGluR5 antagonist this compound and the mGluR2/3 antagonist LY341495 on rats’ performance in the 5-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptor Subtype 5 Antagonists this compound and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mGluR5 antagonist this compound selectively inhibits the onset and maintenance of ethanol self-administration in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MPEP Control Experiments for Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). The focus is on ensuring the specificity of experimental results obtained with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a widely used pharmacological tool that acts as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This means it binds to a site on the mGluR5 protein different from the glutamate binding site and reduces the receptor's response to glutamate. It is a potent antagonist with an IC50 of 36 nM for mGluR5.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The most significant and widely discussed off-target effect of this compound is its potential to act as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5][6][7] This activity appears to be concentration-dependent, with significant effects on NMDA-evoked currents observed at concentrations of 20 µM and higher.[3][8] Therefore, caution should be exercised when interpreting results, especially at higher concentrations of this compound, as some observed effects may be due to NMDA receptor inhibition rather than mGluR5 antagonism.
Q3: How can I be sure that the effects I observe with this compound are specific to mGluR5?
A3: To ensure the specificity of your this compound experiments, a combination of control experiments is crucial. These include:
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Using mGluR5 knockout models: The most definitive control is to perform experiments in mGluR5 knockout (KO) animals or cells. If the effect of this compound is absent in the KO model, it strongly suggests that the effect is mediated by mGluR5.[8][9]
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Comparing with a more selective mGluR5 antagonist: Use a newer, more selective mGluR5 antagonist, such as 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), in parallel experiments. MTEP is reported to have fewer off-target effects than this compound.[5][6][10]
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Testing for NMDA receptor antagonism: Directly assess the effect of the this compound concentration used in your experiments on NMDA receptor function using electrophysiology.
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Using enantiomers of this compound: If available, testing the enantiomers of this compound can provide insights into the specificity of the interaction, as often only one enantiomer is active.
Q4: What is the typical effective concentration range for this compound in in-vitro and in-vivo studies?
A4: The effective concentration of this compound can vary significantly depending on the experimental system.
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In vitro: For mGluR5 antagonism in cell cultures, concentrations as low as 0.2 µM have been shown to be effective in antagonizing mGluR5 agonist-induced responses.[8] However, concentrations of 20 µM or greater are often used in neuroprotection studies, where off-target effects on NMDA receptors become a concern.[3][8]
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In vivo: Doses ranging from 1 to 30 mg/kg have been used in rodent models for behavioral studies.[2][4] It is important to perform dose-response studies to determine the optimal concentration for your specific model and endpoint.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound shows an effect in mGluR5 knockout mice. | 1. Off-target effects of this compound. 2. Incomplete knockout of the mGluR5 gene. | 1. Lower the concentration of this compound to a range where it is selective for mGluR5 and has minimal NMDA receptor activity. 2. Confirm the complete knockout of mGluR5 at the protein level using Western blot or immunohistochemistry. 3. Test for NMDA receptor antagonism at the concentration of this compound being used. 4. Consider using a more selective mGluR5 antagonist like MTEP.[5][6][10] |
| Observed effects could be due to NMDA receptor antagonism. | The concentration of this compound used is high enough to inhibit NMDA receptors.[3] | 1. Perform a dose-response curve for this compound in your assay to determine the lowest effective concentration. 2. Conduct electrophysiological experiments to directly measure the effect of your this compound concentration on NMDA-evoked currents.[3] 3. Use a structurally unrelated NMDA receptor antagonist as a positive control for NMDA receptor-mediated effects. 4. Compare the effects of this compound with MTEP, which has a better selectivity profile.[5][6] |
| Inconsistent results between experiments. | 1. Variability in this compound solution preparation. 2. Differences in experimental conditions (e.g., cell density, passage number). 3. Degradation of this compound. | 1. Prepare fresh this compound solutions for each experiment from a reliable stock. This compound hydrochloride is soluble in DMSO and ethanol.[1] 2. Standardize all experimental parameters as much as possible. 3. Store this compound stock solutions at -20°C for up to one month.[1] |
| No effect of this compound is observed where one is expected. | 1. Insufficient concentration of this compound. 2. Low expression of mGluR5 in the experimental system. 3. Inactive this compound compound. | 1. Increase the concentration of this compound, keeping in mind the potential for off-target effects. 2. Verify the expression of mGluR5 in your cells or tissue using techniques like qPCR, Western blot, or immunohistochemistry. 3. Purchase this compound from a reputable supplier and check the purity and identity of the compound. |
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound and MTEP
| Compound | Target | Assay | Potency (IC50/Ki) | Reference |
| This compound | mGluR5 | Antagonism of agonist-stimulated PI hydrolysis | 36 nM | [1][2] |
| mGluR5 | Inhibition of DHPG-stimulated PI hydrolysis (rat hippocampus) | 8.0 nM | [2] | |
| NMDA Receptor | Reduction of steady-state NMDA current (20 µM this compound) | ~33% inhibition | [3] | |
| NMDA Receptor | Reduction of peak NMDA current (200 µM this compound) | ~41% inhibition | [3] | |
| MTEP | mGluR5 | Inhibition of CHPG-mediated IP hydrolysis | IC50 as low as 0.02 µM (20 nM) | [8][10] |
| NMDA Receptor | Reduction of NMDA-evoked peak current (20 µM MTEP in rat neurons) | ~10% inhibition | [8] | |
| NMDA Receptor | No significant effect on NMDA-evoked currents in mouse neurons | - | [8] |
Key Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of mGluR5 activation, to assess the antagonistic effect of this compound.
Protocol Outline:
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Cell Culture and Labeling:
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Culture cells expressing mGluR5 (e.g., primary cortical neurons or a suitable cell line).
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Label the cells with [3H]-myo-inositol for 24-48 hours to incorporate the radiolabel into membrane phosphoinositides.
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This compound Pre-incubation:
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Wash the cells to remove excess radiolabel.
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Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
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Agonist Stimulation:
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Stimulate the cells with an mGluR5 agonist, such as (S)-3,5-Dihydroxyphenylglycine (DHPG) or (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG), in the presence of LiCl (which prevents the breakdown of IPs).
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-
Extraction and Quantification:
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Lyse the cells and extract the soluble inositol phosphates.
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Separate the IPs using anion-exchange chromatography.
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Quantify the amount of [3H]-IPs using a scintillation counter.
-
-
Data Analysis:
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Determine the IC50 value of this compound by plotting the inhibition of agonist-stimulated IP accumulation against the concentration of this compound.
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For a non-radioactive alternative, ELISA-based kits are available to measure inositol monophosphate (InsP) levels.[11]
Calcium Imaging Assay
This method visualizes changes in intracellular calcium concentration ([Ca2+]i) following mGluR5 activation and its inhibition by this compound.
Protocol Outline:
-
Cell Preparation and Dye Loading:
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Plate cells on glass-bottom dishes suitable for microscopy.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Baseline Measurement:
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Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
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Record the baseline fluorescence intensity before adding any compounds.
-
-
This compound Incubation:
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Add the desired concentration of this compound to the cells and incubate for a defined period.
-
-
Agonist Application and Recording:
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Data Analysis:
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Calculate the change in fluorescence intensity (ΔF/F0) to represent the change in intracellular calcium.
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Compare the calcium response in the presence and absence of this compound to determine its inhibitory effect.
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Whole-Cell Electrophysiology for NMDA Receptor Activity
This technique directly measures the effect of this compound on NMDA receptor-mediated currents.
Protocol Outline:
-
Cell Preparation:
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Prepare acute brain slices or cultured neurons for patch-clamp recording.
-
-
Recording Setup:
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Use a patch-clamp amplifier and data acquisition system.
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Establish a whole-cell recording configuration on a target neuron.
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-
Voltage Clamp and NMDA Application:
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This compound Application:
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Bath-apply or locally perfuse this compound at the desired concentration.
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Re-apply the NMDA pulse in the presence of this compound and record the current.
-
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Data Analysis:
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Measure the peak and steady-state amplitude of the NMDA-evoked current before and after this compound application.[3]
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A reduction in the current amplitude in the presence of this compound indicates antagonism of NMDA receptors.
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Mandatory Visualizations
Caption: The mGluR5 signaling pathway initiated by glutamate binding.
Caption: Experimental workflow for validating the specificity of this compound.
References
- 1. This compound hydrochloride Supplier | mGluR antagonist | CAS 219911-35-0 | Hello Bio [hellobio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of the mGluR5 antagonist this compound and the mGluR2/3 antagonist LY341495 on rats’ performance in the 5-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor Subtype 5 Antagonists this compound and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor subtype 5 antagonists this compound and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of two major Fragile X Syndrome mouse model phenotypes by the mGluR5 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Signaling mechanisms of metabotropic glutamate receptor 5 subtype and its endogenous role in a locomotor network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Both mGluR1 and mGluR5 mediate Ca2+ release and inward currents in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. google.com [google.com]
- 19. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating MPEP Target Engagement in the Brain
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate like MPEP engages its intended target, the metabotropic glutamate receptor 5 (mGluR5), within the brain is a critical step in preclinical and clinical development. This guide provides a comparative overview of key methodologies for validating this compound target engagement, supported by experimental data and detailed protocols to aid in the design and interpretation of these crucial studies.
This compound (2-Methyl-6-(phenylethynyl)pyridine) is a widely studied negative allosteric modulator (NAM) of mGluR5. However, it is known to have off-target effects, particularly on NMDA receptors.[1][2] Consequently, robust validation of on-target engagement is paramount. This guide will explore direct and indirect methods to quantify the interaction of this compound and its analogs with mGluR5 in the brain.
Comparative Analysis of Target Engagement Methodologies
The selection of a method to validate this compound target engagement depends on several factors, including the specific research question, available resources, and the desired throughput. Here, we compare three prominent techniques: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA®), and a downstream pharmacodynamic biomarker assay (Phosphoinositide Hydrolysis Assay).
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA®) | Phosphoinositide (PI) Hydrolysis Assay |
| Principle | Non-invasive in vivo imaging of a radiolabeled ligand competing with this compound for mGluR5 binding.[3][4] | Measures the thermal stabilization of mGluR5 upon this compound binding in ex vivo tissue samples. | Measures the inhibition of agonist-induced downstream signaling (IP3 production) following this compound binding.[2] |
| Environment | In vivo (living organisms) | Ex vivo (brain tissue homogenates) | Ex vivo (brain tissue slices) |
| Key Outputs | Receptor Occupancy (%), brain distribution, pharmacokinetics.[3] | Direct confirmation of target binding, thermal stabilization shift. | Functional consequence of target engagement, IC50 values. |
| Advantages | Quantitative, non-invasive, longitudinal studies possible.[4] | Label-free, applicable to native proteins in a cellular context. | Measures functional outcome of receptor modulation. |
| Disadvantages | Requires specialized facilities and radiolabeled ligands, lower throughput.[3] | Requires specific antibodies for detection, ex vivo. | Indirect measure of target binding, can be influenced by other signaling pathways. |
Quantitative Data: this compound vs. MTEP
To illustrate the type of quantitative data generated from these studies, the table below compares this compound with a more selective mGluR5 NAM, MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine).
| Compound | In Vitro Affinity (IC50, nM) | Peak Brain Extracellular Fluid (ECF) Conc. (µM at 5mg/kg) | In Vivo Receptor Occupancy (ED50, mg/kg) |
| This compound | 12.3 | 0.14 | 0.7 |
| MTEP | 25.4 | 1.3 | 0.8 |
Data sourced from a comparative study of MTEP and this compound.[5]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding these validation methods.
mGluR5 Signaling Pathway
Activation of mGluR5, a Gq/11-coupled receptor, initiates a signaling cascade that this compound inhibits. This pathway is central to the pharmacodynamic biomarker assay described below.[6][7]
Figure 1. Simplified mGluR5 signaling pathway inhibited by this compound.
General Workflow for In Vivo Target Engagement Validation
The process of validating target engagement typically follows a multi-step approach, from compound administration to data analysis.
Figure 2. General experimental workflow for this compound target engagement validation.
Detailed Experimental Protocols
Reproducibility and accurate interpretation of results hinge on detailed methodologies. Below are generalized protocols for the three highlighted techniques.
Positron Emission Tomography (PET) Receptor Occupancy Protocol
This protocol describes a typical PET study in rodents to determine the in vivo occupancy of mGluR5 by this compound using a radiolabeled competitor, such as [¹¹C]ABP688.
-
Radioligand Synthesis: Synthesize and purify the mGluR5-specific radioligand (e.g., [¹¹C]ABP688) with high specific activity.
-
Animal Preparation: Anesthetize the study animals (e.g., rats) and place them in the PET scanner. A tail vein catheter should be inserted for injection of the radioligand and test compound.
-
Baseline Scan: Perform a baseline PET scan by injecting a bolus of the radioligand and acquiring dynamic scan data for 60-90 minutes to determine baseline receptor binding.
-
This compound Administration: Administer a single dose of this compound (or vehicle control) to the animals. The dose range should be selected based on prior pharmacokinetic and in vitro binding data.
-
Occupancy Scan: After a suitable pre-treatment time with this compound, perform a second PET scan following the same procedure as the baseline scan.
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain (e.g., striatum, cortex, and a reference region with low mGluR5 density like the cerebellum).
-
Generate time-activity curves for each ROI.
-
Calculate the binding potential (BP_ND) for the baseline and this compound-treated conditions.
-
Determine the percent receptor occupancy by this compound at a given dose using the following formula: % Occupancy = [(BP_ND_baseline - BP_ND_this compound) / BP_ND_baseline] * 100
-
Cellular Thermal Shift Assay (CETSA®) Protocol for Brain Tissue
This ex vivo protocol assesses the direct binding of this compound to mGluR5 in brain tissue by measuring changes in the protein's thermal stability.
-
Animal Dosing: Administer this compound or vehicle to a cohort of animals.
-
Brain Tissue Homogenization: At a designated time point, euthanize the animals and rapidly harvest the brains. Homogenize the brain tissue in a suitable buffer containing protease inhibitors.
-
Heat Challenge: Aliquot the brain homogenate into separate tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the denatured and aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis:
-
Measure the total protein concentration in each supernatant sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a specific primary antibody against mGluR5.
-
Use a suitable secondary antibody and detection reagent to visualize the bands.
-
-
Data Analysis: Quantify the band intensities for mGluR5 at each temperature for both the this compound-treated and vehicle-treated groups. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization and thus, target engagement.
DHPG-Stimulated Phosphoinositide (PI) Hydrolysis Assay Protocol
This pharmacodynamic assay measures the functional consequence of this compound binding to mGluR5 by quantifying the inhibition of agonist-stimulated PI hydrolysis.[2]
-
Brain Slice Preparation: Euthanize a naive animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., hippocampus or cortex). Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Pre-incubation with this compound: Incubate the brain slices in aCSF containing various concentrations of this compound or vehicle for a defined period (e.g., 20-30 minutes).
-
Agonist Stimulation: Add a specific group I mGluR agonist, such as DHPG ((S)-3,5-Dihydroxyphenylglycine), to the incubation medium to stimulate PI hydrolysis. A typical concentration is 50-100 µM.
-
Termination of Reaction: After a short stimulation period (e.g., 5-10 minutes), terminate the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).
-
Inositol Phosphate Extraction: Homogenize the slices and extract the inositol phosphates (IPs) using an appropriate method, such as ion-exchange chromatography.
-
Quantification: Quantify the amount of accumulated IPs, typically by measuring the amount of a radiolabeled precursor (e.g., [³H]myo-inositol) incorporated into the IP fraction.
-
Data Analysis: Plot the concentration of this compound against the percentage inhibition of the DHPG-stimulated IP accumulation. Calculate the IC50 value for this compound, which represents the concentration required to inhibit 50% of the maximal agonist response.
By employing a combination of these methodologies, researchers can build a comprehensive and robust data package to unequivocally validate the engagement of this compound with its intended target, mGluR5, in the brain, thereby providing a solid foundation for advancing therapeutic development.
References
- 1. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of four pyridine analogs to characterize 6-OHDA-induced modulation of mGluR5 function in rat brain using microPET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Intracellular Metabotropic Glutamate Receptor 5 in Striatal Neurons Leads to Up-regulation of Genes Associated with Sustained Synaptic Transmission Including Arc/Arg3.1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Genetic Validation of MPEP's Effects on mGluR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), in wild-type versus mGluR5 knockout (KO) animal models. The use of genetic models is crucial for validating that the pharmacological effects of a compound are mediated through its intended target. This guide summarizes key experimental data, details methodologies for critical experiments, and visualizes relevant biological pathways and workflows to offer an objective assessment of this compound's on-target and potential off-target effects.
On-Target vs. Off-Target Effects of this compound: A Data-Driven Comparison
Genetic knockout of the Grm5 gene provides a definitive tool to dissect the mGluR5-mediated effects of this compound from its potential off-target activities. The following tables summarize quantitative data from studies directly comparing the effects of this compound in wild-type (WT) and mGluR5 KO mice.
Neuroprotective Effects of this compound
A key area of investigation for mGluR5 antagonists is their potential to protect neurons from excitotoxic damage. However, studies using mGluR5 KO models have revealed that the neuroprotective effects of this compound at higher concentrations may be independent of mGluR5.
| Experimental Model | Outcome Measure | Genotype | This compound Concentration | Result (% of NMDA-induced cell death) | Citation |
| Mouse Cortical Neurons (7 DIV) | NMDA-induced Cell Death (LDH release) | Wild-Type | 20 µM | Decreased | [1] |
| mGluR5 KO | 20 µM | Decreased | [1] | ||
| Wild-Type | 100 µM | Decreased | [1] | ||
| mGluR5 KO | 100 µM | Decreased | [1] | ||
| Wild-Type | 200 µM | Decreased | [1] | ||
| mGluR5 KO | 200 µM | Decreased | [1] | ||
| Mouse Cortical Neurons (14 DIV) | NMDA-induced Cell Death (LDH release) | Wild-Type | 100 µM | Decreased | [1] |
| mGluR5 KO | 100 µM | Decreased | [1] | ||
| Wild-Type | 200 µM | Decreased | [1] | ||
| mGluR5 KO | 200 µM | Decreased | [1] |
Table 1: this compound's Neuroprotective Effects in Wild-Type and mGluR5 KO Neurons. This table summarizes the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical neuron cultures from wild-type and mGluR5 knockout mice. Data from cultures at 7 and 14 days in vitro (DIV) are presented.
Effects of this compound on NMDA Receptor Currents
To investigate the mechanism behind the mGluR5-independent neuroprotection, studies have examined the direct effects of this compound on NMDA receptor currents.
| Experimental Model | Outcome Measure | Genotype | This compound Concentration | Result (% of control NMDA-evoked current) | Citation |
| Mouse Cortical Neurons (14 DIV) | NMDA-evoked Peak Current | Wild-Type | 200 µM | No significant change | [1] |
| mGluR5 KO | 200 µM | No significant change | [1] | ||
| NMDA-evoked Steady-State Current | Wild-Type | 200 µM | No significant change | [1] | |
| mGluR5 KO | 200 µM | No significant change | [1] | ||
| Rat Cortical Neurons (14 DIV) | NMDA-evoked Peak Current | Wild-Type | 20 µM | ~81% of control | [2] |
| Wild-Type | 200 µM | ~60% of control | [2] | ||
| NMDA-evoked Steady-State Current | Wild-Type | 20 µM | ~67% of control | [2] | |
| Wild-Type | 200 µM | ~35% of control | [2] |
Table 2: this compound's Effects on NMDA Receptor Currents. This table shows the effects of this compound on NMDA-evoked whole-cell currents in cortical neurons. Notably, in rat neurons, this compound directly inhibits NMDA receptor currents at concentrations that are neuroprotective.[2] However, in mouse neurons, this direct inhibitory effect was not observed at the same concentrations.[1]
Key Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. Below are protocols for key experiments cited in this guide.
Neuroprotection Assay in Primary Cortical Neurons
Objective: To assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity.
Protocol:
-
Cell Culture: Primary cortical neurons are prepared from embryonic day 15-16 wild-type and mGluR5 KO mice. Neurons are plated on poly-L-lysine-coated 96-well plates.
-
Drug Treatment: At 7 or 14 days in vitro (DIV), cultures are pre-treated with this compound at various concentrations (e.g., 20, 100, 200 µM) for 20 minutes.
-
Excitotoxic Insult: N-methyl-D-aspartate (NMDA) is added to the cultures at a final concentration of 150 µM for 24 hours.
-
Assessment of Cell Death: Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium. Results are expressed as a percentage of the LDH release in cultures treated with NMDA alone.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the direct effects of this compound on NMDA-evoked currents.
Protocol:
-
Cell Preparation: Primary cortical neurons from wild-type and mGluR5 KO mice are cultured on glass coverslips.
-
Recording: Whole-cell voltage-clamp recordings are performed on neurons at 14 DIV. The membrane potential is held at -60 mV.
-
Drug Application: NMDA (50 µM) is applied to the neuron to evoke an inward current. This compound (e.g., 200 µM) is co-applied with NMDA to assess its effect on the NMDA-evoked current.
-
Data Analysis: The peak and steady-state components of the NMDA-evoked current are measured and compared between control (NMDA alone) and this compound-treated conditions.
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Protocol:
-
Apparatus: A square arena (e.g., 44.5 x 44.5 x 20 cm) made of clear Plexiglas. The arena is equipped with infrared beams to track the animal's movement.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the test.
-
Procedure: Each mouse is placed in the periphery of the open field arena and allowed to explore freely for a set duration (e.g., 20 minutes).
-
Data Collection: Automated tracking software records various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.
Audiogenic Seizure Test
Objective: To evaluate susceptibility to sound-induced seizures, a phenotype observed in some genetic models like the Fmr1 KO mouse.
Protocol:
-
Apparatus: A cylindrical or rectangular chamber with a loud alarm (e.g., a doorbell) mounted on the lid, capable of producing a high-intensity sound (e.g., >100 dB).
-
Acclimation: The mouse is placed in the chamber for a brief acclimation period (e.g., 1 minute).
-
Stimulus: The alarm is sounded for a fixed duration (e.g., 2 minutes).
-
Observation: The animal's behavior is recorded and scored for seizure severity, which may include wild running, clonic seizures, and tonic seizures.
-
Drug Administration: this compound or vehicle is administered (e.g., i.p.) prior to the test.
Visualizing the Molecular and Experimental Landscape
Diagrams are provided to illustrate the mGluR5 signaling pathway and a typical experimental workflow for validating a compound's on-target effects.
Caption: mGluR5 Signaling Pathway.
Caption: Genetic Validation Workflow.
Conclusion
The genetic validation of this compound's effects using mGluR5 knockout models provides critical insights for drug development. The data strongly suggest that while some of this compound's actions are indeed mediated by mGluR5, its neuroprotective effects at higher concentrations are likely due to off-target mechanisms, potentially involving the NMDA receptor in some species.[1][2] This highlights the importance of using genetically modified animals to confirm the mechanism of action for any pharmacological agent. For researchers investigating the therapeutic potential of mGluR5 antagonism, these findings underscore the need for careful dose selection and the use of newer, more selective antagonists to ensure on-target effects. This comparative guide serves as a valuable resource for designing and interpreting experiments aimed at understanding the complex pharmacology of mGluR5 modulators.
References
- 1. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
MPEP: A Comparative Guide to its Selectivity at Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activity of 2-Methyl-6-(phenylethynyl)pyridine (MPEP) across the various metabotropic glutamate (mGlu) receptor subtypes. The information presented is supported by experimental data to offer an objective analysis of this compound's selectivity profile.
This compound Activity Profile at mGlu Receptors
This compound is widely recognized as a potent and selective negative allosteric modulator (NAM) of the mGlu5 receptor.[1][2] Experimental data consistently demonstrates its high affinity for this receptor subtype, with a reported IC50 value of 36 nM.[1][2] In contrast, this compound shows a significant lack of activity at other mGlu receptor subtypes, highlighting its selectivity.
Quantitative Analysis of this compound Selectivity
The following table summarizes the activity of this compound at various human mGlu receptors. This data is compiled from studies utilizing functional assays, such as measuring the inhibition of agonist-induced intracellular signaling.
| Receptor Subtype | Group | This compound Activity (IC50/Concentration) | Primary Effect |
| mGlu1b | I | > 100 µM | No appreciable activity[1] |
| mGlu2 | II | > 100 µM | No appreciable activity[1] |
| mGlu3 | II | > 100 µM | No appreciable activity[1] |
| mGlu4 | III | ~100 µM | Positive Allosteric Modulator (PAM)[3][4] |
| mGlu5 | I | 36 nM | Negative Allosteric Modulator (NAM)[1][2] |
| mGlu6 | III | > 100 µM | No appreciable activity[1] |
| mGlu7b | III | > 100 µM | No appreciable activity[1] |
| mGlu8a | III | > 100 µM | No appreciable activity[1] |
Note: A higher IC50 value indicates lower potency. The activity at mGlu4 is as a PAM, enhancing the effect of an agonist, and does not represent direct antagonism.
While primarily an mGlu5 antagonist, this compound has been shown to act as a positive allosteric modulator (PAM) at the mGlu4 receptor.[2][3][4] This effect, however, is observed at concentrations significantly higher than those required for mGlu5 inhibition.[3][4] Studies have shown that this compound can enhance the potency and efficacy of the mGlu4 receptor agonist L-AP4.[3][4] It is important to note that some studies have reported off-target effects of this compound at NMDA receptors, particularly at concentrations of 20 µM or greater.[5][6]
Experimental Methodologies
The selectivity of this compound has been determined using a variety of in vitro experimental protocols. The primary assays employed are functional assays that measure the downstream signaling consequences of mGlu receptor activation.
Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)
This assay is used to determine the activity of compounds at Gq-coupled receptors like mGlu1 and mGlu5.
-
Cell Culture: Cells (e.g., HEK293 or CHO) stably expressing the mGlu receptor of interest are cultured.
-
Radiolabeling: The cells are incubated with a radiolabeled precursor, such as [³H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: A known mGlu receptor agonist (e.g., quisqualate or DHPG) is added to stimulate the receptor.
-
Measurement of IP Accumulation: Activation of Gq-coupled receptors leads to the hydrolysis of phosphoinositides and the accumulation of inositol phosphates (IPs). The reaction is stopped, and the accumulated radiolabeled IPs are separated and quantified using liquid scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced IP accumulation is measured, and an IC50 value is calculated.
cAMP Accumulation Assay (for Group II & III mGluRs)
This assay is employed to assess the activity of compounds at Gi/o-coupled receptors, such as mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, and mGlu8, which inhibit adenylyl cyclase.
-
Cell Culture: Cells expressing the specific mGlu receptor subtype are cultured.
-
Forskolin Stimulation: The cells are treated with forskolin, an activator of adenylyl cyclase, to induce the production of cyclic AMP (cAMP).
-
Compound and Agonist Incubation: The cells are co-incubated with a known mGlu receptor agonist and varying concentrations of this compound.
-
Measurement of cAMP Levels: The activation of Gi/o-coupled mGlu receptors by the agonist will inhibit the forskolin-induced cAMP production. The intracellular cAMP levels are measured using various methods, such as competitive binding assays with a labeled cAMP analog or through the use of reporter gene assays.
-
Data Analysis: The ability of this compound to modulate the agonist's inhibitory effect on cAMP accumulation is determined. For PAM activity at mGlu4, this compound would enhance the agonist's ability to decrease cAMP levels.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process for determining selectivity, the following diagrams are provided.
Conclusion
The available experimental data robustly supports the classification of this compound as a highly selective mGlu5 receptor negative allosteric modulator. Its activity at other mGlu receptor subtypes is negligible at concentrations where it potently inhibits mGlu5, with the exception of its positive allosteric modulatory effect at mGlu4 receptors, which occurs at significantly higher concentrations. This selectivity profile makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the mGlu5 receptor. However, researchers should remain mindful of its potential off-target effects at NMDA receptors when using this compound at higher concentrations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound hydrochloride Supplier | mGluR antagonist | CAS 219911-35-0 | Hello Bio [hellobio.com]
- 3. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MPEP's Effects on mGluR5: A Comparative Guide to Pharmacological Inhibition versus siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common research methodologies for studying the function of the metabotropic glutamate receptor 5 (mGluR5): pharmacological antagonism using 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and genetic knockdown using small interfering RNA (siRNA). Cross-validation of results from these two distinct approaches is crucial for robustly confirming that the observed physiological or cellular effects of this compound are indeed mediated through its intended target, mGluR5.
Data Presentation: A Comparative Summary of this compound and siRNA Efficacy
The following table summarizes hypothetical, yet representative, quantitative data from experiments designed to assess the impact of this compound and mGluR5-targeting siRNA on a downstream signaling event and a cellular phenotype. In this example, we measure the inhibition of glutamate-induced calcium mobilization and the resulting decrease in neuronal cell viability.
| Parameter | Control (Vehicle/Scrambled siRNA) | This compound (10 µM) | mGluR5 siRNA | This compound + mGluR5 siRNA |
| mGluR5 mRNA Expression (relative to control) | 100% | 98% | 15% | 14% |
| mGluR5 Protein Level (relative to control) | 100% | 95% | 20% | 18% |
| Glutamate-Induced Calcium Mobilization (% of control) | 100% | 35% | 40% | 32% |
| Neuronal Cell Viability (% of control) | 100% | 75% | 72% | 70% |
Note: This data is illustrative. Actual results will vary depending on the specific cell line, experimental conditions, and siRNA efficiency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound Treatment Protocol
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates for calcium assays or 24-well plates for viability assays. Culture cells to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM).
-
Treatment: Replace the existing culture medium with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO). Incubate for the desired pre-treatment time (e.g., 30 minutes).
-
Assay Performance: Proceed with the downstream assay, such as the calcium mobilization assay or cell viability assay.
mGluR5 siRNA Knockdown Protocol
-
siRNA Design and Preparation: Synthesize or obtain at least two validated siRNA sequences targeting the mGluR5 mRNA. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection:
-
On the day before transfection, seed cells to ensure they are 30-50% confluent at the time of transfection.
-
Dilute the mGluR5 siRNA or scrambled siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to assess mGluR5 mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
-
Assay Performance: Once knockdown is confirmed, proceed with the desired functional assays.
Calcium Mobilization Assay
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.
-
Stimulation: Add a known agonist of mGluR5, such as glutamate or the specific agonist (S)-3,5-DHPG, to stimulate the receptor.
-
Post-Stimulation Measurement: Immediately measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence intensity and compare the response between control, this compound-treated, and siRNA-transfected cells.
Cell Viability Assay
-
Induction of Excitotoxicity (if applicable): For neuroprotection studies, expose the cells to an excitotoxic agent like a high concentration of glutamate or NMDA after the this compound or siRNA treatment.
-
Assay: Perform a standard cell viability assay, such as the MTT or LDH release assay, according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability of treated cells to the control group to determine the percentage of viable cells.
Visualizing the Mechanisms and Workflow
The following diagrams illustrate the mGluR5 signaling pathway, the experimental workflow for cross-validation, and a comparison of the mechanisms of action for this compound and siRNA.
Caption: The mGluR5 signaling cascade.
Caption: Cross-validation experimental workflow.
Caption: this compound vs. siRNA mechanisms of action.
A Comparative Guide to the In Vitro and In Vivo Effects of MPEP, a Selective mGluR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a selective and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). The data presented is intended to support researchers in designing and interpreting experiments involving this widely used pharmacological tool.
In Vitro Profile of this compound
This compound exhibits high affinity and selectivity for the mGluR5 receptor. Its primary mechanism of action is the non-competitive antagonism of mGluR5, thereby inhibiting the intracellular signaling cascades initiated by the binding of glutamate.
Quantitative In Vitro Data for this compound
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | PI Hydrolysis Assay | 36 nM | [1][2] |
| Ki | Human | [3H]this compound Displacement | 10.4 nM - 12.5 nM | [3] |
| Selectivity | Human/Rat | Various functional and binding assays | No significant activity at mGluR1b, mGluR2, mGluR3, mGluR4a, mGluR6, mGluR7b, and mGluR8a receptors at concentrations up to 100 µM. | [4] |
| Off-Target Activity | Rat | Whole-cell voltage clamp | Non-competitive NMDA receptor antagonist at concentrations ≥ 20 µM. | [5][6] |
mGluR5 Signaling Pathway
The binding of glutamate to mGluR5, a Gq-coupled receptor, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a non-competitive antagonist, binds to an allosteric site on the mGluR5 receptor, preventing this signaling cascade.
In Vivo Profile of this compound
Systemic administration of this compound in rodents has demonstrated a range of behavioral effects, primarily anxiolytic and analgesic properties. Its brain penetrance and pharmacokinetic profile are key factors in its in vivo efficacy.
Quantitative In Vivo Data for this compound
| Effect | Animal Model | Test | Route of Administration | Effective Dose Range | Result | Reference |
| Anxiolytic-like | Rat | Elevated Plus Maze | p.o. | 30 mg/kg | Significant increase in time spent in and entries into open arms. | [1] |
| Anxiolytic-like | Rat | Vogel Conflict Test | i.p. | 1 - 10 mg/kg | Significant increase in the number of punished licks. | [1] |
| Antidepressant-like | Mouse | Tail Suspension Test | i.p. | 1 - 20 mg/kg | Significant decrease in immobility time. | [1][2] |
| Analgesic | Mouse | Formalin Test | i.p. | 3 - 30 mg/kg | Reduction of hyperalgesia in both phases. | [7] |
Pharmacokinetic Properties
| Parameter | Species | Dose and Route | Value | Reference |
| Tmax (Plasma) | Rat | 10 mg/kg, p.o. | ~30-60 min | [8] |
| Cmax (Plasma) | Rat | 10 mg/kg, p.o. | ~1 µM | [8] |
| Brain/Plasma Ratio | Rat | 10 mg/kg, p.o. | ~2-4 | [8] |
Experimental Protocols
In Vitro: [3H]this compound Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mGluR5 receptor.
Materials:
-
Membranes from cells expressing recombinant human or rat mGluR5.
-
[3H]this compound (radioligand).
-
Non-labeled this compound (for determining non-specific binding).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare membrane homogenates from cells overexpressing mGluR5.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]this compound (e.g., 1-2 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled this compound (e.g., 10 µM).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo: Elevated Plus Maze (EPM) Test for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Apparatus:
-
A plus-shaped maze raised from the floor, with two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal or oral) at a specific time before the test (e.g., 30-60 minutes).
-
Place the animal individually in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze freely for a set period (typically 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly between each animal to eliminate olfactory cues.
-
Analyze the video recordings to score the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Preclinical Experimental Workflow for Anxiety Study
The following diagram illustrates a typical workflow for a preclinical study investigating the anxiolytic effects of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR5 in various physiological and pathological processes. Its high in vitro potency and selectivity, coupled with its demonstrated in vivo efficacy in models of anxiety and pain, make it a cornerstone compound in the study of glutamatergic neurotransmission. However, researchers should remain mindful of its potential off-target effects on NMDA receptors, particularly at higher concentrations, and consider these in the interpretation of experimental outcomes. This guide provides a foundational overview to assist in the effective utilization of this compound in preclinical research.
References
- 1. Potential anxiolytic- and antidepressant-like effects of this compound, a potent, selective and systemically active mGlu5 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential anxiolytic- and antidepressant-like effects of this compound, a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, this compound and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
MPEP Specificity Profile: A Comparative Analysis Against Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a widely used negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), against a panel of other neurotransmitter receptors and transporters. The data presented herein is crucial for interpreting experimental results and understanding the potential off-target effects of this compound in preclinical and clinical research.
Data Presentation: this compound Receptor and Transporter Binding Profile
| Target | Ligand/Assay Parameter | Value (nM) | Receptor/Transporter Family | Reference(s) |
| mGluR5 | IC50 (quisqualate-stimulated PI hydrolysis) | 36 | Glutamate (Metabotropic) | |
| Norepinephrine Transporter (NET) | Ki ([3H]-nisoxetine binding) | ~234 | Monoamine Transporter | [1] |
| NMDA Receptor | Functional Antagonism (electrophysiology) | >20,000 | Glutamate (Ionotropic) | [2][3] |
| Dopamine Transporter (DAT) | % Inhibition @ 10µM (for analog ML353) | Moderate | Monoamine Transporter | |
| Dopamine Receptors (D1, D2, D3, D4, D5) | Ki / IC50 | Data not publicly available | Dopamine | |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Ki / IC50 | Data not publicly available | Serotonin | |
| Adrenergic Receptors (α1, α2, β) | Ki / IC50 | Data not publicly available | Adrenergic | |
| Muscarinic Receptors (M1-M5) | Ki / IC50 | Data not publicly available | Muscarinic Acetylcholine | |
| Histamine Receptors (H1, H2, H3) | Ki / IC50 | Data not publicly available | Histamine | |
| Opioid Receptors (μ, δ, κ) | Ki / IC50 | Data not publicly available | Opioid |
Note on NMDA Receptor Interaction: this compound has been shown to act as a non-competitive antagonist at NMDA receptors, but with significantly lower potency than at mGluR5. Effects such as reduction in NMDA-evoked currents are typically observed at concentrations of 20 µM and higher[2][3][4].
Experimental Protocols
The data presented in this guide are derived from various in vitro assays designed to determine the binding affinity and functional activity of a compound at specific molecular targets. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays (for Ki determination)
Radioligand binding assays are used to measure the affinity of a ligand for a receptor.[5][6] These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for a specific receptor.
-
General Principle: The assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand from its receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [3H]-nisoxetine for the norepinephrine transporter).
-
Unlabeled test compound (this compound) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[7]
-
Functional Assays (for IC50 determination)
Functional assays measure the effect of a compound on the biological response of a receptor upon activation.
-
Objective: To determine the concentration at which this compound inhibits 50% (IC50) of the agonist-stimulated production of inositol phosphates.[8][9][10][11][12]
-
General Principle: mGluR5 is a Gq-coupled receptor. Its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This assay measures the accumulation of radiolabeled inositol phosphates.
-
Materials:
-
Cells or brain slices expressing mGluR5.
-
[3H]-myo-inositol for labeling.
-
An mGluR5 agonist (e.g., quisqualate or DHPG).
-
This compound at various concentrations.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Ion-exchange chromatography columns.
-
Scintillation counter.
-
-
Procedure:
-
Label the cells or tissue slices with [3H]-myo-inositol to incorporate it into membrane phosphoinositides.
-
Pre-incubate the labeled cells/slices with various concentrations of this compound.
-
Stimulate the cells/slices with an mGluR5 agonist in the presence of LiCl.
-
Stop the reaction and extract the soluble inositol phosphates.
-
Separate the [3H]-inositol phosphates from other radiolabeled molecules using ion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates using a scintillation counter.
-
Determine the IC50 value of this compound for the inhibition of the agonist-induced PI hydrolysis.
-
-
Objective: To measure the functional activity of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[13][14][15][16][17]
-
General Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein, leading to its activation. This assay uses the radiolabeled, non-hydrolyzable GTP analog [35S]GTPγS to measure this activation.
-
Materials:
-
Cell membranes expressing the GPCR of interest.
-
An agonist for the receptor.
-
[35S]GTPγS.
-
GDP.
-
Test compound (this compound) for antagonist studies.
-
Assay buffer.
-
Filtration apparatus or scintillation proximity assay (SPA) beads.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the agonist (to measure stimulation) or with an agonist and various concentrations of an antagonist (like this compound) in the presence of GDP.
-
Add [35S]GTPγS to initiate the binding reaction.
-
After incubation, terminate the reaction and separate bound from free [35S]GTPγS using either filtration or SPA technology.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
For antagonist characterization, determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.
-
-
Objective: To measure the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.[18][19][20][21][22]
-
General Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores. This change in calcium concentration can be detected using calcium-sensitive fluorescent dyes.
-
Materials:
-
Intact cells expressing the Gq-coupled receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
An agonist for the receptor.
-
Test compound (this compound) for antagonist studies.
-
A fluorescence plate reader capable of kinetic reads.
-
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with various concentrations of the antagonist (this compound).
-
Add the agonist to the cells and immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the IC50 value of the antagonist for the inhibition of the agonist-induced calcium mobilization.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of mGluR5 and the NMDA receptor.
References
- 1. Evidence that the metabotropic glutamate receptor 5 antagonist this compound may act as an inhibitor of the norepinephrine transporter in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential regulation of metabotropic glutamate receptor 5-mediated phosphoinositide hydrolysis and extracellular signal-regulated kinase responses by protein kinase C in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blunted type-5 metabotropic glutamate receptor-mediated polyphosphoinositide hydrolysis in two mouse models of monogenic autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabotropic glutamate receptor involvement in phosphoinositide hydrolysis stimulation by an endogenous Na(+), K(+)-ATPase inhibitor and ouabain in neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 20. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 21. Deorphanizing g protein-coupled receptors by a calcium mobilization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
MPEP: A Comparative Analysis of its Selectivity for mGluR5 over mGluR1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selectivity of 2-Methyl-6-(phenylethynyl)pyridine (MPEP) for the metabotropic glutamate receptor 5 (mGluR5) over metabotropic glutamate receptor 1 (mGluR1). This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Quantitative Selectivity of this compound
This compound demonstrates a high degree of selectivity for mGluR5 over mGluR1. The inhibitory potency of this compound is commonly measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.
| Antagonist | Receptor | IC50 Value | Reference |
| This compound | mGluR5 | 36 nM | [1][2][3][4] |
| This compound | mGluR1b | > 100 µM | [5] |
As the data indicates, this compound is a potent antagonist of mGluR5 with an IC50 value in the nanomolar range. In contrast, it exhibits no significant activity at the mGluR1b subtype, even at concentrations up to 100 µM[5]. This substantial difference in potency underscores the high selectivity of this compound for mGluR5.
Experimental Protocols
The selectivity of this compound is determined through various in vitro assays. The following are detailed methodologies for two common experimental approaches:
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of an antagonist to inhibit the receptor's signaling cascade. Group I mGluRs, including mGluR1 and mGluR5, couple to Gq/11 proteins, which activate phospholipase C (PLC) and lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced phosphoinositide hydrolysis in cells expressing mGluR1 or mGluR5.
Materials:
-
Cell lines stably expressing human or rat mGluR1 or mGluR5.
-
myo-[3H]-inositol.
-
Cell culture medium.
-
Agonist (e.g., (S)-3,5-DHPG).
-
This compound at various concentrations.
-
Lithium chloride (LiCl).
-
Dowex anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling: Plate the mGluR1- or mGluR5-expressing cells in multi-well plates and culture until they reach a suitable confluency. Incubate the cells with myo-[3H]-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Assay Initiation: Wash the cells to remove unincorporated [3H]-inositol. Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of an mGluR1/5 agonist (e.g., DHPG) to stimulate the receptors. Include LiCl in the incubation buffer to inhibit inositol monophosphatase, leading to the accumulation of [3H]-inositol phosphates.
-
Assay Termination and Lysis: After a specific incubation time (e.g., 60 minutes), terminate the reaction by adding a cold acidic solution (e.g., trichloroacetic acid) to lyse the cells and precipitate proteins.
-
Separation of Inositol Phosphates: Separate the [3H]-inositol phosphates from the free [3H]-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: Measure the radioactivity of the eluted [3H]-inositol phosphates using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for mGluR5 by its ability to compete with a radiolabeled mGluR5 antagonist (e.g., [3H]this compound).
Materials:
-
Cell membranes prepared from cells expressing mGluR5.
-
Radiolabeled ligand (e.g., [3H]this compound).
-
Unlabeled this compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing mGluR5, harvest them, and homogenize to prepare a cell membrane suspension.
-
Binding Reaction: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand ([3H]this compound), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from the total binding. Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation[6].
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Canonical signaling pathways for mGluR1 and mGluR5.
Caption: Experimental workflow for determining antagonist selectivity.
References
- 1. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound hydrochloride | GluR | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
MPEP and its Derivatives: A Comparative Analysis of mGluR5 Antagonists
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and its key derivatives as selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5). This analysis is supported by experimental data on their performance and detailed methodologies for the key experiments cited.
This compound was one of the first selective, non-competitive antagonists discovered for the mGluR5 receptor and has served as a crucial lead compound in the development of more potent and selective therapeutic agents.[1][2] While groundbreaking, this compound has been noted for its off-target effects, including interactions with NMDA receptors.[1][2][3] This has led to the development of several derivatives with improved pharmacological profiles. This guide will compare this compound with its notable derivatives: MTEP, Fenobam, SIB-1757, and SIB-1893.
Comparative Pharmacological Data
The following table summarizes the in vitro potency of this compound and its derivatives against the mGluR5 receptor. The data is presented as IC50 and Ki values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's activity and the binding affinity of the antagonist to the receptor, respectively. Lower values indicate higher potency and affinity.
| Compound | IC50 (nM) | Ki (nM) | Species | Assay Type | Reference(s) |
| This compound | 36 | 6.7 | Human | Phosphoinositide Hydrolysis / Radioligand Binding | [4][5] |
| MTEP | 5 | 16 | Human | Phosphoinositide Hydrolysis / Radioligand Binding | [4][6] |
| Fenobam | 58 - 87 | 31-54 | Human | Calcium Mobilization / Radioligand Binding | [5][7] |
| SIB-1893 | 290 | - | Human | Calcium Mobilization | [5] |
| SIB-1757 | 370 | - | Human | Calcium Mobilization | [5] |
Analysis of Derivatives
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) has emerged as a more selective and potent mGluR5 antagonist compared to this compound.[1][2] It exhibits a lower IC50 value, indicating greater potency in inhibiting mGluR5 function.[4][6] Furthermore, MTEP has been shown to have fewer off-target effects, particularly a reduced interaction with NMDA receptors, making it a more precise tool for studying mGluR5 pharmacology.[1][2]
Fenobam , originally developed as a non-benzodiazepine anxiolytic, was later identified as a potent and selective non-competitive mGluR5 antagonist.[5][7] It shares a common allosteric binding site with this compound.[5] While its IC50 is slightly higher than that of this compound, it has demonstrated improved in vivo selectivity.[7]
SIB-1757 and SIB-1893 were among the earlier derivatives developed. While they are selective for mGluR5 over other mGluR subtypes, their potency is considerably lower than that of this compound and MTEP.[3][5] Like this compound, they have been reported to exhibit non-competitive antagonism at NMDA receptors, which may contribute to their neuroprotective effects.[3][8]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is essential to visualize the mGluR5 signaling pathway they modulate and the experimental workflows used to characterize them.
Figure 1: mGluR5 signaling pathway and the inhibitory action of this compound and its derivatives.
The binding affinity and functional effects of these antagonists are typically determined through radioligand binding assays and phosphoinositide hydrolysis assays.
Figure 2: Workflow for determining antagonist affinity and potency.
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a test compound for the mGluR5 receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells expressing mGluR5 are isolated and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[9]
-
Incubation: The membrane preparation is incubated in 96-well plates with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-MPEP) and varying concentrations of the unlabeled test compound.[9][10]
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.[9]
-
Scintillation Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.[9]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value of the test compound is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced activation of phospholipase C (PLC), a key downstream effector of mGluR5.
-
Cell Culture and Labeling: Cells expressing mGluR5 are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.[11][12]
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist.[13]
-
Stimulation: The cells are then stimulated with a known mGluR5 agonist (e.g., DHPG or CHPG) to induce PI hydrolysis.[11][13]
-
Extraction of Inositol Phosphates: The reaction is stopped, and the accumulated [3H]-inositol phosphates are extracted.[11]
-
Ion Exchange Chromatography: The [3H]-inositol monophosphates are separated from other components using ion-exchange chromatography.[11]
-
Data Analysis: The amount of radioactivity is measured, and the data are used to determine the IC50 of the antagonist in inhibiting the agonist-induced response.[12]
Conclusion
The development of this compound and its derivatives has significantly advanced the understanding of mGluR5 pharmacology and its therapeutic potential. While this compound remains a valuable research tool, its derivatives, particularly MTEP, offer improved selectivity and potency, making them more suitable for in vivo studies and as templates for future drug design. Fenobam also presents an interesting case, having been repurposed as an mGluR5 antagonist with demonstrated clinical anxiolytic effects. The choice of antagonist will ultimately depend on the specific research question, with careful consideration of the compound's potency, selectivity, and potential off-target effects. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of novel mGluR5 modulators.
References
- 1. Metabotropic Glutamate Receptor Subtype 5 Antagonists this compound and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor subtype 5 antagonists this compound and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Selective mGluR5 antagonists this compound and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective activity of the mGluR5 antagonists this compound and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MPEP (2-Methyl-6-(phenylethynyl)pyridine)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like MPEP (2-Methyl-6-(phenylethynyl)pyridine) are paramount for ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information, including operational and disposal plans for this compound.
Safety and Handling Summary
A clear understanding of the chemical properties and associated hazards of this compound is the first step in safe handling and disposal. The following table summarizes key safety information.
| Property | Information |
| Chemical Name | 2-Methyl-6-(phenylethynyl)pyridine |
| Synonyms | This compound |
| CAS Number | 96206-92-7 |
| Primary Hazards | While not classified as a hazardous substance under GHS, it is crucial to handle with care as with all laboratory chemicals.[1] Avoid contact with skin, eyes, and clothing.[1] Prevent the dispersion of dust.[1] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including dust masks, eye protection (safety glasses or goggles), and gloves.[1] All PPE should be approved under appropriate government standards.[1] |
| Handling | Use in a well-ventilated area, preferably under a local exhaust ventilation system or fume hood.[1] Wash hands and face thoroughly after handling.[1] |
| Storage | Keep the container tightly closed and store in a refrigerator under an inert gas.[1] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with local and national regulations. The following is a step-by-step guide for its proper disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be treated as hazardous chemical waste.
-
Segregate this compound Waste: Do not mix this compound waste with other waste streams unless they are known to be compatible. Keep solid this compound waste separate from liquid solutions containing this compound.
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers: Collect this compound waste in designated, leak-proof, and chemically compatible containers.
-
Solid Waste: For solid this compound, use a clearly labeled, sealed container to prevent dust dispersion.
-
Liquid Waste: For solutions containing this compound, use a sealed, non-reactive container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Methyl-6-(phenylethynyl)pyridine (this compound)," and the approximate concentration and quantity.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Secondary Containment: It is good practice to store liquid waste containers in secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Licensed Waste Disposal Company: The disposal of this compound waste must be entrusted to a licensed and certified hazardous waste disposal company.[2]
-
Waste Pickup Request: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting a form detailing the contents of the waste container.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.
Step 5: Decontamination of Empty Containers
-
Thorough Cleaning: Before disposing of an empty this compound container, ensure it is completely empty.
-
Rinsate Collection: If the container is rinsed, the rinsate must be collected and disposed of as hazardous waste.
-
Disposal of Empty Containers: Once thoroughly decontaminated, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Experimental Protocols
This compound is a selective antagonist for the metabotropic glutamate receptor 5 (mGluR5) and is often used in neuroscience research. Below is a generalized protocol for an in vitro cell viability assay, a common experiment where this compound might be used.
Generalized Cell Viability Assay Protocol with this compound
-
Cell Culture: Plate rat cortical neuronal cells in 96-well plates and culture for 7-8 days.
-
Pre-treatment with this compound: Prepare various concentrations of this compound (e.g., 0.2–200 μM). Pre-treat the cells with the this compound solutions for 30 minutes.
-
Induction of Excitotoxicity: Add an excitotoxic agent such as NMDA (e.g., 50 μM) or glutamate (e.g., 150 μM) to the wells.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Measurement: Assess cell viability by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available cytotoxicity assay kit.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) and calculate the percentage of cell death relative to control wells.
Visualizations
mGluR5 Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the metabotropic glutamate receptor 5 (mGluR5), which is antagonized by this compound. Activation of mGluR5 by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes PIP2 into IP3 and DAG, leading to downstream signaling events.
Caption: Simplified mGluR5 signaling pathway antagonized by this compound.
General Experimental Workflow Using this compound
The following diagram outlines a typical workflow for an in vitro experiment using this compound to investigate its effects on cellular responses.
Caption: General experimental workflow for in vitro studies involving this compound.
References
Essential Safety and Operational Protocols for Handling MPEP
This guide provides comprehensive safety and logistical information for the handling and disposal of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a research chemical used as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5.[1] While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure the well-being of researchers and maintain a safe working environment.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for the routine handling of this compound in a laboratory setting. This guidance is based on general best practices for handling non-hazardous research chemicals.[3][4][5][6][7]
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields | Protects eyes from accidental splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Cotton lab coat | Protects clothing and skin from spills. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of this compound. Researchers should adapt this procedure based on their specific experimental requirements.
-
Preparation :
-
Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary materials: this compound powder, appropriate solvent (e.g., DMSO, ethanol), volumetric flask, and weighing materials.
-
Review the Safety Data Sheet (SDS) for this compound and the solvent to be used.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing :
-
Tare a clean, dry weigh boat on an analytical balance.
-
Carefully weigh the desired amount of this compound powder.
-
Record the exact weight.
-
-
Dissolution :
-
Transfer the weighed this compound powder to a volumetric flask of the desired volume.
-
Add a small amount of the chosen solvent to the flask to dissolve the powder.
-
Once dissolved, add solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage :
-
Label the flask clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the stock solution according to the recommendations in the SDS, typically in a cool, dark place.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As this compound is not classified as a hazardous chemical, the disposal procedures are more straightforward than for hazardous materials. However, institutional policies should always be consulted and followed.[1][2][8]
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of in the regular laboratory trash, ensuring the container is securely sealed. |
| This compound Solutions | Neutralize if necessary, then dispose of down the sanitary sewer with copious amounts of water. Consult your institution's guidelines for permissible concentrations for drain disposal. |
| Contaminated PPE (Gloves, etc.) | Dispose of in the regular laboratory trash. |
| Empty this compound Containers | Rinse with a suitable solvent, allow to dry, and dispose of in the regular trash. |
It is the responsibility of the researcher to be aware of and comply with all local, state, and federal regulations regarding chemical waste disposal. When in doubt, contact your institution's Environmental Health and Safety (EHS) department for guidance.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. somatco.com [somatco.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
